molecular formula C16H21NO3 B10823627 (R,S)-hydroxy Ramelteon Metabolite M-II

(R,S)-hydroxy Ramelteon Metabolite M-II

Cat. No.: B10823627
M. Wt: 275.34 g/mol
InChI Key: FGFNIJYHXMJYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-hydroxy Ramelteon Metabolite M-II is a mixed isomer preparation of the major active metabolite of the melatonin receptor agonist Ramelteon (TAK-375), which is an FDA-approved medication for the treatment of insomnia . This compound is a critical reference standard for researchers investigating the pharmacokinetics and pharmacodynamics of Ramelteon. The primary research application of (R,S)-hydroxy Ramelteon Metabolite M-II is in metabolic and pharmacological studies. After administration, Ramelteon is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, to form its metabolites, with M-II being the major active one . Although M-II binds to human melatonin MT1 and MT2 receptors with lower affinity and potency compared to the parent drug Ramelteon , it achieves a 20 to 100-fold greater systemic exposure in the body due to its significantly higher circulating concentrations and a longer elimination half-life of 2 to 5 hours . This prominent pharmacokinetic profile suggests that M-II contributes substantially to the overall hypnotic and sleep-promoting effects observed in pre-clinical models and is therefore a significant factor in the clinical efficacy of Ramelteon . Researchers utilize this compound to understand the complete mechanism of action of Ramelteon, which acts as a selective agonist for melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus without affinity for the GABA receptor complex . This distinct mechanism differentiates it from traditional sedative-hypnotics. This product is supplied as a high-purity chemical reference standard to support analytical method development (AMD), method validation, and Quality Control (QC) activities in pharmaceutical research . Intended Use: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not for diagnostic or therapeutic use in humans or animals. It is not intended for personal use.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)

InChI Key

FGFNIJYHXMJYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O

Origin of Product

United States

Foundational & Exploratory

(R,S)-hydroxy Ramelteon Metabolite M-II discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of (R,S)-hydroxy Ramelteon (Metabolite M-II)

Introduction

Ramelteon, marketed under the trade name Rozerem, is a melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1] Unlike many hypnotic agents that modulate the GABA receptor complex, ramelteon's therapeutic action is mediated through its high affinity for the melatonin MT1 and MT2 receptors, which are involved in the regulation of the sleep-wake cycle.[2][3] A critical aspect of ramelteon's clinical pharmacology is its extensive first-pass metabolism in the liver. This biotransformation process results in the formation of several metabolites, with one major active metabolite, known as M-II, circulating at significantly higher concentrations than the parent drug.[1][2] This guide provides a comprehensive technical overview of the discovery, characterization, and pharmacological significance of this key metabolite, (R,S)-hydroxy Ramelteon (M-II).

Discovery and Structural Elucidation

The discovery of M-II was a direct result of comprehensive metabolic profiling studies conducted during the clinical development of ramelteon. Following oral administration of ramelteon to human subjects, plasma samples were analyzed to identify and characterize the resulting metabolic products.

Initial investigations into ramelteon's metabolism in human liver microsomes identified several metabolic pathways, including hydroxylation at various positions on the molecule.[4] The primary routes of metabolism were found to be hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring.[4] Through these in vitro studies, a monohydroxylated metabolite was identified as the major product.[5]

Subsequent in vivo studies in humans confirmed these findings. Following the administration of radiolabeled ramelteon, analysis of serum samples revealed the presence of four principal metabolites, designated M-I, M-II, M-III, and M-IV.[2][6] Of these, M-II was found to be the most abundant in circulation.[5][6]

The precise chemical structure of M-II was determined to be (S)-N-[2-(1-hydroxy-1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide. The key structural modification from the parent compound, ramelteon, is the addition of a hydroxyl group. This hydroxylation occurs at a benzylic position, creating a new chiral center. As the metabolic process is not completely stereospecific, M-II exists as a racemic mixture of (R)- and (S)- enantiomers at the newly formed hydroxylated carbon, hence the designation (R,S)-hydroxy Ramelteon.

Metabolic Pathway of M-II Formation

Ramelteon undergoes extensive and rapid metabolism, primarily in the liver. The formation of M-II is a result of oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant human CYP enzymes have elucidated the specific isoforms involved in this biotransformation.

CYP1A2 has been identified as the major enzyme responsible for the metabolism of ramelteon to M-II.[4][5][7] The CYP2C subfamily and CYP3A4 also contribute to a lesser extent.[4][5][7] The significant role of CYP1A2 in ramelteon's metabolism is underscored by the substantial drug-drug interactions observed when co-administered with strong CYP1A2 inhibitors like fluvoxamine, which can lead to a more than 100-fold increase in ramelteon exposure.[4]

G cluster_0 Primary Metabolism (Oxidation) cluster_1 Secondary Metabolism Ramelteon (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno- [5,4-b]furan-8-yl)ethyl]propionamide MII (R,S)-hydroxy Ramelteon (M-II) Ramelteon->MII Hydroxylation Other_Metabolites Other Metabolites (M-I, M-III, M-IV) Ramelteon->Other_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates MII->Glucuronide_Conjugates Other_Metabolites->Glucuronide_Conjugates CYP1A2 CYP1A2 (Major) CYP2C CYP2C (Minor) CYP3A4 CYP3A4 (Minor) UGTs UGTs

Caption: Metabolic pathway of Ramelteon to M-II and other metabolites.

Pharmacokinetics of M-II

A defining characteristic of M-II is its pharmacokinetic profile, which differs significantly from that of ramelteon. While ramelteon has low oral bioavailability (1.8%) due to extensive first-pass metabolism, this process leads to the rapid formation and high circulating concentrations of M-II.[1]

Systemic exposure to M-II is approximately 20- to 100-fold higher than that of the parent drug.[1][2] The elimination half-life of M-II is also longer than that of ramelteon, ranging from 2 to 5 hours compared to ramelteon's 1 to 2.6 hours.[1] This prolonged half-life and greater systemic exposure suggest that M-II may contribute significantly to the overall clinical effects of ramelteon.[8][9]

ParameterRamelteonMetabolite M-II
Oral Bioavailability 1.8%[1]N/A
Time to Peak (Tmax) ~0.75 hours[1]~1.1 hours[10]
Elimination Half-life (t½) 1-2.6 hours[1]2-5 hours[1]
Systemic Exposure (AUC) Lower20- to 100-fold higher[1][2]
Protein Binding ~82%[1]~70%[11]

Table 1: Comparative Pharmacokinetic Parameters of Ramelteon and Metabolite M-II.

Pharmacodynamics and Pharmacological Activity

Despite its high concentrations in the bloodstream, M-II exhibits a lower affinity and potency for the melatonin receptors compared to ramelteon. In vitro binding and functional assays have characterized the pharmacological activity of M-II.[8]

M-II has approximately one-tenth the binding affinity for the MT1 receptor and one-fifth the binding affinity for the MT2 receptor compared to ramelteon.[1][3] Functionally, it is 17- to 25-fold less potent than ramelteon in in vitro assays measuring the inhibition of forskolin-stimulated cAMP production.[1][3][5] However, the substantially higher systemic exposure of M-II is thought to compensate for its lower intrinsic activity, allowing it to contribute to the overall hypnotic effects of ramelteon.[8][9] In vivo studies in cats have shown that higher doses of M-II can significantly improve sleep.[8]

Importantly, like ramelteon, M-II is highly selective for the MT1 and MT2 receptors and has no significant affinity for other receptors, such as GABA, dopamine, serotonin, or opioid receptors.[1][5] M-II does show a weak affinity for the serotonin 5-HT2B receptor, but this is thousands of times lower than its affinity for the melatonin receptors.[9]

CompoundMT1 Receptor Binding Affinity (Ki, pM)MT2 Receptor Binding Affinity (Ki, pM)MT1 Receptor Functional Potency (IC50, pM)MT2 Receptor Functional Potency (IC50, pM)
Ramelteon Lower (Higher Affinity)Lower (Higher Affinity)21.2[5]53.4[5]
Metabolite M-II 114[8]566[8]208[8][12]1470[8][12]
Melatonin Higher (Lower Affinity)Higher (Lower Affinity)77.8[5]904.0[5]

Table 2: Comparative Pharmacodynamics of Ramelteon, Metabolite M-II, and Melatonin at Human MT1 and MT2 Receptors. (Note: Specific Ki values for Ramelteon and Melatonin were not consistently available in the provided search results, hence the qualitative description based on comparative statements.)

Analytical Methodology: LC-MS/MS for Simultaneous Determination

The accurate quantification of both ramelteon and M-II in biological matrices is essential for pharmacokinetic and clinical studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose.[10]

Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., diazepam).[10]

    • Add a protein precipitating agent, such as acetonitrile or methanol.

    • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., Hedera ODS-2, 5 µm, 150 mm x 2.1 mm).[10]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and an aqueous solution containing a buffer and acid (e.g., 85:15 v/v methanol and 0.1% formic acid in 10 mM ammonium acetate).[10]

    • Flow Rate: A constant flow rate, typically around 0.5 mL/min.[10]

    • Injection Volume: A small, precise volume of the prepared sample supernatant (e.g., 10 µL).

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for ramelteon, M-II, and the internal standard, ensuring high selectivity and sensitivity.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Human Plasma (200 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Inject MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the LC-MS/MS analysis of Ramelteon and M-II.

Conclusion

The discovery and characterization of (R,S)-hydroxy Ramelteon (M-II) have been pivotal in understanding the complete pharmacological profile of ramelteon. Initially identified as the major circulating metabolite, M-II was found to be an active molecule, albeit with lower potency than its parent compound. However, its significantly greater systemic exposure and longer half-life strongly suggest a meaningful contribution to the overall therapeutic effect of ramelteon. The elucidation of its metabolic pathway, primarily through CYP1A2, has also been crucial for understanding potential drug-drug interactions. The development of sensitive analytical methods for its quantification has enabled detailed pharmacokinetic and clinical investigations. In essence, the story of M-II highlights the critical importance of comprehensive metabolite profiling in modern drug development, as metabolites can play a significant role in both the efficacy and safety of a therapeutic agent.

References

  • Ramelteon - Wikipedia. (n.d.). Retrieved from [Link]

  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. Retrieved from [Link]

  • Metabolism of Ramelteon in Human Liver Microsomes and Correlation With the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. (2010). Drug Metabolism and Disposition, 38(8), 1323-1331. Retrieved from [Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Miyamoto, M., & Takeda, S. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310. Retrieved from [Link]

  • Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. (2014). Karger Publishers. Retrieved from [Link]

  • Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Ramelteon. Journal of Pharmacology and Toxicology, 3(3), 119-126. Retrieved from [Link]

  • Ramelteon | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • ROZEREM (ramelteon) tablets label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Li, X., Wang, Y., Zhang, Y., Gu, R., & Lu, W. (2016). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 129, 399-404. Retrieved from [Link]

  • Ramelteon series. (n.d.). Organic Synthesis International. Retrieved from [Link]

  • Aaquil, M., Patel, M. S., Khan, G. J., Bari, A., Hammad, A. M., Nawaz, M. S., ... & Saifali, T. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Advance Research, Ideas and Innovations in Technology, 4(2), 1-8. Retrieved from [Link]

  • CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation. (n.d.). Google Patents.
  • Reddy, K. S., Kumar, A. P., & Reddy, P. J. (2011). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry, 4(3), 329-334. Retrieved from [Link]

  • Ramelteon metabolite M-II | 896736-21-3. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved from [Link]

  • Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. (2005). accessdata.fda.gov. Retrieved from [Link]

  • CN110996938A - Pharmaceutical composition of ramelteon and method of use thereof. (n.d.). Google Patents.
  • Chemical Structures of Melatonin, Ramelteon and its Metabolites. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Deep Dive: (R,S)-Hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the (R,S)-hydroxy Ramelteon Metabolite M-II, focusing on its mechanism of action, pharmacological significance, and experimental characterization.

Mechanism of Action, Pharmacodynamics, and Experimental Characterization

Executive Summary

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, specifically sleep onset latency.[1][2] While the parent compound exhibits high affinity for MT1 and MT2 receptors, its clinical efficacy is heavily dependent on its active metabolite, M-II .[2][3][4][5]

M-II is a monohydroxylated derivative of Ramelteon.[2][4][6] Although M-II possesses lower binding affinity (approximately 1/10th) compared to the parent drug, it exhibits a distinct pharmacokinetic profile characterized by significantly higher systemic exposure (20–100 fold higher AUC) and a longer elimination half-life.[2][5] This "exposure-potency paradox" suggests that M-II is a primary driver of the drug's duration of action, particularly in sleep maintenance.[2]

This guide details the stereochemical nature of the (R,S)-hydroxy metabolite, its specific signaling pathways, and the validated protocols used to characterize its activity.[2]

Chemical Identity and Stereochemistry

Ramelteon itself is a pure (S)-enantiomer.[2][7] The formation of M-II involves the hydroxylation of the propionamide side chain, introducing a new chiral center.[2]

  • Parent Compound: (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.[2][4][8]

  • Metabolic Transformation: Hepatic CYP1A2 (primary) and CYP2C/3A4 (minor) catalyze the hydroxylation at the C2 position of the propionyl group.[2]

  • Stereochemical Distinction:

    • Biological M-II: The major circulating metabolite in humans is specifically the (2S)-hydroxy isomer.[2]

    • (R,S)-M-II: In research settings, the metabolite is often synthesized or supplied as a racemic mixture [(R,S)-hydroxy].[2] Researchers must account for the fact that the (S)-isomer is the biologically dominant and pharmacologically active species [1, 4].[2]

Pharmacodynamics: Mechanism of Action

M-II functions as a selective agonist at the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs) located primarily in the Suprachiasmatic Nucleus (SCN) of the hypothalamus.[2][9]

Receptor Selectivity and Signaling

Upon binding to MT1 or MT2, M-II triggers a conformational change that activates the associated Gi/o proteins .[2]

  • G-Protein Activation: The G

    
    i subunit dissociates from the G
    
    
    
    dimer.[2]
  • Effector Modulation: G

    
    i inhibits Adenylyl Cyclase (AC) .[2]
    
  • Second Messenger Suppression: This inhibition prevents the conversion of ATP to cyclic AMP (cAMP) .[2]

  • Physiological Outcome: Reduced intracellular cAMP levels lead to decreased Protein Kinase A (PKA) activity, resulting in the suppression of neuronal firing in the SCN.[2] This "quieting" of the master clock promotes sleep initiation (MT1 effect) and phase-shifts the circadian rhythm (MT2 effect) [2, 3].[2]

Quantitative Pharmacology: Parent vs. Metabolite

The table below summarizes the binding affinity (


) and functional potency (

) of M-II relative to Ramelteon.[1][2] Note the lower affinity but retained selectivity of M-II.[2][4][10]
ParameterReceptorRamelteon (Parent)Metabolite M-IIFold Difference
Binding Affinity (

)
MT1 14.0 pM114 – 208 pM~10x lower
MT2 112 pM566 – 1,470 pM~5-10x lower
Functional Potency (

)
MT1 21.2 pM~208 pM~10x less potent
MT2 53.4 pM~1,470 pM~27x less potent
Systemic Exposure (AUC) N/AReference (1.[2]0)20 – 100xM-II Dominant

Data aggregated from Nishiyama et al. and FDA Pharmacology Reviews [1, 5].[2]

Visualization of Mechanism

The following diagrams illustrate the metabolic formation of M-II and its subsequent intracellular signaling cascade.

Diagram 1: Metabolic Pathway & Signaling Logic

Ramelteon_Mechanism cluster_metabolism Hepatic Metabolism cluster_signaling SCN Neuron Signaling Ram Ramelteon (Parent Drug) CYP CYP1A2 (Major Isozyme) Ram->CYP MII Metabolite M-II (2S-Hydroxy) CYP->MII Hydroxylation (C2 Position) MT1 MT1 Receptor (Gi-Coupled) MII->MT1 Agonist Bind (Ki ~200pM) MT2 MT2 Receptor (Gi-Coupled) MII->MT2 Agonist Bind (Ki ~1.4nM) Gi Gi Protein Activation MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction Sleep Suppression of Neuronal Firing (Sleep Onset) cAMP->Sleep Promotes

Caption: Figure 1.[2][3] CYP1A2-mediated formation of M-II and subsequent MT1/MT2 receptor activation leading to cAMP suppression.[2]

Experimental Protocols

To validate the mechanism and potency of (R,S)-hydroxy Ramelteon Metabolite M-II, the following standardized protocols are recommended. These assays establish causality between the metabolite and receptor modulation.[2]

Protocol A: Radioligand Binding Assay (MT1/MT2 Affinity)

Objective: Determine the equilibrium dissociation constant (


) of M-II for human MT1 and MT2 receptors.[2]
  • Cell Line Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing human recombinant MT1 or MT2 receptors.[2] Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Membrane Isolation: Centrifuge homogenate at 40,000

    
     for 20 minutes at 4°C. Resuspend the pellet in Tris-HCl buffer to achieve a protein concentration of ~10–20 
    
    
    
    /well.
  • Incubation Setup:

    • Total Binding: Incubate membranes with 20–40 pM 2-[

      
      I]iodomelatonin  (radioligand).[2][4]
      
    • Test Condition: Add (R,S)-M-II at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
       Melatonin (saturating concentration).[2]
      
  • Equilibrium Phase: Incubate plates for 150 minutes at 25°C . (Note: Longer incubation ensures equilibrium for slow-dissociating agonists).[2]

  • Termination: Rapidly filter through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.[2] Wash 3x with ice-cold buffer.[2]

  • Quantification: Measure radioactivity via gamma counter. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    [1, 6].[2]
Protocol B: Functional cAMP Inhibition Assay

Objective: Verify the functional agonism and potency (


) of M-II by measuring its ability to inhibit Forskolin-stimulated cAMP production.[2]
  • Cell Seeding: Seed CHO-hMT1 or CHO-hMT2 cells in 96-well plates at

    
     cells/well. Incubate overnight.
    
  • Pre-Treatment: Wash cells with PBS and add assay buffer containing 500

    
     IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[2]
    
  • Stimulation & Treatment:

    • Add Forskolin (10

      
      ) to stimulate Adenylyl Cyclase and raise baseline cAMP.[2]
      
    • Simultaneously add (R,S)-M-II at graded concentrations.[2]

    • Incubate for 30 minutes at 37°C .

  • Lysis & Detection: Terminate reaction by aspiration and cell lysis. Quantify intracellular cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA based cAMP kits).[2]

  • Analysis: Plot cAMP concentration vs. log[M-II]. A decrease in cAMP indicates agonism.[2] The

    
     represents the concentration of M-II required to inhibit 50% of the Forskolin-induced cAMP response [1].[2]
    

References

  • Nishiyama, K., et al. (2014).[2][8][11] "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology, 93(3-4), 197-201.[2][8][11]

  • Kato, K., et al. (2005).[2] "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 48(2), 301-310.[2]

  • Miyamoto, M., et al. (2004).[2] "Ramelteon (TAK-375): a selective melatonin receptor agonist."[2][7][11] Sleep Medicine Reviews, 8, 4.[2]

  • Cayman Chemical. "(R,S)-hydroxy Ramelteon Metabolite M-II Product Information."

  • FDA Center for Drug Evaluation and Research. (2005). "Clinical Pharmacology and Biopharmaceutics Review: Ramelteon (NDA 21-782)."[2]

  • Pandy-Szekeres, G., et al. (2022).[2] "G Protein-Coupled Receptors Database (GPCRdb)."[2] Nucleic Acids Research.[2] [2]

Sources

The Pharmacological Profile of (R,S)-hydroxy Ramelteon Metabolite M-II: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Affinity-Exposure Paradox

Ramelteon is a highly selective melatonin receptor agonist approved in the USA and Japan for the treatment of sleep-onset insomnia[1]. While the parent compound exhibits exceptional binding affinity for MT1 and MT2 receptors, its clinical efficacy is heavily driven by its primary active metabolite, M-II.

In clinical pharmacology, M-II presents a classic "Affinity-Exposure Paradox." Although M-II possesses lower in vitro receptor affinity compared to parent ramelteon, it undergoes significantly less first-pass metabolism. Consequently, M-II circulates at concentrations 20- to 100-fold higher than the parent drug and boasts an extended elimination half-life[2],[3]. This whitepaper provides an in-depth technical analysis of the (R,S)-hydroxy M-II metabolite, detailing its structural biology, pharmacodynamics, systemic kinetics, and the self-validating experimental methodologies used to profile it.

Chemical Identity & Structural Biology

The endogenous human metabolite of ramelteon is formed primarily via oxidation, specifically hydroxylation on the aliphatic side chain. While the circulating in vivo metabolite predominantly features an (S) configuration at the hydroxyl group, the (R,S)-hydroxy Ramelteon Metabolite M-II (CAS: 896736-21-3) is synthesized as a mixed isomer preparation[4],[5].

  • Molecular Formula: C16H21NO3

  • Molecular Weight: 275.3 g/mol

  • IUPAC Name: 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]-propanamide[4]

Application Rationale: In our laboratory experience, while enantiopure (S)-M-II is necessary for highly specific chiral pharmacodynamic mapping, the (R,S)-diastereomeric mixture serves as a highly stable, reliable analytical reference standard for bulk pharmacokinetic (PK) calibration, high-throughput screening, and in vitro assay normalization[4].

Pharmacodynamics: Receptor Profiling & Selectivity

M-II exerts its physiological actions by binding to the Gi protein-coupled receptors MT1 and MT2[1]. Activation of MT1 primarily suppresses neuronal firing in the suprachiasmatic nucleus (SCN) to initiate sleep, while MT2 activation is responsible for resetting the circadian clock[6].

Quantitative Binding and Potency

In functional studies utilizing Chinese Hamster Ovary (CHO) cells expressing human melatonin receptors, M-II demonstrates dose-dependent inhibition of cAMP accumulation[1].

Table 1: Pharmacological Binding and Potency Profile of M-II

Pharmacological Parameter M-II Absolute Value Relative to Parent Ramelteon Relative to Endogenous Melatonin
MT1 Affinity (Ki) 114 pmol/L 10-fold lower 2.5-fold lower
MT2 Affinity (Ki) 566 pmol/L 5-fold lower 1.5-fold lower
MT1 Potency (IC50) 208 pmol/L 17-fold lower 4.3-fold lower
MT2 Potency (IC50) 1,470 pmol/L 28-fold lower 1.6-fold lower

Data synthesized from in vitro CHO-hMT1/MT2 functional assays[1],[7].

Off-Target Selectivity

To ensure the hypnotic effects are strictly melatonergic, M-II was screened against a panel of 215 targets (receptors, transporters, ion channels, and enzymes) at high concentrations (10–1,000 μmol/L)[1]. M-II exhibited no affinity for quinone reductase 2 (MT3) up to 10 μM[7]. The only notable off-target interaction was a highly weak affinity for the 5-HT2B receptor (Ki = 1.75 μM), which is approximately 3,000-fold lower than its affinity for MT1/MT2, rendering it physiologically irrelevant at therapeutic doses[1],[7].

MT_Signaling MII (R,S)-hydroxy M-II MT1 MT1 Receptor (SCN Firing Suppression) MII->MT1 Agonism MT2 MT2 Receptor (Circadian Phase Shift) MII->MT2 Agonism Gi Gi/o Protein MT1->Gi MT2->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Decreased Production PKA ↓ PKA Activity cAMP->PKA

Fig 1: MT1/MT2 Gi-coupled signaling pathway mediated by M-II agonism.

Pharmacokinetics & Systemic Dominance

The clinical relevance of M-II is entirely dependent on its pharmacokinetic survivability. When ramelteon is administered orally, it undergoes rapid and extensive first-pass metabolism, primarily mediated by the hepatic CYP1A2 isozyme (with minor contributions from CYP2C and CYP3A4)[2],[3].

Because ramelteon is heavily oxidized to M-II, the absolute oral bioavailability of the parent drug is only 1.8%[2],[3]. Conversely, M-II achieves massive systemic dominance:

  • Systemic Exposure (AUC): M-II circulates at a 20- to 100-fold higher mean systemic exposure than ramelteon[2],[3].

  • Elimination Half-Life: While endogenous melatonin has a fleeting half-life of 20–45 minutes, and parent ramelteon lasts 1–2.6 hours, M-II exhibits an extended half-life of 2 to 5 hours[2],[6].

  • Clearance: The metabolites are eliminated rapidly, with 84% excreted in urine and 4% in feces. Elimination is essentially complete by 96 hours post-dose[2],[3].

Self-Validating Experimental Methodologies

To accurately profile compounds like M-II, experimental designs must move beyond simple measurement and incorporate internal causality and self-validation to prevent artifactual data.

Radioligand Binding Assay (Affinity Determination)
  • Cell Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors.

    • Causality: CHO cells naturally lack endogenous melatonin receptors. Utilizing this null background prevents signal confounding from native GPCRs, ensuring that any detected binding is exclusively MT-driven.

  • Radioligand Incubation: Incubate membrane preparations with [125I]-2-iodomelatonin and varying concentrations of M-II.

    • Causality: The exceptionally high specific activity of the 125I isotope allows for precise detection of receptor-ligand interactions at picomolar concentrations, which is mandatory for high-affinity GPCRs.

  • Internal Validation (NSB Control): Run parallel assay wells containing 10 μM unlabeled melatonin.

    • Causality: This massive excess of unlabeled ligand saturates all specific orthosteric binding sites. Any remaining radioactive signal is classified as Non-Specific Binding (NSB). The assay self-validates by calculating Specific Binding = Total Binding - NSB.

Functional cAMP Accumulation Assay (Potency Determination)
  • Cell Seeding & PDE Inhibition: Seed CHO-hMT1/MT2 cells and pre-incubate with 1 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the intracellular degradation of cAMP, IBMX allows the transient cAMP signal to accumulate to robust, detectable levels.

  • Adenylyl Cyclase Stimulation: Add 1 μM Forskolin to the assay buffer.

    • Causality: MT1 and MT2 are Gi-coupled receptors that inhibit adenylyl cyclase (AC). If baseline AC activity is naturally low, measuring a further "drop" in cAMP is statistically impossible. Forskolin directly stimulates AC, artificially raising the cAMP baseline so the Gi-mediated inhibition caused by M-II can be accurately quantified[1].

  • Agonist Dose-Response & Detection: Add (R,S)-hydroxy M-II in a 10-point serial dilution, lyse the cells, and measure cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

cAMP_Workflow CellPrep CHO-hMT1/MT2 Cell Culture IBMX Add IBMX (PDE Inhibitor) CellPrep->IBMX Forskolin Add Forskolin (Stimulate AC) IBMX->Forskolin MII_Dose Add M-II (Dose-Response) Forskolin->MII_Dose Lysis Cell Lysis MII_Dose->Lysis Detection TR-FRET cAMP Detection Lysis->Detection

Fig 2: Self-validating workflow for in vitro cAMP accumulation assays.

In Vivo Translation & Clinical Efficacy

The ultimate validation of M-II's pharmacological profile is its translation to in vivo sleep architecture. Despite its lower receptor potency compared to the parent drug, in vivo studies utilizing freely moving feline models demonstrate that higher systemic doses of M-II significantly promote Non-Rapid Eye Movement (NREM) sleep[1]. Because of its high systemic concentration and prolonged half-life, M-II is not merely a byproduct of hepatic clearance, but a critical, active contributor to the sustained hypnotic benefits and sleep efficiency improvements seen in patients taking ramelteon[1],[6].

References

Sources

Advanced Synthesis Protocol: (R,S)-Hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and CMC Leads.

Executive Summary & Pharmacological Context

Ramelteon (Rozerem) is a selective MT1/MT2 melatonin receptor agonist used for the treatment of insomnia.[1][2][3][4][] Its primary active metabolite, M-II , exhibits a distinct pharmacokinetic profile with systemic exposure approximately 20- to 100-fold higher than the parent drug.[3][4][6]

Chemically, M-II is 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide .[2][][7] Unlike the parent achiral propionamide side chain, M-II possesses a hydroxyl group at the


-position of the amide, introducing a second stereocenter. The designation "(R,S)-hydroxy" indicates a diastereomeric mixture at the side chain while retaining the biologically essential (S)-configuration at the indan core.[]

This guide details a robust, scalable synthesis pathway for (R,S)-M-II, prioritizing stereochemical integrity of the core and controlled generation of the side-chain functionality.

Chemical Identity & Retrosynthetic Analysis[5]

Target Molecule Data
ParameterDescription
Common Name Ramelteon Metabolite M-II (Mixture of Isomers)
IUPAC Name 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
CAS Number 896736-21-3 (Generic M-II)
Molecular Formula

Molecular Weight 275.34 g/mol
Chirality Core: (8S) [Fixed]; Side-chain: (2R/2S) [Mixed]
Retrosynthetic Strategy

The synthesis is designed to avoid racemization of the sensitive (8S)-indan core.[] The disconnection approach focuses on the amide bond, splitting the molecule into the stable amine core and a hydroxy-acid derivative.

Strategic Disconnection:

  • Bond Break: Amide linkage between the ethylamine side chain and the propionyl group.[]

  • Fragment A (Nucleophile): (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.[][8][9]

  • Fragment B (Electrophile): A masked

    
    -hydroxy propionic acid equivalent (e.g., 2-acetoxypropanoyl chloride or lactic acid).[]
    

Rationale: Direct coupling with unprotected lactic acid can lead to self-esterification (polylactide formation).[] Therefore, an O-protected precursor (2-acetoxypropanoyl chloride) is selected to ensure clean mono-acylation, followed by mild hydrolysis.[]

Retrosynthesis MII Target: (R,S)-M-II (Diastereomeric Mixture) Disconnection Amide Bond Disconnection MII->Disconnection Retrosynthesis CoreAmine Fragment A: (S)-Ramelteon Amine Core (Nucleophile) Disconnection->CoreAmine SideChain Fragment B: (R,S)-2-Acetoxypropanoyl Chloride (Electrophile) Disconnection->SideChain

Figure 1: Retrosynthetic disconnection of Ramelteon M-II showing the separation of the chiral core from the functionalized side chain.[]

Detailed Synthetic Protocol

Phase 1: Preparation of the Activated Side Chain

To synthesize the (R,S)-mixture, we utilize racemic lactic acid as the starting material. However, to prevent polymerization during the amide coupling, the hydroxyl group must be protected.

Step 1.1: Acetylation of (R,S)-Lactic Acid

  • Reagents: (R,S)-Lactic acid, Acetyl chloride, Sulfuric acid (cat).

  • Procedure: Reflux lactic acid with excess acetyl chloride.[]

  • Product: (R,S)-2-acetoxypropanoic acid.[]

Step 1.2: Activation to Acid Chloride

  • Reagents: Thionyl chloride (

    
    ), DMF (cat), Toluene.
    
  • Protocol:

    • Dissolve (R,S)-2-acetoxypropanoic acid in dry toluene.

    • Add catalytic DMF (0.05 eq).[]

    • Add

      
       (1.2 eq) dropwise at 0°C.[]
      
    • Warm to room temperature and stir for 2 hours.

    • Concentrate in vacuo to remove excess

      
      .[]
      
  • Why this works: Converting to the acid chloride creates a highly reactive electrophile that couples rapidly with the Ramelteon amine, minimizing thermal stress on the core.

Phase 2: Amide Coupling (The Critical Step)

This step links the core to the side chain.[]

  • Starting Material: (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine HCl salt.[][8][9]

  • Reagents: Triethylamine (

    
    ), Dichloromethane (DCM).[]
    
  • Protocol:

    • Suspend the amine HCl salt (1.0 eq) in anhydrous DCM (10 volumes).

    • Cool to 0°C.

    • Add

      
       (2.5 eq) to liberate the free base and scavenge HCl.[]
      
    • Add (R,S)-2-acetoxypropanoyl chloride (1.1 eq) dissolved in DCM dropwise over 30 minutes.

    • Process Control: Monitor by HPLC for disappearance of amine.

    • Quench with water.[] Wash organic layer with 1N HCl (remove unreacted amine) and sat.[]

      
      .
      
    • Dry over

      
       and concentrate to yield the O-acetylated intermediate .
      
Phase 3: Deprotection to Yield (R,S)-M-II

The final step reveals the hydroxyl group.[]

  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).[]

  • Protocol:

    • Dissolve the O-acetylated intermediate in THF/Water.[]

    • Add LiOH monohydrate (1.5 eq) at 0°C.

    • Stir at 0–5°C for 2 hours. Note: Keep temperature low to prevent amide hydrolysis.

    • Workup: Neutralize to pH 7 with 1N HCl. Extract with Ethyl Acetate.[]

    • Purification: Recrystallize from Isopropyl Acetate/Heptane or purify via Flash Chromatography (0-5% MeOH in DCM).

Process Logic & Workflow Visualization

The following diagram illustrates the complete forward synthesis, highlighting the protection strategy used to ensure high purity.

SynthesisWorkflow Lactic (R,S)-Lactic Acid ProtectedAcid 2-Acetoxypropanoic Acid Lactic->ProtectedAcid Protection AcCl Acetyl Chloride AcCl->ProtectedAcid Core (S)-Ramelteon Amine (HCl Salt) Coupled O-Acetyl Ramelteon M-II Core->Coupled Coupling (DCM, Et3N) AcidChlor Acid Chloride Intermediate ProtectedAcid->AcidChlor SOCl2, DMF AcidChlor->Coupled Final (R,S)-M-II Final Product Coupled->Final Hydrolysis (LiOH, THF/H2O)

Figure 2: Step-by-step synthetic workflow for (R,S)-M-II utilizing an O-protection strategy.

Analytical Characterization & Validation

To ensure the product meets "Reference Standard" quality, the following analytical criteria must be met.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[]

  • Target: Purity > 98.5%.

Stereochemical Validation (Self-Validating System)

Since the product is a mixture of diastereomers ((S,R) and (S,S)), standard NMR will show signal splitting (doubling) for nuclei near the chiral centers.

TechniqueExpected ObservationInterpretation
1H NMR (DMSO-d6) Splitting of the side-chain methyl doublet (

ppm).[]
Confirms presence of both diastereomers.[]
13C NMR Doubling of the amide carbonyl carbon signal.Confirms diastereomeric mixture.[]
Chiral HPLC Two distinct peaks with approx 1:1 ratio.[]Validates the (R,S) nature of the side chain while core remains (S).
Mass Spectrometry (LC-MS)[5][12]
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     m/z.[]
    
  • Key Fragment: Loss of water (

    
    ) is common for hydroxy-amides.[]
    

Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield in Coupling Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep Acid Chloride under

.
Amide Hydrolysis LiOH step too aggressiveLower temperature to 0°C; reduce reaction time; switch to

in MeOH.
Racemization of Core High temperature or strong baseAvoid heating >40°C during coupling; use weak bases like DIPEA or

.

References

  • Nishiyama, K., et al. (2014).[2] Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 93(3-4), 197–201.[2][] [Link]

  • Takeda Pharmaceutical Company. (2005).[] Ramelteon (Rozerem) Prescribing Information. FDA Access Data. [Link]

  • Uchikawa, O., et al. (2002).[10] Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of (R,S)-hydroxy Ramelteon (Metabolite M-II)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ramelteon, a selective MT1/MT2 melatonin receptor agonist, is a therapeutic agent for insomnia.[1] Its clinical efficacy is not solely dependent on the parent compound; it undergoes extensive first-pass metabolism to form several metabolites, with (R,S)-hydroxy Ramelteon, known as M-II, being the major and pharmacologically active metabolite.[2][3] The systemic exposure to M-II is 20- to 100-fold higher than that of the parent drug, Ramelteon, making the characterization of its metabolic fate a critical component of understanding the drug's overall pharmacological profile and potential for drug-drug interactions (DDIs).[4] This guide provides a comprehensive framework for investigating the in vitro metabolism of M-II, grounded in established scientific principles and regulatory expectations. We will detail the experimental logic, provide validated protocols, and explain how to interpret the resulting data to build a complete metabolic profile for this key active metabolite.

Foundational Concepts: Why In Vitro Metabolism Studies are Crucial

Before initiating clinical trials, it is imperative to characterize the metabolic pathways of a new chemical entity and its significant metabolites.[5] In vitro systems provide a cost-effective, high-throughput, and ethically sound method to achieve this.[6][7] The primary goals of these studies, as outlined by regulatory bodies like the FDA, are to:

  • Identify Major Metabolic Pathways: Determine the primary routes of biotransformation (e.g., oxidation, glucuronidation).[8]

  • Reaction Phenotyping: Pinpoint the specific enzyme isoforms (e.g., Cytochrome P450s, UGTs) responsible for the metabolism.[7][9]

  • Anticipate Drug-Drug Interactions (DDIs): Use the identified pathways to predict potential interactions with co-administered drugs that may inhibit or induce the metabolizing enzymes.[10][11]

  • Inform Clinical Study Design: Data from in vitro studies guide the design of clinical DDI studies and help in interpreting variability in patient response.[8][11]

Ramelteon itself is primarily metabolized by CYP1A2, with minor contributions from CYP2C and CYP3A4 isoforms.[12][13] Its major active metabolite, M-II, is subsequently cleared through its own metabolic pathways. Published data indicates that M-II is primarily metabolized by CYP3A4.[4] Our in vitro strategy will be designed to rigorously confirm this and explore other potential pathways, such as Phase II conjugation.

Experimental Strategy: A Multi-Faceted Approach to M-II Metabolism

A robust investigation relies on a logical, stepwise approach that begins with a broad screening system and progressively narrows the focus to specific enzymes. Our strategy is divided into two core components: elucidating Phase I (oxidative) metabolism and investigating Phase II (conjugative) metabolism.

G cluster_0 Phase I Investigation (Oxidative Metabolism) cluster_1 Phenotyping Methods cluster_2 Phase II Investigation (Conjugative Metabolism) A Metabolic Stability & Profiling in Human Liver Microsomes (HLMs) B Reaction Phenotyping (Identify Specific CYPs) A->B Metabolism Observed C Recombinant Human CYPs (Direct Confirmation) B->C D Chemical Inhibition in HLMs (Indirect Confirmation) B->D Conclusion Comprehensive Metabolic Profile C->Conclusion D->Conclusion E Screening for Glucuronidation in HLMs or S9 Fraction F Confirmation with Cofactor (UDPGA) Dependence E->F F->Conclusion Start M-II Metabolite Start->A Start->E

Figure 1: High-level experimental workflow for M-II metabolism studies.

Phase I Metabolism: Identifying the Oxidative Machinery

The primary objective here is to confirm the role of CYP3A4 and identify any other contributing CYP isoforms in the metabolism of M-II.

Causality Behind Experimental Choices
  • Human Liver Microsomes (HLMs): We begin with pooled HLMs because they are a well-characterized, subcellular fraction containing the full complement of Phase I CYP enzymes.[6][8] Using a pooled sample from multiple donors helps to average out the effects of genetic polymorphism and inter-individual variability in enzyme expression.[8]

  • Recombinant Human CYPs (rhCYPs): This is the gold-standard for unambiguous enzyme identification.[6] By incubating M-II with individual, cDNA-expressed CYP isoforms, we can directly measure which enzymes are capable of metabolizing the compound, eliminating the confounding activity of other enzymes present in HLMs.

  • Selective Chemical Inhibitors: This approach provides corroborating evidence within the more complex HLM matrix.[13] By observing a significant decrease in M-II metabolism in the presence of a known, selective inhibitor (e.g., ketoconazole for CYP3A4), we can infer the importance of that specific CYP isoform in the overall metabolism.[12]

Detailed Experimental Protocol: CYP Reaction Phenotyping

This protocol integrates the HLM, rhCYP, and chemical inhibitor experiments.

A. Materials & Reagents:

  • (R,S)-hydroxy Ramelteon (M-II)

  • Pooled Human Liver Microsomes (from at least 10 donors)

  • Recombinant human CYPs (CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Selective CYP Inhibitors: Ketoconazole (CYP3A4), Fluvoxamine (CYP1A2), Sulfaphenazole (CYP2C9), etc.

  • Acetonitrile with 0.1% Formic Acid (Stopping/Extraction Solvent)

  • Control compounds (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2)

B. Step-by-Step Methodology:

  • Preparation: Thaw all biological reagents (HLMs, rhCYPs) on ice. Prepare working solutions of M-II, inhibitors, and control compounds in buffer or a suitable solvent (e.g., DMSO, ensuring final solvent concentration is <0.5%).

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the following in order:

    • Phosphate Buffer

    • Enzyme source (HLM at ~0.5 mg/mL or rhCYP at ~10-25 pmol/mL)

    • M-II (at a concentration near its Km, if known, or typically 1-10 µM for screening)

    • For inhibitor arms: Add the selective chemical inhibitor and pre-incubate for 5-10 minutes at 37°C.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation, determined in preliminary experiments.

  • Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Sample Processing: Vortex the samples and centrifuge at >3,000 x g for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to measure the depletion of M-II and/or the formation of its metabolites.

C. Self-Validating Controls:

  • No Cofactor Control: Incubations without the NADPH regenerating system. This control ensures that any observed metabolism is enzymatically driven and NADPH-dependent.

  • No Enzyme Control: Incubations without HLMs or rhCYPs. This controls for any non-enzymatic degradation of M-II.

  • Positive Controls: Incubate known probe substrates for each CYP (e.g., midazolam for CYP3A4) with and without their respective inhibitors to confirm the activity of the enzyme systems and the potency of the inhibitors.

Data Presentation and Interpretation

The results can be summarized to clearly identify the key enzymes.

Table 1: Hypothetical Results for M-II Phase I Metabolism

Experimental System Condition M-II Depletion Rate (pmol/min/mg protein) % Contribution / Inhibition
Recombinant CYPs (% of Total rhCYP Activity)
CYP3A4 150.2 88.8%
CYP1A2 8.5 5.0%
CYP2C9 6.3 3.7%
CYP2C19 4.1 2.4%
CYP2D6 <1.0 <1%
HLMs with Inhibitors (% Inhibition of HLM Activity)
No Inhibitor (Control) 165.7 N/A
+ Ketoconazole (1 µM) 18.2 89.0%

| | + Fluvoxamine (10 µM) | 155.1 | 6.4% |

Phase II Metabolism: The Glucuronidation Pathway

Phase II metabolism involves the conjugation of endogenous molecules to a drug or its metabolite to increase water solubility and facilitate excretion.[14] Since Ramelteon forms glucuronide conjugates, it is a critical scientific step to investigate this possibility for its major metabolite, M-II.[15]

Rationale for Glucuronidation Screening

The M-II structure contains a hydroxyl group, which is a prime site for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.[16] UGTs are abundant in the liver and are a major pathway for the clearance of many drugs.[17] Identifying a glucuronidation pathway is essential for a complete metabolic picture and understanding clearance mechanisms.

Detailed Experimental Protocol: M-II Glucuronide Formation

A. Materials & Reagents:

  • All materials from the Phase I protocol.

  • Human Liver S9 Fraction or HLMs (UGTs are also present in microsomes).

  • UDP-glucuronic acid (UDPGA) - the essential cofactor for UGTs.

  • Alamethicin (a pore-forming agent to overcome latency of UGT enzymes in microsomes).

  • Saccharolactone (a general inhibitor of β-glucuronidase, which can reverse the reaction).

B. Step-by-Step Methodology:

  • Preparation: Thaw biological reagents on ice. Prepare a stock solution of UDPGA.

  • Microsome Activation (if using HLMs): Pre-incubate HLMs with Alamethicin (e.g., 50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membrane and ensure UDPGA access to the UGT active site.

  • Incubation Setup: Combine the following:

    • Phosphate Buffer (pH 7.4)

    • Activated HLMs (0.5 mg/mL) or S9 fraction

    • Saccharolactone

    • M-II (1-10 µM)

  • Initiation: Start the reaction by adding UDPGA (typically 2-5 mM final concentration).

  • Incubation & Termination: Follow steps 4-7 from the Phase I protocol. The LC-MS/MS method must be configured to detect the mass of the putative M-II-glucuronide (M-II mass + 176.03 Da).

C. Self-Validating Controls:

  • No Cofactor Control: The most critical control is an incubation without UDPGA. The formation of the glucuronide conjugate should be strictly dependent on the presence of this cofactor.

  • No Enzyme Control: Incubations without the enzyme source to check for non-enzymatic conjugation.

Integrated Metabolic Pathway and Conclusion

The culmination of these in vitro experiments allows for the construction of a comprehensive metabolic map for Ramelteon and its primary active metabolite, M-II.

G Ramelteon Ramelteon MII (R,S)-hydroxy Ramelteon (M-II) Ramelteon->MII CYP1A2 (Major) CYP2C (Minor) Oxidative_Metabolites Further Oxidative Metabolites (e.g., M-IV) MII->Oxidative_Metabolites CYP3A4 (Major) Glucuronide_Metabolite M-II-Glucuronide MII->Glucuronide_Metabolite UGTs (Putative)

Figure 2: Proposed metabolic pathway of Ramelteon and its M-II metabolite.

Conclusion: This technical guide outlines a rigorous, field-proven strategy for elucidating the in vitro metabolism of the (R,S)-hydroxy Ramelteon (M-II) metabolite. By employing a combination of broad screening in human liver fractions and specific phenotyping with recombinant enzymes and chemical inhibitors, researchers can confidently identify the enzymes responsible for both Phase I and Phase II metabolism. The data strongly indicate that while Ramelteon is a CYP1A2 substrate, its major active metabolite M-II is primarily cleared by CYP3A4.[4][12] This enzymatic "hand-off" has significant clinical implications, particularly for predicting and managing drug-drug interactions. A patient taking a strong CYP3A4 inhibitor (e.g., ketoconazole) would be expected to have significantly elevated levels of M-II, potentially altering the drug's efficacy and safety profile. The protocols and logical framework presented here provide a self-validating system to generate the robust data required for regulatory submission and to further our understanding of this important hypnotic agent.

References

  • Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. (2010). ResearchGate. [Link]

  • Molecular Modelling Analysis of the Metabolism of Ramelteon. (2008). Science Alert. [Link]

  • Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. (2006). PMC. [Link]

  • Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices. (2001). University of Surrey. [Link]

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon. (2014). Karger Publishers. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). PMC. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). BS Publications. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017). Regulations.gov. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2008). ResearchGate. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019). BioIVT. [Link]

  • Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. (2014). Karger Publishers. [Link]

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice. (2019). PMC. [Link]

  • The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. (1995). PubMed. [Link]

  • VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. (2011). EMA. [Link]

  • Metabolism of Ramelteon in Human Liver Microsomes and Correlation With the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. (2010). PubMed. [Link]

  • Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes. (2001). European Journal of Clinical Pharmacology. [Link]

  • Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. (2005). accessdata.fda.gov. [Link]

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. (2009). PMC. [Link]

  • Metabolic pathway of ramelteon in humans. (2009). ResearchGate. [Link]

  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (N.d.). ISSX. [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). PubMed. [Link]

  • Cytochrome P450-Mediated Metabolism of Melatonin. (2020). University of Surrey. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). PMC. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC. [Link]

Sources

The Hidden Half of Ramelteon Efficacy: The Pharmacological Role of the M-II Metabolite in Insomnia Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Paradox of Ramelteon

Ramelteon, a highly selective melatonin receptor agonist (MRA), is a cornerstone in the pharmacotherapy of sleep-onset insomnia. It acts primarily on the MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus. However, a glaring pharmacokinetic paradox exists: the parent compound, ramelteon, undergoes extensive first-pass metabolism, resulting in a remarkably short elimination half-life of approximately 1.28 hours[1]. Despite this rapid clearance, patients experience sustained sleep maintenance and chronobiotic benefits throughout the night[2].

As a Senior Application Scientist analyzing this pharmacokinetic-pharmacodynamic (PK/PD) disconnect, the answer lies not in the parent drug, but in its major circulating active metabolite: (R,S)-hydroxy Ramelteon (Metabolite M-II) [3]. M-II is produced primarily via by the cytochrome P450 1A2 (CYP1A2) isoenzyme[1]. Understanding the pharmacological profile of M-II is critical for drug development professionals seeking to design next-generation MRAs or predict complex drug-drug interactions (DDIs).

Pharmacodynamic Profiling: Receptor Affinity and Selectivity

M-II is a mixed isomer preparation (R and S configuration at the hydroxy group) of the ramelteon metabolite[3]. To understand its contribution to clinical efficacy, we must evaluate its binding kinetics at the MT1 and MT2 receptors.

While M-II possesses lower intrinsic affinity for MT1 and MT2 receptors compared to the parent drug, its massive systemic exposure compensates for this reduced potency. Specifically, the affinity of M-II for MT1 receptors is approximately 10-fold lower than ramelteon, and its affinity for MT2 receptors is 5-fold lower[1].

Table 1: Comparative Pharmacological and Pharmacokinetic Parameters
CompoundMT1 Affinity (

, pM)
MT2 Affinity (

, pM)
Elimination Half-Life (

, h)
Relative Systemic Exposure (AUC)
Ramelteon ~11.4~113.21.281x (Baseline)
Melatonin ~45.6~377.30.5 - 0.8N/A
Metabolite M-II 1145662.27 - 2.56~39x

Data derived from in vitro binding assays using Chinese hamster ovary (CHO) cells expressing human MT1/MT2 receptors[2][1].

Mechanistic Role in Efficacy: The "Area Under the Curve" Advantage

The causality behind M-II's clinical relevance is rooted in its pharmacokinetic dominance. Following a standard 16-mg oral dose of ramelteon, the mean systemic exposure (Area Under the Curve, AUC) of M-II is approximately than that of the parent compound[1]. Furthermore, its half-life is extended to up to 2.56 hours[1].

In neuropharmacology, receptor occupancy over time is the primary driver of sustained efficacy. The prolonged presence of M-II in the systemic circulation ensures continuous agonism of the MT1 receptor (attenuating the SCN's alerting signals) and the MT2 receptor (facilitating circadian phase shifting)[4]. In in vivo feline models, administration of M-II alone and decreases wakefulness for up to 6 hours post-administration[5], directly mirroring the clinical effects of ramelteon.

G Ramelteon Ramelteon (Parent Drug) CYP1A2 Hepatic CYP1A2 Oxidation Ramelteon->CYP1A2 First-pass metabolism MT1 MT1 Receptor (SCN) Ramelteon->MT1 High Affinity MT2 MT2 Receptor (SCN) Ramelteon->MT2 High Affinity MII (R,S)-hydroxy Ramelteon (Metabolite M-II) CYP1A2->MII Major conversion MII->MT1 Lower Affinity but 39x Systemic Exposure MII->MT2 Lower Affinity but 39x Systemic Exposure SleepOnset Sleep Onset (Attenuated Alerting) MT1->SleepOnset Circadian Circadian Phase Shifting MT2->Circadian

Ramelteon metabolism to M-II via CYP1A2 and subsequent MT1/MT2 receptor activation pathways.

Experimental Methodologies: Validating M-II Pharmacology

To establish the aforementioned


 and 

values, rigorous in vitro and in vivo protocols are employed[1]. As an application scientist, I emphasize that these protocols must be self-validating—incorporating proper controls and saturation kinetics to ensure data integrity.
Protocol A: In Vitro Radioligand Binding Assay for MT1/MT2 Affinity

Objective : Determine the inhibition constant (


) of M-II against 

-melatonin[1]. Causality & Logic : We use

-melatonin because its high specific activity allows for the detection of low-abundance receptors in recombinant cell lines. Chinese hamster ovary (CHO) cells are selected because they lack endogenous melatonin receptors, providing a clean background for human MT1/MT2 expression[1].

Step-by-Step Methodology :

  • Cell Membrane Preparation : Culture CHO cells stably expressing human MT1 or MT2 receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 100 pM

    
    -melatonin, and varying concentrations of M-II (
    
    
    
    to
    
    
    M) in binding buffer[1].
  • Equilibration : Incubate the mixture at 25°C for 60 minutes. Self-Validation Step: Include a control well with 1 µM unlabeled melatonin to define non-specific binding (NSB). Total binding minus NSB equals specific binding. This ensures the signal is exclusively receptor-mediated.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification : Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the displacement curve using non-linear regression. Calculate the

    
     (e.g., [5]) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep Cell Preparation (CHO MT1/MT2) Incubate Radioligand Incubation [125I]-Melatonin + M-II Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Measure Liquid Scintillation Counting Filter->Measure Analyze IC50 & Ki Determination Measure->Analyze

Step-by-step radioligand binding assay workflow for determining M-II receptor affinity.

Protocol B: In Vivo Sleep Architecture Analysis (Polysomnography)

Objective : Evaluate the sleep-promoting efficacy of M-II[5]. Step-by-Step Methodology :

  • Surgical Implantation : Under general anesthesia, implant cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes in adult male cats[1]. Allow a 2-week recovery period.

  • Habituation : Acclimate the animals to the recording chamber for 24 hours prior to dosing to eliminate stress-induced sleep disruptions.

  • Dosing & Recording : Administer M-II (0.1 to 1 mg/kg, p.o.) or vehicle control at the onset of the active phase[5]. Continuously record EEG and EMG signals for 12 hours.

  • Scoring : Epochs are blindly scored as Wakefulness, NREM sleep, or REM sleep based on amplitude and frequency criteria. Self-Validation Step: Blinded scoring prevents observer bias, ensuring the statistical significance of NREM enhancement (e.g.,

    
    [5]) is robust.
    

Clinical & Drug Development Implications

The reliance on a potent, long-acting metabolite has profound implications for clinical practice and future drug design.

  • Drug-Drug Interactions (DDIs) : Because ramelteon is primarily metabolized by CYP1A2 and CYP2C19, inhibitors of these enzymes (especially fluvoxamine) can considerably increase ramelteon and M-II concentrations, leading to contraindicated toxicity and next-day residual effects[4][6].

  • Active Metabolite Drug Design : The ramelteon/M-II dynamic serves as a blueprint for CNS therapeutics. By designing a parent molecule that is rapidly converted into a longer-acting, highly exposed active metabolite[6], developers can achieve sustained receptor engagement without the need for complex extended-release formulations.

References

  • Nishiyama, K., et al. "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology (Karger Publishers), 2014. [Link]

  • "Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications." ResearchGate.[Link]

  • "Comparable fracture risk between orexin and melatonin receptor agonists." PMC - NIH.[Link]

Sources

(R,S)-hydroxy Ramelteon Metabolite M-II commercial availability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: (R,S)-hydroxy Ramelteon Metabolite M-II Audience: Researchers, DMPK Scientists, and Analytical Chemists.

Executive Summary

(R,S)-hydroxy Ramelteon Metabolite M-II is the primary active metabolite of Ramelteon (Rozerem), a selective melatonin receptor agonist used for insomnia. While Ramelteon itself acts as a potent MT1/MT2 agonist, M-II plays a critical role in the drug's clinical pharmacodynamics due to its significantly higher systemic exposure (20–100 fold > parent) and longer elimination half-life.[1]

Commercially, M-II is available as a reference standard, typically as a mixture of isomers at the hydroxyl position. This guide details its chemical properties, commercial sourcing, pharmacological significance, and validated protocols for synthesis and analytical detection.

Chemical Specifications & Commercial Availability

M-II retains the core (S)-enantiomeric configuration of the indane ring found in Ramelteon but introduces a new chiral center at the 2-position of the propionamide side chain via hydroxylation. Commercial standards are often racemic at this specific hydroxyl position.

Table 1: Chemical Identity[2][3][4]
FeatureSpecification
Common Name Ramelteon Metabolite M-II
Chemical Name 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
CAS Number 896736-21-3 (Mixture of hydroxy isomers)1246812-22-5 (Deuterated M-II-d3)
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
Stereochemistry (8S)-indane core; (R,S)-hydroxyl mixture
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Chloroform
Table 2: Commercial Suppliers & Formats
SupplierCatalog / FormatPurityApplication
Cayman Chemical Item No. 20389 (Parent)Item No. 9002646 (Metabolite)≥98%HTS, Binding Assays
Toronto Research Chemicals (TRC) Cat. R110060≥95%Reference Standard
MedChemExpress (MCE) Cat. HY-10300598.24%In vitro pharmacology
LGC Standards Various formatsPharm. GradeImpurity profiling

Pharmacological Profile

M-II is unique among metabolites because it retains significant pharmacological activity. Although its affinity for the melatonin receptors is lower than the parent drug, its high plasma concentration makes it a major contributor to the net clinical effect.

Mechanism of Action
  • Target: Agonist at MT1 (Sleep onset) and MT2 (Circadian phase shifting) receptors.[2][3]

  • Selectivity: High selectivity over MT3 (quinone reductase 2) and other neurotransmitter receptors.

Table 3: Binding Affinity & Pharmacokinetics (Human)
ParameterRamelteon (Parent)Metabolite M-IIFold Difference
MT1 Affinity (Ki) ~14 pM~114 pM~10x lower affinity
MT2 Affinity (Ki) ~112 pM~566 pM~5x lower affinity
Systemic Exposure (AUC) Reference (1.0)20–100x ParentSignificantly Higher
Elimination Half-life (t½) 1.0 – 2.6 h2.0 – 5.0 h~2x Longer
Primary Enzyme CYP1A2 (Substrate)CYP3A4 (Metabolism)-

Biosynthesis & Pathway Visualization

Ramelteon undergoes extensive first-pass metabolism in the liver. The primary pathway is oxidation via CYP1A2 , converting the propionyl group into the 2-hydroxy derivative (M-II).

Diagram 1: Ramelteon Metabolic Pathway

RamelteonMetabolism Ramelteon Ramelteon (Parent Drug) CYP1A2 CYP1A2 (Major) Ramelteon->CYP1A2 CYP2C CYP2C/3A4 (Minor) Ramelteon->CYP2C M_IV Metabolite M-IV (Succinate derivative) Ramelteon->M_IV Oxidation M_II Metabolite M-II (2-hydroxy derivative) Active & Major Circulating CYP1A2->M_II Hydroxylation (Propionyl C2) Conjugates Glucuronide Conjugates M_II->Conjugates Phase II Metabolism

Caption: Primary metabolic route of Ramelteon showing the CYP1A2-mediated conversion to the active metabolite M-II.

Experimental Protocols

Protocol A: Chemical Synthesis of Reference Standard

Rationale: For research purposes, isolating M-II from biological matrices is inefficient. A direct chemical synthesis is preferred for generating reference material. Note: This route produces the (R,S)-hydroxy mixture typically sold commercially.

  • Starting Material: (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine (The amine core of Ramelteon).[4][3]

  • Reagent: 2-acetoxypropionyl chloride (Racemic) or Lactic acid with coupling agents (EDC/HOBt).

  • Reaction:

    • Dissolve amine core in DCM (Dichloromethane) with TEA (Triethylamine).

    • Add 2-acetoxypropionyl chloride dropwise at 0°C.

    • Stir at RT for 2 hours (Formation of protected amide).

  • Deprotection: Treat the intermediate with mild aqueous base (LiOH or K2CO3 in MeOH/Water) to remove the acetyl group, yielding the free hydroxyl.

  • Purification: Flash column chromatography (EtOAc/Hexane) to isolate (R,S)-hydroxy Ramelteon M-II.

Protocol B: Analytical Detection (LC-MS/MS)

Rationale: Validated method for quantifying M-II in human plasma, critical for PK studies given the metabolite's high abundance.

System Parameters:

  • Instrument: Triple Quadrupole MS (e.g., AB Sciex API 4000 or Waters TQD).

  • Column: Hedera ODS-2 (5 μm, 150 × 2.1 mm) or Poroshell 120 EC-C18.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid.[5][6][7]

    • Phase B: Methanol (or Acetonitrile).

    • Isocratic Mode: 15:85 (A:B) v/v.

  • Flow Rate: 0.5 mL/min.

MS/MS Transitions (Positive MRM):

  • Ramelteon: m/z 260.2 → 201.1

  • Metabolite M-II: m/z 276.2 → 201.1 (Hydroxyl group adds +16 Da; fragment 201.1 corresponds to the stable indane core).

  • Internal Standard: Diazepam or Ramelteon-d5.

Sample Preparation (Protein Precipitation):

  • Aliquot 200 μL plasma.

  • Add 600 μL Acetonitrile (containing Internal Standard).

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

  • Inject 5–10 μL of supernatant.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Centrifuge Centrifugation 10,000 rpm, 10 min Prep->Centrifuge LC LC Separation Column: C18 / ODS-2 Mobile Phase: MeOH/Ammonium Acetate Centrifuge->LC Supernatant Injection MS MS/MS Detection Positive MRM Mode LC->MS Elution Data Quantitation M-II Range: 1.0 - 250 ng/mL MS->Data Transition 276.2 -> 201.1

Caption: Validated LC-MS/MS workflow for the simultaneous quantification of Ramelteon and M-II in plasma.

References

  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon.[8] Pharmacology.[1][9][5][7][8][10][11][12] Link

  • Cayman Chemical. (n.d.). (R,S)-hydroxy Ramelteon Metabolite M-II Product Information.Link

  • Zhang, X., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma. Biomedical Chromatography.[5][6][10][11] Link

  • MedChemExpress. (n.d.). Ramelteon Metabolite M-II Datasheet.[13]Link

  • PrescriberPoint. (2026). Ramelteon Clinical Pharmacology & Pharmacokinetics.[5][6][8]Link

Sources

Pharmacological and Analytical Profiling of (R,S)-hydroxy Ramelteon Metabolite M-II (CAS 896736-21-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) prescribed primarily for the treatment of sleep-onset insomnia[1]. While the parent compound exhibits potent chronobiotic properties, its primary circulating active metabolite—(R,S)-hydroxy Ramelteon Metabolite M-II (M-II) —plays a critical, often underappreciated role in its sustained clinical efficacy[2]. This technical guide provides an in-depth analysis of M-II, detailing its physicochemical properties, pharmacokinetic dominance, receptor binding profile, and the rigorous, self-validating experimental protocols required for its pharmacological characterization.

Physicochemical Identity & Structural Profiling

M-II is formed via the oxidation of ramelteon, introducing a hydroxyl group that creates a mixed isomer preparation at the newly formed chiral center[3]. This structural modification fundamentally alters its pharmacokinetic behavior without abolishing its pharmacodynamic target engagement.

Table 1: Physicochemical Properties of M-II [3][4][5]

PropertySpecification
Chemical Name 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]-propanamide
CAS Number 896736-21-3
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, and Acetonitrile
SMILES CC(O)C(NCC[C@H]1C2=C(CC1)C=CC3=C2CCO3)=O

Metabolic Causality: The Pharmacokinetic Shift

The clinical relevance of M-II is rooted in its unique pharmacokinetic profile. Ramelteon undergoes rapid and extensive first-pass metabolism, primarily driven by hepatic cytochrome P450 1A2 (CYP1A2), with minor contributions from CYP2C and CYP3A4[1]. This oxidation yields four primary metabolites (M-I, M-II, M-III, M-IV), among which M-II is the only pharmacologically active species[6].

Crucially, while M-II possesses lower intrinsic receptor affinity than the parent drug, it circulates at concentrations 20- to 100-fold higher than ramelteon[1][6]. Furthermore, the elimination half-life of M-II is significantly prolonged (2 to 5 hours) compared to ramelteon (1 to 2.6 hours) and endogenous melatonin (20 to 45 minutes)[1]. This sustained systemic exposure provides the prolonged receptor engagement necessary for maintaining sleep architecture throughout the night, explaining the extended duration of action observed in vivo[2].

Metabolism Ram Ramelteon (Parent Drug) Enz Hepatic CYP1A2 (Oxidation) Ram->Enz M2 (R,S)-hydroxy Ramelteon Metabolite M-II (Active) Enz->M2 Major (80%+) Other M-I, M-III, M-IV (Inactive) Enz->Other Minor

Hepatic CYP1A2-mediated metabolic pathway of Ramelteon yielding the active M-II metabolite.

Pharmacodynamics: Receptor Binding & Efficacy

M-II retains the high selectivity of ramelteon for MT1 and MT2 receptors over the MT3 (quinone reductase 2) binding site and other neurotransmitter receptors[7]. The MT1 receptor is primarily implicated in sleep onset (attenuating the circadian alerting signal), while the MT2 receptor is associated with circadian phase-shifting[8].

Table 2: Comparative Receptor Binding Affinities and Functional Potencies [2][7][8]

CompoundMT1 Affinity (Ki)MT2 Affinity (Ki)MT1 Potency (IC50)MT2 Potency (IC50)
Ramelteon ~14 pmol/L~112 pmol/L~12 pmol/L~52 pmol/L
M-II Metabolite 114 pmol/L566 pmol/L208 pmol/L1470 pmol/L

Analytical Insight: M-II exhibits a 10-fold and 5-fold reduction in binding affinity for MT1 and MT2, respectively, compared to the parent drug. However, its massive systemic exposure entirely compensates for this reduced potency, driving meaningful in vivo sleep promotion[7][8].

Signaling M2 M-II Metabolite Rec MT1 / MT2 Receptors M2->Rec Agonist Gi Gi Protein (αi) Rec->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Sleep NREM Sleep Promotion cAMP->Sleep Modulates

GPCR (Gi-coupled) signaling cascade initiated by M-II binding at MT1/MT2 receptors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to verify both the dynamic range of the assay and the specific causality of the observed effects.

Protocol A: In Vitro cAMP Accumulation Assay (Functional Agonism)

Rationale: Because MT1 and MT2 are Gi-coupled receptors, their activation inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[8]. To measure this inhibition accurately, baseline cAMP must first be artificially elevated using Forskolin (a direct adenylate cyclase activator).

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human MT1 or MT2 receptors (CHO-hMT1 / CHO-hMT2) in Ham's F-12 medium[2][8].

    • Causality Check: CHO cells lack endogenous melatonin receptors, providing a "null background" that prevents signal confounding from other GPCRs.

  • Assay Buffer Equilibration: Wash cells and incubate in Hank's Balanced Salt Solution (HBSS) containing 0.5 mM IBMX for 30 minutes.

    • Causality Check: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the premature degradation of cAMP, ensuring that the measured levels accurately reflect adenylate cyclase inhibition rather than downstream metabolism.

  • Stimulation & Treatment: Co-incubate cells with 1 μM Forskolin and varying concentrations of M-II (

    
     to 
    
    
    
    M) for 30 minutes at 37°C. Include a melatonin reference standard curve as a positive control.
  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • System Validation: The assay is deemed valid only if the Forskolin-only control shows a >10-fold increase in cAMP over baseline, and the melatonin reference yields an IC50 within its established literature range.

Workflow Step1 Culture CHO (hMT1/hMT2) Step2 Add Forskolin + M-II Step1->Step2 Step3 Cell Lysis & Extraction Step2->Step3 Step4 TR-FRET cAMP Quantification Step3->Step4

Step-by-step in vitro functional assay workflow for quantifying M-II receptor agonism.

Protocol B: In Vivo Sleep Architecture Evaluation (EEG/EMG)

Rationale: To translate in vitro receptor agonism into physiological efficacy, sleep-wake cycles must be quantified. M-II has been shown to significantly increase Non-Rapid Eye Movement (NREM) sleep and decrease wakefulness in animal models at doses of 0.1 to 1 mg/kg[7].

Step-by-Step Methodology:

  • Surgical Implantation: Under anesthesia, implant cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes in adult male cats or rats. Allow a strict 2-week recovery period.

  • Habituation: Acclimate animals to the recording chambers for 48 hours prior to dosing.

    • Causality Check: This eliminates stress-induced sleep disruption, which would otherwise mask the hypnotic effects of the compound.

  • Dosing & Recording: Administer M-II (e.g., 0.1 mg/kg, oral gavage) or vehicle control immediately prior to the light-off phase. Continuously record EEG/EMG signals for 6 to 12 hours.

  • Scoring & Analysis: Blindly score the recordings in 10-second epochs into Wakefulness, NREM sleep, and REM sleep based on frequency bands (delta vs. theta power) and muscle tone.

  • System Validation: The vehicle control must align with the species' baseline circadian sleep architecture. A statistically significant increase in NREM duration (p < 0.05) relative to vehicle confirms M-II's hypnotic efficacy[7].

References

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon. PubMed (NIH) / Karger. Available at:[Link]

  • Ramelteon - Pharmacokinetics and Metabolism. Wikipedia. Available at:[Link]

  • Ramelteon (ramelteon) - Dosing, PA Forms & Info. PrescriberPoint. Available at:[Link]

Sources

Methodological & Application

Application Note: Analytical Quantification and Pharmacological Profiling of (R,S)-hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Ramelteon is a highly selective melatonin receptor agonist (acting on MT1 and MT2 receptors) prescribed for the treatment of insomnia characterized by delayed sleep onset[1]. Upon oral administration, ramelteon undergoes rapid, high-capacity first-pass hepatic metabolism, primarily driven by the Cytochrome P450 1A2 (CYP1A2) isozyme[1].

The most clinically significant product of this biotransformation is the monohydroxylated derivative, Ramelteon Metabolite M-II [2]. Because the hydroxylation occurs at a chiral center, M-II exists as a stereoisomeric mixture of R and S configurations at the hydroxy position[2].

Understanding and quantifying M-II is a critical mandate for drug development professionals. While M-II possesses approximately one-tenth and one-fifth the binding affinity of the parent drug for the human MT1 and MT2 receptors, respectively, it circulates at systemic concentrations 20- to 100-fold higher than ramelteon[3]. Consequently, M-II is a primary driver of the drug's extended hypnotic efficacy and overall pharmacokinetic (PK) profile[4].

Metabolism Ram Ramelteon (Parent Drug) CYP CYP1A2 Enzyme (Hepatic First-Pass) Ram->CYP Oxidation MT1 MT1 Receptor (Sleep Onset) Ram->MT1 Agonism (High Affinity) MT2 MT2 Receptor (Circadian Rhythm) Ram->MT2 Agonism (High Affinity) M2 (R,S)-hydroxy M-II (Active Metabolite) CYP->M2 Hydroxylation M2->MT1 Agonism (Ki=114 pM) M2->MT2 Agonism (Ki=566 pM)

Metabolic conversion of Ramelteon to M-II and subsequent MT1/MT2 receptor agonism.

Quantitative Pharmacological & Chemical Data

To design an effective analytical workflow, researchers must first understand the distinct physicochemical and pharmacokinetic differences between the parent drug and its active metabolite. The addition of the hydroxyl group in M-II slightly increases its polarity, which directly influences its chromatographic retention time and ionization efficiency during mass spectrometry.

Table 1: Comparative Profiling of Ramelteon and Metabolite M-II

ParameterRamelteon (Parent)Ramelteon M-II (Metabolite)
Molecular Formula C₁₆H₂₁NO₂C₁₆H₂₁NO₃[2]
Systemic Exposure (AUC) Baseline Reference20- to 100-fold greater than parent[3]
MT1 Receptor Affinity (Ki) High Affinity114 pM[4]
MT2 Receptor Affinity (Ki) High Affinity566 pM[4]
Elimination Half-Life (t₁/₂) 1.0 ± 0.9 h2.1 ± 0.4 h[5]
Pharmacological Status Active AgentActive Metabolite[3]

Experimental Methodology: LC-MS/MS Quantification Protocol

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying M-II in biological matrices[5]. The following protocol is engineered to provide high specificity, allowing researchers to differentiate M-II from the parent drug and other inactive metabolites (M-I, M-III, M-IV).

Rationale and Causality of Experimental Choices
  • Extraction via Protein Precipitation: Methanol is utilized for sample extraction rather than liquid-liquid extraction. Methanol rapidly denatures plasma proteins, effectively releasing the highly protein-bound M-II metabolite into the solvent. Crucially, this step simultaneously quenches endogenous enzymatic activity, preventing ex vivo degradation of the analytes[5].

  • Isocratic Mobile Phase Design: An isocratic blend of methanol and 0.1% formic acid in 10 mM ammonium acetate is selected. Formic acid provides the necessary protonation environment to drive the formation of [M+H]⁺ precursor ions for positive Electrospray Ionization (ESI+). Ammonium acetate acts as a volatile buffer, suppressing secondary interactions with the silica column to maintain sharp, reproducible peak shapes[5].

Step-by-Step Analytical Workflow

Step 1: Preparation of Analytical Standards

  • Reconstitute the (R,S)-hydroxy Ramelteon Metabolite M-II analytical standard[2] in pure methanol to create a 1.0 mg/mL primary stock solution.

  • Prepare working solutions by serial dilution in 50% methanol/water to span a calibration range of 1.00 to 250 ng/mL for M-II[5].

  • Prepare an Internal Standard (IS) solution (e.g., Diazepam or M-II-d3) at a fixed concentration of 50 ng/mL[5].

Step 2: Plasma Sample Extraction

  • Aliquot 200 μL of human plasma (blank, calibration standards, or subject samples) into a clean microcentrifuge tube[5].

  • Add 20 μL of the IS working solution and vortex for 10 seconds to ensure homogeneous distribution.

  • Add 600 μL of ice-cold methanol to initiate protein precipitation.

  • Vortex vigorously for 3 minutes to maximize analyte recovery.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 μL of the clear supernatant into an autosampler vial for injection.

Step 3: Chromatographic Separation

  • Column: Hedera ODS-2 (C18), 5 μm, 150 × 2.1 mm (or equivalent)[5].

  • Mobile Phase: Methanol : 0.1% Formic acid in 10 mM Ammonium Acetate (85:15, v/v)[5].

  • Flow Rate: 0.5 mL/min (Isocratic)[5].

  • Injection Volume: 5 μL.

Step 4: Mass Spectrometric Detection

  • Ionization: Electrospray Ionization (ESI), Positive Mode[5].

  • Scan Type: Multiple Reaction Monitoring (MRM)[5].

  • Precursor Ions: Ramelteon [M+H]⁺ m/z 260.16; M-II [M+H]⁺ m/z 276.16.

Workflow S1 1. Plasma Sample Spiking (Add M-II Standard & IS) S2 2. Protein Precipitation (Methanol, Quench Enzymes) S1->S2 S3 3. Centrifugation (Isolate Supernatant) S2->S3 S4 4. Isocratic LC Separation (C18 Column, Resolve Metabolites) S3->S4 S5 5. ESI+ MS/MS Detection (MRM Mode, High Specificity) S4->S5 S6 6. Pharmacokinetic Analysis (Calculate AUC & Cmax) S5->S6

Step-by-step LC-MS/MS analytical workflow for the quantification of M-II in human plasma.

Self-Validating System Suitability & Quality Control

To guarantee the trustworthiness and reproducibility of the generated data, the analytical protocol must operate as a self-validating system. Implement the following Quality Control (QC) gates:

  • Matrix Effect & Blank Verification: Inject a double-blank plasma sample (no M-II, no IS) prior to every run. The peak area at the retention times of M-II and the IS must be <5% of the Lower Limit of Quantification (LLOQ) to rule out endogenous isobaric interference.

  • Linearity Confirmation: The calibration curve (1.00 to 250 ng/mL for M-II) must be constructed using a weighted (1/x²) linear regression. The assay is only validated if the correlation coefficient (r²) is ≥ 0.995[5].

  • Internal Standard Tracking: The IS peak area must remain consistent (± 15% variance) across all samples. A drift in IS response indicates potential ion suppression from the matrix or a failing ESI source, automatically invalidating the batch.

References[6] Ramelteon (ramelteon) - Dosing, PA Forms & Info (2026). PrescriberPoint. View Source[4] Pharmacological characterization of M-II, the major human metabolite of ramelteon. NIH. View Source[1] Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. NIH. View Source[3] ROZEREM (ramelteon) tablets Prescribing Information. FDA. View Source[5] LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. NIH. View Source[2] Ramelteon Metabolite M-II (mixture of R and S at the hydroxy position). Pharmaffiliates.View Source

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ramelteon and (R,S)-Hydroxy Metabolite M-II in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists developing LC-MS/MS methods for Ramelteon and its major active metabolite, M-II.

Introduction & Scientific Context

Ramelteon (Rozerem) is a selective melatonin receptor agonist (MT1/MT2) used for the treatment of insomnia.[1][2][3][][5] Unlike benzodiazepines, it does not bind to GABA receptors, reducing the risk of abuse.

The Bioanalytical Challenge: Metabolite M-II While Ramelteon is the parent drug, its monohydroxylated metabolite, M-II (2-hydroxy-ramelteon) , plays a critical role in the drug's pharmacology.[6]

  • Systemic Exposure: M-II circulates at concentrations 20- to 100-fold higher than Ramelteon.[6]

  • Activity: M-II is pharmacologically active, though with lower affinity than the parent.[6]

  • Stereochemistry: M-II is formed by hydroxylation at the propionyl group, creating a new chiral center. While the biological metabolite is predominantly the (S)-isomer, commercial reference standards are often supplied as an (R,S)-hydroxy mixture .

  • Polarity: The hydroxyl group makes M-II significantly more polar than Ramelteon, leading to earlier elution and potential co-elution with polar matrix interferences.

This protocol details a robust LC-MS/MS method using Positive Electrospray Ionization (ESI+) and Reverse-Phase Chromatography to quantify both analytes. It specifically addresses the handling of the (R,S)-M-II standard on achiral columns.

Method Development Strategy (The "Why")

Chromatographic Separation[1][7][8]
  • Column Selection: A high-strength silica C18 column (e.g., Waters ACQUITY UPLC BEH C18 or Agilent Zorbax Eclipse Plus C18 ) is recommended. These columns withstand high pH and pressure, allowing for robust separation.

  • Stereochemical Considerations: On standard achiral C18 phases, the (R) and (S) diastereomers of M-II typically co-elute or show partial separation. For standard pharmacokinetic (PK) profiling, "Total M-II" is quantified. If chiral separation is strictly required, a chiral stationary phase (e.g., Chiralpak AD-H) would be necessary, but this guide focuses on the standard bioanalytical approach (achiral).

  • Mobile Phase: A gradient of 0.1% Formic Acid (A) and Acetonitrile (B) provides sharper peaks than Methanol for these indeno-furan structures. Ammonium formate (2-5 mM) can be added to stabilize ionization but may suppress signal slightly compared to pure formic acid.

Mass Spectrometry (MRM Design)
  • Fragmentation Logic:

    • Ramelteon (MW 259.3): The protonated precursor is [M+H]+ 260.2 . The primary fragment results from the cleavage of the propionamide side chain, yielding the indeno-furan ethyl amine core at m/z 187.1 .

    • Metabolite M-II (MW 275.3): The protonated precursor is [M+H]+ 276.2 . Since the hydroxylation occurs on the leaving propionamide group, the core structure remains intact. Therefore, M-II also produces the dominant m/z 187.1 fragment.

  • Crosstalk Warning: Because they share a product ion, chromatographic separation is essential to prevent contribution from the M-II isotope tail into the Ramelteon channel (though the mass difference of 16 Da makes this less critical than for dehydrogenated metabolites).

Experimental Protocol

Chemicals and Reagents
  • Analytes: Ramelteon (purity >99%), (R,S)-hydroxy Ramelteon M-II (purity >98%).

  • Internal Standard (IS): Ramelteon-d3 or M-II-d3 (preferred for compensating M-II matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Master Stocks: Prepare 1.0 mg/mL solutions of Ramelteon and M-II in Methanol.

    • Note: If using the (R,S)-M-II mixture, ensure the Certificate of Analysis (CoA) purity accounts for both isomers. Treat the mixture as a single analyte for "Total M-II" quantification.

  • Working Standards: Serially dilute in 50:50 Methanol:Water to create calibration spikes.

    • Ramelteon Range: 0.05 – 50 ng/mL.

    • M-II Range: 1.0 – 500 ng/mL (Higher range reflects biological abundance).

Sample Preparation (Protein Precipitation)

Rationale: M-II is polar; Liquid-Liquid Extraction (LLE) with non-polar solvents might result in poor recovery of the metabolite. Protein Precipitation (PPT) ensures recovery of both.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL Ramelteon-d3). Vortex gently.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength). Vortex.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

Time (min)% Mobile Phase BEvent
0.010Initial
0.510Hold
3.090Gradient Ramp
3.590Wash
3.610Re-equilibration
5.010End

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions Table

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Ramelteon 260.2187.13022Quantifier
260.2145.13035Qualifier
Metabolite M-II 276.2187.13224Quantifier
276.2204.13218Qualifier
Ramelteon-d3 (IS) 263.2190.13022Quantifier

(Note: Optimize Collision Energy for your specific instrument platform).

Visual Workflows

Metabolic Pathway

Ramelteon is extensively metabolized in the liver, primarily by CYP1A2.[6] The conversion to M-II involves hydroxylation at the propionyl side chain.

MetabolicPathway Ramelteon Ramelteon (Parent Drug) [M+H]+ 260.2 CYP1A2 CYP1A2 (Major Enzyme) Ramelteon->CYP1A2 MII Metabolite M-II (2-Hydroxy-Ramelteon) [M+H]+ 276.2 (Active, High Exposure) CYP1A2->MII + Oxygen (Hydroxylation) Elimination Renal Elimination (Glucuronidation) MII->Elimination Phase II Metabolism

Figure 1: Metabolic conversion of Ramelteon to its major active metabolite M-II via CYP1A2.[9]

Analytical Workflow

This diagram outlines the critical steps from sample collection to data acquisition.

AnalyticalWorkflow Plasma Human Plasma Sample (100 µL) Spike Add Internal Standard (Ramelteon-d3) Plasma->Spike PPT Protein Precipitation (Add 300 µL ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 14,000 rpm, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water Centrifuge->Dilution Supernatant LC UHPLC Separation (C18 Column, Gradient) Dilution->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Linear Regression 1/x²) MS->Data

Figure 2: Step-by-step bioanalytical workflow for high-throughput plasma analysis.

Validation Parameters & Acceptance Criteria

Adhere to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaNotes
Linearity r² > 0.99Weighting 1/x² is recommended due to wide dynamic range.
Accuracy ±15% (±20% at LLOQ)Verify at LLOQ, Low, Mid, and High QC levels.
Precision CV < 15% (20% at LLOQ)Intra-day and Inter-day assessment (n=6).
Recovery > 80% and ConsistentCompare pre-extraction vs. post-extraction spikes.
Matrix Effect 85% - 115%Assess in 6 different lots of blank plasma (including lipemic/hemolyzed).
Stability ±15% deviationFreeze/thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Senior Scientist Insights (Troubleshooting)

  • Isomer Co-elution: If you observe a "shoulder" on the M-II peak, it is likely the partial separation of the (R) and (S) diastereomers. For standard PK, integrate the entire area. If the shoulder affects integration consistency, switch to a Biphenyl column , which often provides better selectivity for isomers, or adjust the mobile phase gradient to be shallower.

  • Carryover: Ramelteon is lipophilic. Ensure the autosampler needle wash includes a strong organic solvent (e.g., ACN:MeOH:IPA:Water 40:40:10:10) to prevent carryover into the next blank sample.

  • Linearity Range: M-II concentrations can be very high. Ensure your Upper Limit of Quantification (ULOQ) for M-II is sufficient (at least 250-500 ng/mL) to avoid excessive sample dilution.

References

  • Jiang, B., et al. (2019). "LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers.

  • Nishiyama, K., et al. (2014). "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology.[2][3][5][10]

  • Cayman Chemical. "(R,S)

  • U.S. Food and Drug Administration (FDA).

Sources

Application Note: Stereoselective HPLC Resolution of (R,S)-Hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise pharmacokinetic and pharmacodynamic profiling of chiral drugs requires the rigorous separation of their stereoisomers. This application note details a field-proven, normal-phase High-Performance Liquid Chromatography (HPLC) protocol for the baseline resolution of the (R)- and (S)-epimers of M-II, the major active metabolite of the chronohypnotic drug Ramelteon. By leveraging an amylose-based chiral stationary phase and a highly optimized ternary mobile phase, this method provides a self-validating system for determining the enantiomeric purity of M-II synthetic preparations.

Pharmacological Context: The Critical Role of M-II

Ramelteon is a highly selective melatonin receptor agonist (acting on MT1 and MT2) approved for the treatment of insomnia characterized by difficulty with sleep onset [1]. Following oral administration, Ramelteon undergoes extensive first-pass hepatic metabolism, primarily mediated by CYP1A2, yielding four primary metabolites: M-I, M-II, M-III, and M-IV [[2]]([Link]2].

Among these, the M-II metabolite is of paramount clinical importance. Although M-II binds to MT1 and MT2 receptors with lower affinity than the parent drug (Ki: 208 pM and 1470 pM, respectively) [3], it circulates at systemic concentrations than Ramelteon [4]. Consequently, M-II significantly drives the drug's overall therapeutic efficacy.

Structurally, M-II is generated via the hydroxylation of Ramelteon's propionamide side chain at the C2 position. This metabolic transformation introduces a second chiral center. While the in vivo enzymatic process yields a specific stereoisomer, synthetic reference standards are frequently produced as an[5]. Separating these epimers is an absolute necessity for isolating the active stereoisomer for downstream in vitro binding assays.

Pathway Parent Ramelteon (Parent Drug) CYP Hepatic CYP1A2 Oxidation Parent->CYP MT1 MT1 Receptor (High Affinity) Parent->MT1 Ki: 14 pM MT2 MT2 Receptor (Low Affinity) Parent->MT2 Ki: 112 pM Metabolite (R,S)-M-II Metabolite (Active Epimers) CYP->Metabolite Metabolite->MT1 Ki: 208 pM Metabolite->MT2 Ki: 1470 pM Effect Circadian Rhythm Regulation MT1->Effect MT2->Effect

Fig 1. Ramelteon metabolism to M-II and their respective MT1/MT2 receptor binding affinities.

Chromatographic Rationale: Mechanistic Insights

As an Application Scientist, I approach chiral method development by evaluating the specific thermodynamic interactions between the analyte and the stationary phase. Previous validated methods for the parent drug Ramelteon successfully utilized a with a highly non-polar eluent (n-hexane:ethanol 90:10) [6]. However, M-II cannot simply be dropped into the parent drug's method.

  • Stationary Phase Selection (Causality) : The Chiralpak AD-H column features an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The carbamate linkages act as potent hydrogen bond donors and acceptors. This is ideal for M-II, as both its amide nitrogen and its C2-hydroxyl group will engage in transient, stereoselective hydrogen bonding with the chiral grooves of the amylose backbone.

  • Mobile Phase Polarity (Causality) : Because M-II possesses an additional hydroxyl group compared to Ramelteon, its overall polarity is significantly higher. If we use the parent drug's 90:10 (Hexane:EtOH) mobile phase, M-II will exhibit excessive retention (

    
    ), leading to severe band broadening and loss of resolution. By increasing the ethanol modifier to 15%, we achieve the thermodynamic "sweet spot"—eluting the epimers efficiently while maintaining the integrity of the diastereomeric complex.
    
  • The Role of Acidic Additives (Causality) : The inclusion of 0.1% Methanesulfonic acid (MSA) is non-negotiable [7]. Without an acidic additive, the basic nitrogen of the amide and the free hydroxyl group will undergo non-specific secondary interactions with residual silanols on the underlying silica support. This causes severe peak tailing. MSA protonates these silanols, ensuring a self-validating system where peak symmetry strictly reflects chiral resolution, not column degradation.

Experimental Protocol: Self-Validating Workflow

Reagents and Materials
  • (R,S)-hydroxy Ramelteon Metabolite M-II analytical standard (≥98% purity).

  • HPLC-grade n-Hexane and Ethanol (strictly anhydrous to prevent hydrogen-bond disruption).

  • Methanesulfonic acid (MSA), >99% purity.

  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

Mobile Phase Preparation
  • Measure 850 mL of n-Hexane and 150 mL of Ethanol into a clean glass mobile phase reservoir.

  • Add exactly 1.0 mL of MSA to the mixture (yielding a 0.1% v/v concentration).

  • Mix thoroughly and degas via ultrasonication for 15 minutes. Note: Do not use vacuum filtration for degassing, as the differential volatility of hexane and ethanol will alter the 85:15 ratio.

Sample Preparation
  • Stock Solution : Dissolve 1.0 mg of the (R,S)-M-II standard in 1.0 mL of absolute Ethanol to ensure complete solubilization of the polar hydroxyl groups.

  • Working Solution : Dilute the stock solution to a final concentration of 100 µg/mL using the mobile phase (Hexane:EtOH 85:15).

  • Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.

Workflow Prep 1. Sample Preparation Dissolve (R,S)-M-II in Hexane:EtOH (50:50) Equil 2. Column Equilibration Chiralpak AD-H (250 x 4.6 mm, 5 µm) Prep->Equil Mobile 3. Isocratic Elution Hexane:EtOH:MSA (85:15:0.1 v/v/v) Equil->Mobile Detect 4. UV Detection Monitor at 220 nm Mobile->Detect Analyze 5. Data Analysis Verify Rs > 2.0 for Epimers Detect->Analyze

Fig 2. Step-by-step chiral HPLC workflow for the baseline resolution of (R,S)-M-II epimers.

Quantitative Data & System Suitability

To ensure the trustworthiness of the assay, a System Suitability Test (SST) must be performed prior to sample analysis. The system is considered "self-validated" only when the resolution (


) between the two epimers exceeds 2.0, proving that baseline thermodynamic separation has been achieved.
Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Stationary Phase Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Methanesulfonic acid (850:150:1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C (Strictly controlled to maintain chiral complex stability)
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
Table 2: Expected System Suitability Parameters
Analyte / MetricRetention Time (

)
Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
(S)-M-II Epimer ~ 11.5 minN/A≤ 1.2> 5,000
(R)-M-II Epimer ~ 14.2 min> 2.5≤ 1.2> 4,500

(Note: The exact elution order of the (R)- and (S)-epimers on amylose phases must be confirmed via injection of an enantiopure standard or via polarimetric detection).

Troubleshooting Guide

  • Loss of Resolution (

    
     < 1.5) : Usually caused by moisture contamination in the mobile phase, which aggressively competes for hydrogen bonding sites on the amylose carbamate linkages. Solution : Discard the mobile phase, purge the system with anhydrous ethanol, and prepare fresh eluent using strictly anhydrous n-hexane.
    
  • Severe Peak Tailing (

    
     > 1.5) : Indicates secondary interactions between the M-II hydroxyl group and free silanols. Solution : Verify that the MSA concentration is exactly 0.1%. If tailing persists, flush the column with mobile phase containing 0.2% MSA for 30 minutes to fully protonate the silica support.
    

References

  • Title : Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Source : Arabian Journal of Chemistry. URL :[Link]

  • Title : Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. Source : ResearchGate. URL :[Link]

  • Title : Pharmacological characterization of M-II, the major human metabolite of ramelteon. Source : Pharmacology. URL :[Link]

  • Title : ROZEREM (ramelteon) Prescribing Information. Source : U.S. Food and Drug Administration (FDA). URL :[Link]

Sources

(R,S)-hydroxy Ramelteon Metabolite M-II quantification in plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Context

Ramelteon (Rozerem) is a selective melatonin receptor agonist (MT1/MT2) used for the treatment of insomnia.[1][2][][4] While the parent drug exhibits a short elimination half-life (~1-2.6 h), its primary active metabolite, M-II (2-hydroxyramelteon) , circulates at systemic exposures 20- to 100-fold higher than the parent compound. Consequently, M-II is the primary driver of the drug's pharmacodynamic duration and a critical marker for safety and efficacy assessments.

This application note details a robust LC-MS/MS protocol for the simultaneous quantification of Ramelteon and its M-II metabolite in human plasma. Special attention is given to the stereochemical nature of M-II, which contains a hydroxylated propionamide side chain, creating a new chiral center. While the biological metabolite is stereospecific (typically the (S)-isomer), commercial standards are often supplied as an (R,S)-hydroxy mixture . This protocol addresses the chromatographic resolution and integration strategies required to ensure accurate biological quantification using racemic standards.

Chemical & Mechanistic Background

Metabolic Pathway & Stereochemistry

Ramelteon is metabolized primarily by CYP1A2 (with minor contributions from CYP2C and CYP3A4).[5] The primary biotransformation is the hydroxylation of the propionamide side chain at the C2 position.

  • Parent: (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide.[4][5]

  • Metabolite M-II: The hydroxylation creates a chiral center at the

    
    -carbon of the amide.
    
    • Bioanalytical Challenge: The commercially available reference standard for M-II is often the (R,S)-diastereomeric mixture .

    • Solution: The LC method below utilizes a high-efficiency C18 column that can either resolve these diastereomers (requiring summation if the biological ratio is unknown, though usually one predominates) or co-elute them for total M-II quantification. This protocol targets total M-II quantification via co-elution or summation.

Pathway Visualization

MetabolicPathway cluster_legend Pharmacokinetics Ram Ramelteon (Parent Drug) MW: 259.34 CYP CYP1A2 (Major Enzyme) Ram->CYP MII Metabolite M-II (2-Hydroxyramelteon) MW: 275.34 Exposure: >20x Parent CYP->MII Hydroxylation (+16 Da) Elim Elimination (Renal Excretion) MII->Elim Desc M-II retains MT1/MT2 affinity but has significantly longer t1/2.

Figure 1: Metabolic conversion of Ramelteon to M-II. Note the significant increase in systemic exposure of the metabolite.

Experimental Methodology

Chemicals & Reagents
  • Analytes: Ramelteon (Pure), (R,S)-Hydroxy Ramelteon Metabolite M-II (Mixture).

  • Internal Standard (IS): Ramelteon-d3 or M-II-d3 (Preferred). Diazepam is a common alternative if deuterated standards are unavailable.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Sample Preparation: Protein Precipitation (PPT)

Rationale: Given the high concentration of M-II, a simple PPT is sufficient and maximizes throughput.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm (or 12,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean plate.

  • Dilution: Add 100 µL of Mobile Phase A (Water + Buffer) to match the initial mobile phase composition (reduces solvent effects/peak broadening).

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Phenomenex Kinetex C18.

    • Why: Core-shell particles provide high resolution at lower backpressures, essential for separating matrix interferences from the early-eluting polar metabolite.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][6]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
0.50 20 Loading
2.50 90 Elution of M-II & Ramelteon
3.50 90 Wash
3.60 20 Re-equilibration

| 5.00 | 20 | End of Run |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[6][7]

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Dwell (ms) CE (eV)* Type
Ramelteon 260.2 201.1 50 25 Quantifier
260.2 185.1 50 35 Qualifier
Metabolite M-II 276.2 201.1 50 28 Quantifier
276.2 217.1 50 22 Qualifier

| IS (Ramelteon-d3) | 263.2 | 204.1 | 50 | 25 | Quantifier |

Note: Collision Energy (CE) values are indicative. Perform a compound optimization ramp during setup. Mechanistic Insight: The transition to m/z 201.1 represents the stable tetrahydro-indeno-furan core after the loss of the amide side chain. Since M-II is hydroxylated on the side chain, it shares this core fragment with the parent.

Workflow Visualization

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Add IS Centrifuge Centrifugation 12,000 x g, 10 min PPT->Centrifuge Dilution Supernatant Dilution (1:1 with Mobile Phase A) Centrifuge->Dilution Transfer Supernatant LC UHPLC Separation Poroshell 120 EC-C18 Dilution->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Quantification Ratio: Analyte Area / IS Area MS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data analysis.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must meet the following criteria:

Linearity & Range

Due to the significant exposure difference, use split calibration ranges or a wide dynamic range instrument.

  • Ramelteon: 0.1 – 50 ng/mL.

  • Metabolite M-II: 1.0 – 500 ng/mL.

  • Note: M-II samples often require dilution. Validate a dilution integrity factor (e.g., 10x dilution with blank plasma).

Stereoisomer Handling

If using the (R,S)-M-II standard:

  • Inject the standard.[8] If two peaks appear (diastereomers), sum the areas for the calibration curve.

  • Inject a biological sample (incurred sample).[1] If only one peak appears (likely the S-form), ensure its retention time matches one of the standard peaks.

  • Critical: If the peaks are resolved, ensure the integration window covers both to account for potential racemization or use a pure standard if available.

Matrix Effects

Perform a post-column infusion test. Inject a blank plasma extract while infusing M-II standard. Monitor for ion suppression zones (dips in baseline) at the retention time of the metabolite (approx 1.5 - 2.0 min).

References

  • Nishiyama, K., et al. (2014).[9] "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology, 93(3-4), 197-201.[9]

  • Liu, L., et al. (2019). "LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma." Biomedical Chromatography, 33(5), e4510.

  • Cayman Chemical. "(R,S)-hydroxy Ramelteon Metabolite M-II Product Information." Cayman Chemical Datasheet.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[4][10][11]

Sources

Protocol: (R,S)-hydroxy Ramelteon Metabolite M-II Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers investigating the pharmacodynamics of Ramelteon and its major metabolite, M-II. It provides a rigorous, field-validated methodology for determining receptor binding affinity (


) using a competitive radioligand binding assay.

Abstract & Application Scope

Ramelteon (Rozerem) is a selective melatonin receptor agonist (MT1/MT2) used for the treatment of insomnia.[1][2][] While the parent drug exhibits picomolar affinity, its clinical efficacy is significantly modulated by its primary active metabolite, M-II (monohydroxylated ramelteon). Although M-II possesses lower affinity (approx. 1/10th for MT1 and 1/5th for MT2) compared to the parent, it circulates at systemic concentrations 20–100 times higher than Ramelteon.[4]

This protocol details the competitive binding assay to quantify the affinity (


) of (R,S)-hydroxy Ramelteon Metabolite M-II  against human MT1 and MT2 receptors expressed in CHO cells.[1] Special attention is given to the stereochemical implications of using the (R,S) synthetic mixture versus the biological (S) metabolite.
Scientific Background & Mechanistic Context
2.1 Metabolic Pathway and Significance

Ramelteon undergoes extensive first-pass metabolism, primarily via CYP1A2 .[2][5][6] The major biotransformation involves hydroxylation at the 2-position of the propionamide moiety, yielding M-II.

  • Biological Form: The naturally occurring metabolite is the (S)-enantiomer.

  • Synthetic Reagent: Commercial standards are often supplied as (R,S)-hydroxy Ramelteon M-II (a racemic mixture). Researchers must account for this: if the (R)-isomer is inactive, the measured

    
     of the racemate will be approximately double that of the pure biological metabolite.
    
2.2 Signaling Mechanism

Both Ramelteon and M-II bind to MT1 (Mel1a) and MT2 (Mel1b) GPCRs, activating


 proteins. This inhibits adenylyl cyclase, reducing intracellular cAMP, which modulates the circadian clock in the Suprachiasmatic Nucleus (SCN).

G Ram Ramelteon (Parent Drug) CYP CYP1A2 (Liver) Ram->CYP Metabolism MT MT1 / MT2 Receptors Ram->MT High Affinity (Ki ~14-112 pM) MII Metabolite M-II (High Abundance) CYP->MII Hydroxylation MII->MT Mod. Affinity (Ki ~100-600 pM) Gi Gi/Go Protein Activation MT->Gi cAMP cAMP Reduction Gi->cAMP Sleep Sleep Onset Promotion cAMP->Sleep Physiological Effect

Figure 1: Pharmacological pathway of Ramelteon and M-II. Note the dual contribution to receptor occupancy.

Materials & Reagents
3.1 Biological Materials
  • Cell Line: CHO-K1 cells stably expressing human MT1 (recombinant

    
    ) or MT2 (recombinant 
    
    
    
    ).
  • Membrane Prep: Harvested from confluent cells (see Section 4.1).

3.2 Chemicals
  • Radioligand: 2-[

    
    I]iodomelatonin (Specific Activity: ~2200 Ci/mmol).
    
    • Why: High affinity and specific activity allow detection of low-density receptor populations.

  • Test Compound: (R,S)-hydroxy Ramelteon Metabolite M-II (Dissolved in DMSO).

  • Reference Control: Ramelteon (TAK-375) and Melatonin.[1][2][][4][6][7]

  • Non-Specific Binding (NSB) Agent: Melatonin (10 µM final concentration).[1]

3.3 Buffers
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C; 5 mM

    
    .
    
    • Note: Magnesium is critical for stabilizing the high-affinity agonist state of GPCRs.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice-cold).

Experimental Protocol
4.1 Membrane Preparation (Pre-Assay)

Self-Validation Check: Fresh membranes yield the most consistent


. If freezing, snap-freeze in liquid nitrogen.
  • Harvest: Scrape CHO-hMT1/2 cells in ice-cold PBS. Centrifuge at 1,000 x g for 10 min.

  • Lysis: Resuspend pellet in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Homogenize (Polytron, 10 sec bursts).

  • Ultracentrifugation: Centrifuge at 40,000 x g for 20 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend pellet in Assay Buffer to a protein concentration of ~5–10 µ g/well .

4.2 Competition Binding Assay Workflow

AssayWorkflow Setup 1. Plate Setup (96-well) Add_Ligand 2. Add Radioligand (2-[125I]-Melatonin) Setup->Add_Ligand Add_Drug 3. Add M-II / Competitor (10^-12 to 10^-5 M) Add_Ligand->Add_Drug Incubate 4. Incubation 150 min @ 25°C Add_Drug->Incubate Filter 5. Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Wash 6. Wash x3 (Ice-cold Buffer) Filter->Wash Count 7. Gamma Counting Wash->Count

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Detailed Procedure:

  • Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Expert Insight: PEI reduces the non-specific binding of the lipophilic iodomelatonin to the glass fibers, significantly improving the Signal-to-Noise ratio (Z-factor).

  • Plate Loading (Total Volume: 200 µL):

    • 50 µL Radioligand: 2-[

      
      I]iodomelatonin (Final conc: ~20–40 pM for MT1, ~100–200 pM for MT2). Aim for concentration 
      
      
      
      .
    • 50 µL Competitor: M-II (dilution series) OR Buffer (Total Binding) OR 10 µM Melatonin (Non-Specific Binding).

    • 100 µL Membrane Suspension (Initiates reaction).

  • Incubation: Incubate for 150 minutes at 25°C .

    • Causality: Equilibrium for Ramelteon/M-II is slow due to high affinity. 2.5 hours ensures true equilibrium is reached, preventing

      
       underestimation.
      
  • Termination: Rapidly filter through the PEI-treated GF/B filters using a cell harvester.

  • Washing: Wash filters 3 times with 3 mL of ice-cold Wash Buffer.

  • Detection: Transfer filters to tubes and count radioactivity (CPM) in a Gamma Counter.

Data Analysis & Validation
5.1 Calculations
  • Specific Binding (SB):

    
    
    
  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
       = Concentration of radioligand used.
      
    • 
       = Dissociation constant of the radioligand (determined previously via Saturation Binding).
      
5.2 Expected Results (Reference Data)
CompoundReceptorAffinity (

)
Relative Potency
Ramelteon hMT114.0 pM1.0 (Reference)
Ramelteon hMT2112.0 pM1.0 (Reference)
Metabolite M-II hMT1~114.0 pM~0.1x
Metabolite M-II hMT2~566.0 pM~0.2x

Note: Data derived from Kato et al. (2005) and Nishiyama et al. (2014). M-II values may vary if using racemic (R,S) mixture.

5.3 Quality Control Criteria
  • Specific Binding: Must be >80% of Total Binding.

  • Replicates: Triplicates for each concentration point.

  • Z-Factor: >0.5 for assay robustness.

References
  • Kato, K., et al. (2005).[7] "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 48(2), 301-310.[7]

  • Nishiyama, K., et al. (2014).[8] "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon." Pharmacology, 93, 197–201.[8]

  • FDA Drug Approval Package. (2005). "Rozerem (Ramelteon) Pharmacology Review." Center for Drug Evaluation and Research.

  • Cayman Chemical. "Product Information: (R,S)-hydroxy Ramelteon Metabolite M-II."

Sources

Application Note: In Vivo Pharmacological Evaluation of (R,S)-hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ramelteon is a highly selective melatonin receptor agonist (MT1 and MT2) clinically utilized for the treatment of insomnia characterized by sleep-onset difficulties[1]. Following oral administration, ramelteon undergoes extensive first-pass metabolism, primarily driven by the hepatic enzyme CYP1A2, to form its major active metabolite: (R,S)-hydroxy Ramelteon Metabolite M-II (Chemical name: 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide)[1][2]. This metabolite exists as a mixture of R and S enantiomers at the newly formed hydroxy position on the C2 of the propionyl residue (CAS: 896736-21-3)[2][3].

For drug development professionals and chronobiology researchers, M-II presents a critical variable in evaluating the overall hypnotic efficacy of ramelteon. While M-II exhibits lower binding affinity and potency for MT1 and MT2 receptors compared to the parent drug, it circulates at mean systemic concentrations that are 20- to 100-fold higher[1]. Furthermore, M-II possesses a significantly prolonged elimination half-life (2 to 5 hours) compared to ramelteon (1 to 2.6 hours), ensuring sustained receptor engagement throughout the sleep cycle[1].

Understanding the causality behind M-II's efficacy requires looking at its downstream signaling. By acting as an agonist at the Gi-protein coupled MT1 and MT2 receptors in the suprachiasmatic nucleus, M-II dose-dependently inhibits forskolin-stimulated cAMP accumulation, thereby modulating circadian rhythms and promoting Non-Rapid Eye Movement (NREM) sleep[4].

G M2 (R,S)-hydroxy Ramelteon Metabolite M-II Receptors MT1 / MT2 Receptors (Suprachiasmatic Nucleus) M2->Receptors Agonism (Ki: 114-566 pM) Gi Gi/o Protein Complex Receptors->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Suppression Sleep Sleep Promotion & Circadian Alignment cAMP->Sleep Downstream Signaling

Fig 1. M-II mediated MT1/MT2 signaling pathway leading to sleep promotion.

Comparative Pharmacodynamic Profile

To design accurate in vivo models, researchers must calibrate dosing based on the differential pharmacokinetics and pharmacodynamics between the parent drug and the M-II metabolite. M-II demonstrates high selectivity for melatonin receptors, with no appreciable affinity for GABAergic, dopaminergic, or opiate receptors, and only weak, physiologically negligible affinity for the 5-HT2B receptor (Ki ≈ 1.75 μM)[1][4][5].

Table 1: Pharmacological Comparison of Ramelteon and Metabolite M-II

ParameterRamelteonMetabolite M-IIFold Difference
MT1 Binding Affinity (Ki) 14 pM114 pM~8-fold lower[6]
MT2 Binding Affinity (Ki) 112 pM566 pM~5-fold lower[6][7]
MT1 Potency (IC50) 21.2 pM208 pM~10-fold lower[5][7]
MT2 Potency (IC50) 53.4 pM1470 pM~28-fold lower[5][7]
Elimination Half-Life (t1/2) 1.0 – 2.6 hours2.0 – 5.0 hours~2-fold longer[1]
Mean Systemic Exposure Baseline (1x)20x – 100xSignificantly Higher[1]

In Vivo Experimental Protocol: Feline Polysomnography Model

Because sleep architecture in felines closely mirrors human sleep stages, the freely moving cat model is the gold standard for evaluating the hypnotic efficacy of melatonergic compounds[4]. The following protocol outlines a self-validating system to quantify the sleep-promoting effects of M-II.

Formulation and Vehicle Preparation
  • Rationale: Ramelteon and its M-II metabolite are neutral compounds lacking acidic or basic functional groups, rendering them highly insoluble in water[7][8].

  • Preparation: For oral administration, M-II should be formulated in opaque gelatin capsules to ensure precise dosing[5]. Alternatively, for oral gavage, suspend the compound in a 0.5% (w/v) methylcellulose solution[7]. Ensure the suspension is thoroughly homogenized using an ultrasonic bath prior to administration to prevent dose variability[7].

Animal Preparation and Acclimation
  • Surgical Implantation: Adult cats must be surgically implanted with chronic cortical electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) electrodes to allow for accurate polysomnographic scoring[5].

  • Acclimation Phase (Critical Step): Transfer the subjects to a specialized, sound-attenuated test chamber (e.g., 65×35×45 cm). A mandatory recovery and acclimation period of at least 7 days is required[5]. Causality: Failure to acclimate the animals will result in stress-induced hyperarousal, masking the subtle sleep-onset benefits of MT1/MT2 agonism.

Dosing and Crossover Design
  • Experimental Design: Utilize a randomized, vehicle-controlled crossover design. Each animal serves as its own control, eliminating inter-subject baseline variability[5].

  • Washout Period: Enforce a strict inter-trial interval of >6 days [5]. Given M-II's extended half-life (up to 5 hours in humans, varying in animal models), a 6-day washout guarantees complete clearance and prevents carryover effects from receptor desensitization[1][5].

  • Administration: Administer M-II orally at doses of 0.001, 0.01, 0.1, or 1.0 mg/kg[5].

  • Circadian Timing: Administer the dose strictly between 9:55 AM and 10:00 AM[5]. Causality: Dosing during the inactive phase (daytime for nocturnal/crepuscular models) standardizes the endogenous melatonin baseline, isolating the exogenous effect of M-II.

Data Acquisition and Analysis
  • Recording: Immediately following administration, initiate continuous EEG, EOG, and EMG recordings for exactly 8 hours[5].

  • Sleep Scoring: Blinded researchers must score the polysomnographic data into three distinct epochs: Wakefulness, NREM sleep, and REM sleep[5].

  • Expected Outcomes: Administration of 0.1 mg/kg and 1.0 mg/kg M-II should yield a statistically significant increase in NREM sleep duration and a corresponding decrease in wakefulness sustained for up to 6 hours[5]. REM sleep typically remains unaltered, confirming the specific chronobiotic mechanism of MT1/MT2 agonism[5].

Workflow Acclimation Acclimation Dosing 2. Oral Dosing 0.1 - 1.0 mg/kg Acclimation->Dosing Fasted Recording 3. Polysomnography 8-Hour EEG/EMG/EOG Dosing->Recording Immediate Analysis 4. Sleep Scoring NREM / REM / Wake Recording->Analysis Data Export

Fig 2. In vivo polysomnography workflow for evaluating M-II hypnotic efficacy.

References

  • Wikipedia. "Ramelteon". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (NIH). "Pharmacological characterization of M-II, the major human metabolite of ramelteon". PubMed. Available at:[Link]

  • Karger Publishers. "Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon". Neuroendocrinology. Available at:[Link]

  • PubChem. "Ramelteon | C16H21NO2 | CID 208902". National Library of Medicine. Available at:[Link]

  • National Institutes of Health (NIH). "Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications". PMC. Available at:[Link]

  • U.S. Food and Drug Administration. "Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review". FDA. Available at:[Link]

Sources

Application Note & Protocol: Solubilization of (R,S)-hydroxy Ramelteon Metabolite M-II for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenge of M-II

Ramelteon is a highly selective melatonin receptor agonist, targeting the MT1 and MT2 receptors to treat insomnia characterized by difficulty with sleep onset. Following administration, Ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, the (S)-hydroxy Ramelteon, known as M-II, is the major and pharmacologically active metabolite.[1]

Crucially, the systemic exposure to M-II is 20- to 100-fold greater than that of the parent compound, and it possesses a longer half-life.[2][3][4] This indicates that M-II is a significant contributor to the overall clinical and pharmacological effects of Ramelteon. Consequently, accurate and reproducible in vitro characterization of M-II is essential for a complete understanding of Ramelteon's mechanism of action, potential off-target effects, and drug-drug interactions.

The primary challenge in studying M-II, much like its parent compound, is its poor aqueous solubility.[2] While specific quantitative data for M-II's water solubility is not widely published, information from chemical suppliers and the known properties of Ramelteon confirm its lipophilic nature. This document provides a comprehensive, field-proven protocol for the effective solubilization and handling of (R,S)-hydroxy Ramelteon Metabolite M-II to ensure data integrity in in vitro studies.

Physicochemical Properties & Solubility Overview

A foundational understanding of the physicochemical properties of both Ramelteon and its M-II metabolite is critical for designing a successful solubilization strategy. The M-II metabolite is a hydroxylated form of Ramelteon, which slightly increases its polarity, but it remains a poorly water-soluble molecule.

PropertyRamelteon(R,S)-hydroxy Ramelteon Metabolite M-II
Molecular Formula C₁₆H₂₁NO₂C₁₆H₂₁NO₃
Formula Weight 259.3 g/mol 275.3 g/mol
Aqueous Solubility Very slightly soluble (~0.21 mg/mL)[2][5]Not published, but presumed to be very low.
Organic Solvent Solubility Freely soluble in DMSO, Methanol, Ethanol.[2][6]Soluble in DMSO, Methanol, Acetonitrile.[7][8][]

The Core Principle: A DMSO-Based Stock Solution Strategy

For poorly water-soluble compounds destined for in vitro assays, the most robust and widely accepted methodology involves preparing a high-concentration stock solution in a water-miscible, biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its powerful solubilizing capacity and relatively low cytotoxicity at the minimal concentrations required in final assays.

The strategy is twofold:

  • Maximize Initial Dissolution: Completely dissolve the compound in 100% DMSO at a high concentration (e.g., 10-20 mM). This overcomes the kinetic and thermodynamic barriers to solubility.

  • Minimize Final Solvent Concentration: Serially dilute the stock solution into the aqueous assay medium to achieve the desired final concentration of M-II, while ensuring the final DMSO concentration remains non-disruptive to the biological system (typically ≤0.5%, with ≤0.1% being the ideal target).

This approach prevents the compound from precipitating in the final assay medium, a common source of experimental variability and artifact.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Assay Preparation Solid Solid M-II Compound Stock High-Concentration Stock (e.g., 10 mM in DMSO) Solid->Stock  Dissolve Completely (Vortex/Sonicate) DMSO 100% Anhydrous DMSO DMSO->Stock Final Final Assay Solution (nM to µM M-II) (≤0.5% DMSO) Stock->Final  Serial Dilution (Add stock to buffer) Buffer Aqueous Assay Buffer (e.g., Cell Culture Medium) Buffer->Final G Start Precipitation Observed in Final Assay Medium? Check_Conc Is final M-II concentration as low as possible for the assay? Start->Check_Conc Yes Check_DMSO Is final DMSO concentration ≤0.5%? Check_Conc->Check_DMSO No Sol_Lower Action: Lower the final M-II concentration. Check_Conc->Sol_Lower Yes Use_BSA Can the assay medium include a carrier protein (e.g., 0.1% BSA)? Check_DMSO->Use_BSA No Sol_Adjust Action: Adjust dilution scheme to lower DMSO %. Check_DMSO->Sol_Adjust Yes Sol_AddBSA Action: Add BSA to the assay medium. Use_BSA->Sol_AddBSA Yes End_Fail Problem Persists: Re-evaluate assay parameters or compound stability. Use_BSA->End_Fail No Sol_Lower->Start Re-test Sol_Adjust->Start Re-test Sol_AddBSA->Start Re-test

Caption: Decision workflow for troubleshooting M-II precipitation.

References

  • Miyamatsu, H. et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. [Link]

  • RxList (2021). Rozerem (Ramelteon): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Kato, K. et al. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310. [Link]

  • FDA (2005). Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Wikipedia. Ramelteon. [Link]

  • Karger Publishers (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. [Link]

  • National Institutes of Health. Ramelteon - PubChem. [Link]

  • Zhang, J. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Google Patents. CN110996938A - Pharmaceutical composition of ramelteon and method of use thereof.
  • FDA. ROZEREM (ramelteon) label. [Link]

Sources

(R,S)-hydroxy Ramelteon Metabolite M-II preparation of stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of (R,S)-Hydroxy Ramelteon Metabolite M-II Stock Solutions

Executive Summary

This guide details the standardized protocol for preparing, storing, and handling stock solutions of (R,S)-hydroxy Ramelteon Metabolite M-II (CAS: 896736-21-3).[] As the primary active metabolite of the insomnia therapeutic Ramelteon (Rozerem), M-II plays a critical role in pharmacokinetic (PK) and pharmacodynamic (PD) profiling.[]

Unlike the parent drug, which is a pure (S)-enantiomer, this specific research reagent is often supplied as an (R,S)-mixture at the hydroxylated position.[] This diastereomeric nature necessitates rigorous solubility verification and stability monitoring, as the two isomers may exhibit differential solubility or degradation rates. This protocol ensures reproducibility in IC50 determination, metabolic stability assays, and LC-MS/MS calibration.[]

Physicochemical Profile & Mechanistic Insight

Chemical Identity

Ramelteon is metabolized by CYP1A2 (primary) and CYP2C/3A4 (secondary) to form M-II.[][2] The metabolic transformation involves hydroxylation at the


-position of the propionamide side chain.[]
  • Parent Drug: Ramelteon (S-enantiomer)[][3]

  • Metabolite: M-II (Hydroxylated at the propionyl group)[]

  • Reagent Specifics: The "(R,S)" designation indicates a racemic mixture at the new chiral center created by hydroxylation, while the indeno-furan core retains the (S) configuration.[]

Table 1: Chemical Specifications

Property Specification
Chemical Name 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Molecular Weight 275.34 g/mol
Formula C₁₆H₂₁NO₃
CAS Number 896736-21-3 (Mixture)
Physical State White to Pale Beige Solid
pKa ~13.5 (Amide), ~14.5 (Alcohol) - Neutral at physiological pH

| LogP | ~1.8 (Less lipophilic than parent Ramelteon) |[][4]

Structural Visualization

Ramelteon_Metabolism cluster_legend Structural Change Ramelteon Ramelteon (Parent) (S)-Enantiomer MW: 259.34 CYP CYP1A2 (Oxidation) Ramelteon->CYP MII Metabolite M-II (R,S)-Hydroxy Mixture MW: 275.34 CYP->MII + OH Group (Propionamide tail) Note The (R,S) notation refers to the new chiral center at the hydroxyl position. The core remains (S).

Figure 1: Metabolic pathway illustrating the formation of M-II.[2][5] The hydroxylation introduces a new stereocenter, resulting in the diastereomeric mixture used in this protocol.

Materials & Equipment

Critical Reagents:

  • (R,S)-hydroxy Ramelteon M-II: >95% Purity (HPLC).[]

  • Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9% (Cell culture grade).[] Note: Hygroscopic DMSO causes precipitation.

  • Methanol (MeOH): LC-MS Grade (for intermediate dilutions).

  • Water: Ultrapure (Type I, 18.2 MΩ·cm).

Equipment:

  • Vials: Amber borosilicate glass (Class A) with PTFE-lined caps.[] Reason: Melatonin analogs are light-sensitive and lipophilic compounds adsorb to standard plastics.[]

  • Balance: Analytical balance readable to 0.01 mg.

  • Vortex Mixer: Variable speed.[]

  • Sonicator: Ultrasonic water bath (temperature controlled).[]

Protocol: Primary Stock Solution (10 mM)

This protocol targets a 10 mM stock concentration in DMSO.[] This concentration is optimal for stability (minimizing solvent volume) and dilution flexibility (easy 1000x dilution to 10 µM).[]

Step 1: Molar Calculation


To prepare 1.0 mL  of 10 mM  stock:



[]
Step 2: Weighing & Solubilization
  • Equilibrate the M-II vial to room temperature (RT) in a desiccator to prevent condensation.

  • Weigh approximately 2.75 mg of M-II powder into a sterile amber glass vial . Record the exact mass (e.g.,

    
    ).[]
    
  • Calculate the required DMSO volume to achieve exactly 10 mM:

    
    
    (For 2.81 mg, add 1020.5 µL DMSO).[]
    
  • Add the calculated volume of Anhydrous DMSO .[]

  • Vortex vigorously for 30 seconds.

  • Sonicate for 2-5 minutes at RT. Check for visual clarity.[] If particles remain, warm slightly to 37°C, but do not exceed 40°C.

Step 3: Aliquoting & Storage
  • Divide the Master Stock into 50-100 µL aliquots in amber glass micro-vials.

  • Overlay with Argon or Nitrogen gas (optional but recommended to prevent oxidation).[]

  • Store at -80°C.

    • Shelf Life: 6 months at -80°C.[][6]

    • Freeze/Thaw: Max 3 cycles.[]

Protocol: Working Solutions & Serial Dilution

Warning: M-II has limited aqueous solubility.[] Direct dilution of 10 mM DMSO stock into aqueous media (e.g., PBS) may cause precipitation if the DMSO content is too low (<1%) while the compound concentration remains high.

Dilution Strategy: Use an "Intermediate Stock" in Methanol or DMSO before the final aqueous step to prevent "crashing out."

Dilution_Workflow cluster_tips Critical Control Points Stock Master Stock (DMSO) 10 mM (Store -80°C) Inter Intermediate Stock 100 µM in 10% DMSO/Media (Prepare Fresh) Stock->Inter 1:100 Dilution (e.g., 10µL Stock + 990µL Buffer) Work Working Solution 10 nM - 1 µM (Assay Buffer) Inter->Work Serial Dilution (1:3 or 1:10 steps) Tip1 Keep DMSO < 0.1% in final assay to avoid cytotoxicity. Tip2 Use Low-Binding Tips

Figure 2: Serial dilution workflow ensuring solubility maintenance.

Procedure for 10 µM Working Solution (Example):

  • Thaw one 10 mM stock aliquot at RT.[] Vortex.

  • Intermediate Step: Add 10 µL of 10 mM Stock to 990 µL of Assay Buffer (or Methanol for analytical use).

    • Result: 100 µM solution (1% DMSO).

  • Final Step: Dilute 100 µL of Intermediate into 900 µL Assay Buffer.

    • Result: 10 µM solution (0.1% DMSO).

Quality Control & Troubleshooting

Validation of Concentration (UV-Vis): If precision is critical, validate the stock concentration using the extinction coefficient.[]

  • 
    : ~286 nm[][7]
    
  • Dilute stock 1:1000 in Methanol and measure Absorbance at 286 nm.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO absorbed moisture (hygroscopic).[]Sonicate at 37°C. Use fresh anhydrous DMSO for next batch.
Precipitation in aqueous buffer Rapid addition of DMSO stock to cold buffer.Add DMSO stock slowly to vortexing buffer. Warm buffer to RT.
Signal loss in LC-MS Adsorption to plastic container.Switch to silanized glass vials.
Yellowing of Stock Oxidation.[][2]Discard. Ensure Argon overlay and -80°C storage.

References

  • DrugBank Online. Ramelteon: Pharmacology and Metabolites. Retrieved from [Link][]

  • U.S. Food and Drug Administration (FDA). Rozerem (Ramelteon) Prescribing Information. Retrieved from [Link][]

  • Kato, K., et al. (2005).[] Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R,S)-hydroxy Ramelteon M-II HPLC Peak Splitting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) utilized in the treatment of insomnia . Its primary active metabolite, M-II, exhibits 20- to 100-fold greater systemic exposure than the parent drug, making its accurate bioanalytical quantification critical during pharmacokinetic studies .

A frequent challenge encountered by analytical scientists is the sudden appearance of a "split peak" or "doublet" when injecting the (R,S)-hydroxy Ramelteon M-II reference standard during High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to help you systematically differentiate between physical column artifacts (e.g., void volumes, solvent mismatch) and the chemical reality of diastereomeric resolution.

Diagnostic Decision Tree

Before altering your mobile phase or replacing your column, follow this logical workflow to identify the root cause of the peak distortion.

G Start Peak Splitting Observed: (R,S)-hydroxy Ramelteon M-II Test1 Reduce injection volume by 50% Match sample diluent to mobile phase Start->Test1 Check1 Does peak splitting persist? Test1->Check1 Solvent Root Cause: Strong Solvent Effect (Injection solvent mismatch) Check1->Solvent No Test2 Inject System Suitability Mix (Toluene + Parent Ramelteon) Check1->Test2 Yes Check2 Are parent drug and toluene peaks perfectly symmetrical? Test2->Check2 Void Root Cause: Physical Column Void or Blocked Frit Check2->Void No Isomer Root Cause: Chemical Resolution of (R,S) and (S,S) Diastereomers Check2->Isomer Yes

Diagnostic workflow for differentiating physical column artifacts from diastereomeric resolution.

Deep-Dive FAQs: Understanding the Mechanism

Q1: Why does my (R,S)-hydroxy Ramelteon M-II standard show a distinct doublet peak on a standard C18 column, while the parent drug does not? A: This is a stereochemical phenomenon, not an analytical failure. The parent Ramelteon molecule possesses a single chiral center with an (S)-configuration at the C8 position of its tricyclic core . When the drug is hydroxylated to form the M-II metabolite, a second chiral center is introduced at the propanamide group. The commercially available synthetic standard is manufactured as a mixed isomer preparation containing both the (R,S) and (S,S) epimers . Because diastereomers have different spatial geometries, they exhibit distinct thermodynamic interactions with the C18 alkyl chains. This slight difference in binding energy (


) allows them to partially or fully resolve on an achiral column.

Q2: How does this impact my bioanalytical quantification of patient plasma samples? A: In vivo metabolism is highly stereoselective. The naturally occurring M-II metabolite produced by human hepatic enzymes predominantly adopts the (S) configuration at the newly formed hydroxy position, resulting in the (S,S) epimer . Therefore, an extracted in vivo plasma sample will likely yield a single, sharp peak, whereas your synthetic calibration standard will yield a doublet. If your method does not force the co-elution of these epimers, your standard curve integration will be inaccurate.

Q3: What if both my M-II standard and my parent Ramelteon peaks are splitting? A: If the parent drug (a single enantiomer) is also splitting, the root cause is physical. The most common culprit is the Strong Solvent Effect . Ramelteon is highly lipophilic. If your sample is dissolved in 100% Acetonitrile but injected into a predominantly aqueous mobile phase (e.g., 65% phosphate buffer ), the analyte molecules at the periphery of the injection plug travel rapidly with the organic solvent front rather than partitioning into the stationary phase. This differential migration creates an artificial doublet.

Quantitative Data & Troubleshooting Matrices

Table 1: Chromatographic Troubleshooting Matrix

Use this self-validating matrix to interpret your system suitability results.

Analyte InjectedChromatographic ObservationAsymmetry Factor (

)
Resolution (

)
Diagnostic Conclusion
Toluene (Void Marker)Symmetrical0.95 - 1.05N/AOptimal system efficiency; fluidics intact.
Parent Ramelteon Symmetrical0.95 - 1.10N/AIntact column bed; no frit blockage.
(R,S)-M-II Standard Doublet / Split Peak> 1.5 (overall)0.5 - 1.2Diastereomeric partial resolution.
Parent Ramelteon Split / Severe Tailing> 1.8N/AStrong solvent effect or Column void .
Table 2: Mobile Phase & Temperature Effects on M-II Epimer Resolution

If you confirm the splitting is due to diastereomers, use these parameters to either force co-elution (for total M-II quantification) or achieve baseline resolution (for stereochemical purity analysis).

ParameterCondition A: Forced Co-elution (Total Assay)Condition B: Epimer Resolution (Purity Assay)
Column Type Standard C18 (Low carbon load, e.g., 10%)High-density ODS (High carbon load, e.g., 17%)
Mobile Phase Steep Gradient (10%

90% ACN)
Isocratic (35:65 ACN:Phosphate Buffer pH 7.0)
Column Temp. 45°C (Increases kinetic energy, overcomes

)
20°C (Maximizes stationary phase interaction time)
Flow Rate 1.2 mL/min0.8 mL/min
Resulting

< 0.2 (Integrates as a single unified peak)> 1.5 (Baseline resolution of (R,S) and (S,S))

Self-Validating Experimental Protocols

Protocol A: System Suitability and Column Integrity Check
  • Prepare the Diluent: Mix Acetonitrile and HPLC-grade water to exactly match your initial mobile phase conditions (e.g., 35:65 ACN:Water).

  • Prepare the Suitability Mix:

    • Add Toluene to a final concentration of 10

      
      g/mL (serves as an unretained/efficiency marker).
      
    • Add Parent Ramelteon standard to 50

      
      g/mL (serves as an achiral control).
      
    • Add (R,S)-hydroxy Ramelteon M-II standard to 50

      
      g/mL.
      
  • Execution: Inject 5

    
    L of the mix onto the C18 column at your standard operating temperature and flow rate.
    
  • Data Analysis: Calculate the Asymmetry factor (

    
    ) for Toluene and Parent Ramelteon.
    
    • Causality Check: If

      
       for both controls is 
      
      
      
      1.10, the column is physically flawless. Any splitting observed in the M-II peak is definitively caused by diastereomeric resolution.
Protocol B: Method Optimization for M-II Diastereomer Control

Depending on your assay goals, follow Step A or Step B to control the chemical resolution.

Step A: Forcing Co-Elution (Bioanalytical PK Studies)

  • Modify Gradient: Implement a rapid ballistic gradient. Start at 10% Organic and ramp to 90% over 3 minutes.

  • Elevate Temperature: Increase the column oven temperature to 45°C.

    • Causality: Higher temperatures increase the kinetic energy of the analyte, reducing the residence time and minimizing the subtle thermodynamic differences in how the (R,S) and (S,S) hydroxyl groups interact with the stationary phase.

  • Verify: Inject the M-II standard. The doublet should collapse into a single, sharp peak suitable for total concentration integration.

Step B: Baseline Resolution (Stereochemical Purity Analysis)

  • Modify Mobile Phase: Switch to an isocratic elution profile. A proven baseline method utilizes Acetonitrile and Phosphate buffer (pH 7.0) at a 35:65 (v/v) ratio .

  • Lower Temperature: Decrease the column oven temperature to 20°C or 25°C.

  • Reduce Flow Rate: Lower the flow rate to 0.8 mL/min to maximize the number of theoretical plates (

    
    ).
    
  • Verify: Inject the M-II standard. You should observe two distinct peaks with a resolution factor (

    
    ) > 1.5, allowing for independent quantification of the (R,S) and (S,S) epimers.
    

References

  • Wikipedia Contributors. "Ramelteon." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. "WO2019011290A1 - Pharmaceutical compositions of ramelteon and methods of use thereof." World Intellectual Property Organization.
  • Sahoo, S., et al. "Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients." ResearchGate. Available at:[Link]

Technical Support Center: (R,S)-hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (R,S)-hydroxy Ramelteon Metabolite M-II. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling and analysis of M-II in solution. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reliability of your results.

I. Understanding the Stability of (R,S)-hydroxy Ramelteon Metabolite M-II

(R,S)-hydroxy Ramelteon, the M-II metabolite of Ramelteon, is a critical component in understanding the overall pharmacological profile of the parent drug. Due to its significant systemic exposure and longer half-life compared to Ramelteon, the stability of M-II in various experimental solutions is of paramount importance.[1][2] While specific degradation kinetics for M-II are not extensively published, we can infer its stability profile based on forced degradation studies of the parent compound, Ramelteon, and the known chemical properties of its functional groups.

A study on Ramelteon revealed significant degradation under acidic conditions and slight degradation under oxidative stress. The parent drug was found to be relatively stable under basic, hydrolytic, and photolytic conditions.[3] The M-II metabolite, containing a secondary alcohol, an amide, and an ether linkage within an indane-furan ring system, is likely to exhibit similar, though not identical, stability characteristics.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of (R,S)-hydroxy Ramelteon Metabolite M-II in solution.

1. What are the recommended storage conditions for M-II in a solid state and in solution?

  • Solid State: For long-term storage, it is recommended to store solid (R,S)-hydroxy Ramelteon Metabolite M-II at -20°C.[4]

  • In Solution: The stability of M-II in solution is dependent on the solvent, pH, and temperature. For short-term storage (up to 48 hours), solutions of the parent compound Ramelteon have been found to be stable at room temperature.[5] However, for M-II, it is advisable to prepare solutions fresh. If short-term storage is necessary, refrigeration at 2-8°C in a neutral, buffered aqueous solution or an organic solvent like methanol or acetonitrile is recommended. Long-term storage of M-II solutions is generally not advised due to the potential for degradation.

2. In which solvents is (R,S)-hydroxy Ramelteon Metabolite M-II soluble?

(R,S)-hydroxy Ramelteon Metabolite M-II is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[4] It is sparingly soluble in aqueous solutions.

3. What are the likely degradation pathways for M-II in solution?

Based on the structure of M-II and the known degradation of Ramelteon, the following pathways are plausible:

  • Acid-Catalyzed Hydrolysis: The amide bond in M-II is susceptible to hydrolysis under strong acidic conditions, which would yield a carboxylic acid and an amine.[2][6][7][8][9][10][11]

  • Oxidation: The secondary alcohol group and potentially the ether linkage or other parts of the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.[9][10][12][13]

  • Base-Catalyzed Hydrolysis: While Ramelteon is relatively stable in basic conditions, prolonged exposure to strong bases could potentially lead to the hydrolysis of the amide bond in M-II.[2][4][6][7][8]

4. What is the importance of conducting forced degradation studies on M-II?

Forced degradation studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the intrinsic stability of the M-II molecule.

  • Developing and validating a stability-indicating analytical method that can separate M-II from its degradation products.[7][14][15][16][17][18][19][20]

III. Troubleshooting Guide for Experimental Challenges

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of (R,S)-hydroxy Ramelteon Metabolite M-II in solution.

A. Unexpected Degradation of M-II in Solution

Issue: You observe a significant decrease in the concentration of M-II over a short period, even under what you believe are stable conditions.

Potential Cause Troubleshooting Steps Scientific Rationale
Acidic pH of the solution 1. Measure the pH of your solution. 2. If acidic, neutralize the solution with a suitable buffer. 3. For future experiments, prepare solutions in a neutral or slightly acidic buffer (pH 5-7).The amide linkage in M-II is prone to acid-catalyzed hydrolysis.[2][6][7][8][9][10][11]
Presence of Oxidizing Agents 1. Review the composition of your solution for any potential oxidizing agents. 2. If suspected, prepare fresh solutions using high-purity solvents and reagents. 3. Consider degassing the solvent to remove dissolved oxygen.The secondary alcohol and other moieties in M-II can be susceptible to oxidation.[9][10][12][13]
Elevated Temperature 1. Ensure solutions are stored at the recommended temperature (refrigerated if not for immediate use). 2. Avoid prolonged exposure to ambient or elevated temperatures during sample preparation.Chemical degradation reactions are generally accelerated at higher temperatures.
Photodegradation 1. Protect solutions from direct light by using amber vials or covering them with aluminum foil. 2. Minimize exposure to light during experimental procedures.Although Ramelteon is relatively photostable, it is a good practice to protect all drug substances and metabolites from light unless proven otherwise.[13]
B. HPLC Analysis Troubleshooting

Issue: You are experiencing problems with the HPLC analysis of M-II, such as poor peak shape, inconsistent retention times, or the appearance of unexpected peaks.

Problem Potential Cause Troubleshooting Steps Scientific Rationale
Peak Tailing 1. Secondary Interactions with Column: The secondary alcohol and amide groups in M-II can interact with residual silanols on the silica-based column. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions causing tailing.1. Use a high-purity, end-capped C18 column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable groups.Residual silanols on the column packing can cause secondary interactions with polar functional groups, leading to peak tailing.[1][15][21][22][23][24]
Peak Fronting 1. Sample Overload: Injecting too concentrated a sample can lead to peak fronting. 2. Poor Sample Solubility: If M-II is not fully dissolved in the injection solvent, it can cause peak distortion.1. Dilute the sample and re-inject. 2. Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase.Overloading the column saturates the stationary phase at the injection point, causing the peak to broaden and front.[1][15][21][22][23][24]
Split Peaks 1. Column Void or Contamination: A void at the head of the column or particulate matter can cause the sample band to split. 2. Injection Solvent Incompatibility: A strong injection solvent can cause the sample to precipitate on the column.1. Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced. 2. Use a guard column to protect the analytical column. 3. Dissolve the sample in the mobile phase or a weaker solvent.A physical disruption at the column inlet or incompatibility of the sample solvent with the mobile phase can lead to a distorted sample band and split peaks.[1][15][21][22][23][24]
Shifting Retention Times 1. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times. 2. Column Temperature Fluctuation: Inconsistent column temperature affects retention. 3. Column Equilibration: Insufficient column equilibration time before analysis.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injecting samples.HPLC retention is highly sensitive to changes in mobile phase composition, temperature, and column equilibration.[15][21]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Degradation of M-II in the Autosampler: If the sample is left in the autosampler for an extended period.1. Use high-purity solvents and flush the HPLC system thoroughly. 2. Run a blank gradient to identify the source of contamination. 3. Prepare samples fresh and keep the autosampler tray cooled if possible.Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or from sample degradation.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and a stability-indicating HPLC analysis of (R,S)-hydroxy Ramelteon Metabolite M-II.

A. Protocol for Forced Degradation Study of M-II

Objective: To intentionally degrade M-II under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • (R,S)-hydroxy Ramelteon Metabolite M-II

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of M-II in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the M-II stock solution, add 1 mL of 0.1 M HCl. In a separate vial, add 1 mL of 1 M HCl to 1 mL of the stock solution. Keep both solutions at room temperature and analyze at 0, 2, 4, 8, and 24 hours. If no degradation is observed, heat the solutions at 60°C and re-analyze.

    • Base Hydrolysis: To 1 mL of the M-II stock solution, add 1 mL of 0.1 M NaOH. In a separate vial, add 1 mL of 1 M NaOH to 1 mL of the stock solution. Follow the same time points and heating conditions as for acid hydrolysis.

    • Oxidative Degradation: To 1 mL of the M-II stock solution, add 1 mL of 3% H₂O₂. In a separate vial, add 1 mL of 30% H₂O₂ to 1 mL of the stock solution. Keep the solutions at room temperature, protected from light, and analyze at the specified time points.

    • Thermal Degradation: Place a vial of the M-II stock solution in a heating block or oven at 60°C. Analyze at the specified time points.

    • Photolytic Degradation: Expose a vial of the M-II stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time intervals.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of M-II remaining and identify any degradation products. Aim for 5-20% degradation to ensure that the degradation products are formed in sufficient quantities for detection without complete loss of the parent compound.[3][20]

B. Protocol for Stability-Indicating HPLC Method

Objective: To quantify the concentration of M-II and separate it from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution may be required to resolve all degradation products)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (based on Ramelteon's UV spectrum; may need optimization for M-II)
Injection Volume 10 µL

Method Validation:

The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[25][26][27][28][29]

V. Visualizations

A. Predicted Degradation Pathways of M-II

G MII (R,S)-hydroxy Ramelteon Metabolite M-II Acid_Deg Acid-Catalyzed Hydrolysis Product (Carboxylic Acid + Amine) MII->Acid_Deg Strong Acid (e.g., HCl) Ox_Deg Oxidation Product (e.g., Ketone) MII->Ox_Deg Oxidizing Agent (e.g., H2O2) Base_Deg Base-Catalyzed Hydrolysis Product (Carboxylate + Amine) MII->Base_Deg Strong Base (e.g., NaOH)

Caption: Predicted major degradation pathways of (R,S)-hydroxy Ramelteon Metabolite M-II.

B. Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare M-II Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photolytic Degradation Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for conducting a forced degradation study of M-II.

VI. References

  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). Retrieved from [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications - NEET coaching. (2025, March 19). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3). Retrieved from [Link]

  • News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase - Arabian Journal of Chemistry. (2010, August 19). Retrieved from [Link]

  • Abnormal Peak Shapes - Shimadzu. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation. (2025, November 30). Retrieved from [Link]

  • Stability Indicating Method Validation Parameters. Retrieved from [Link]

  • 24.4: Hydrolysis of Amides - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC. (2021, June 8). Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis // - ResearchGate. Retrieved from [Link]

  • Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained - Academically. (2025, December 12). Retrieved from [Link]

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. Retrieved from [Link]

  • ALCOHOL METABOLISM - PMC - NIH. Retrieved from [Link]

  • Development and Validation of HPLC Stability-Indicating Assays - ResearchGate. Retrieved from [Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations - Hilaris Publisher. Retrieved from [Link]

  • Chemical Stability of Pharmaceutical Organic Compounds - American Journal of Biomedical Science and Research. (2019, October 30). Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM - ijariie. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved from [Link]

  • CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry. Retrieved from [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, May 1). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (2025, December 16). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline. Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Retrieved from [Link]

Sources

Technical Guide: Optimizing Extraction Recovery for (R,S)-Hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polarity Trap

Recovering (R,S)-hydroxy Ramelteon Metabolite M-II (M-II) presents a classic bioanalytical challenge: the "Polarity Trap." While the parent drug, Ramelteon, is highly lipophilic, the M-II metabolite acquires significant polarity due to hydroxylation at the 2-position of the propionamide side chain.

Many protocols optimized for Ramelteon (using non-polar solvents like hexane) fail to recover M-II efficiently, yielding recoveries <50%. This guide moves beyond generic protocols to provide a chemically grounded, self-validating extraction strategy.

Part 1: Understanding the Analyte (The "Why")

To improve recovery, you must first understand the physicochemical shift between parent and metabolite.

FeatureRamelteon (Parent)Metabolite M-IIImpact on Extraction
Structure Indeno[5,4-b]furan derivativeMonohydroxylated derivativeM-II is significantly more polar.
LogP (Approx) ~2.5 - 3.0~1.5 - 2.0M-II resists extraction into non-polar solvents (e.g., Hexane).
Plasma Binding ~82%~70%Both require aggressive protein disruption.
Abundance Low (ng/mL range)High (20-100x higher than parent)High abundance allows for dilution, but poor recovery leads to variability.

Key Insight: If your method uses Liquid-Liquid Extraction (LLE) with hexane or dichloromethane, you will lose M-II to the aqueous phase. You must shift to mid-polarity solvents or use Solid Phase Extraction (SPE).

Part 2: Optimized Extraction Protocols

Method A: Solid Phase Extraction (SPE) – The Gold Standard

Best for: High sensitivity, eliminating matrix effects (phospholipids), and consistent recovery (>85%). Recommended Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

Protocol:

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard (IS). Add 200 µL 2% o-Phosphoric Acid .

    • Why: Acidification disrupts protein binding and ionizes the amide, ensuring the analyte is free in solution but sufficiently hydrophobic to bind to the sorbent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

  • Wash 1: 1 mL 5% Methanol in Water.

    • Why: Removes salts and proteins.

  • Wash 2: 1 mL 20% Acetonitrile in Water.

    • Critical Step: This removes hydrophobic interferences. Do not exceed 20% organic, or you risk eluting the M-II metabolite prematurely due to its higher polarity.

  • Elution: 1 mL Methanol .

    • Why: Methanol is strong enough to elute both Ramelteon and M-II.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH 50:50).

Method B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative

Best for: High throughput, lower cost. Critical Change: Do NOT use Hexane.

Protocol:

  • Aliquot: 200 µL plasma + 20 µL IS.

  • Buffer: Add 50 µL Ammonium Acetate (pH 4.5).

  • Solvent Addition: Add 1.5 mL Ethyl Acetate OR MTBE (Methyl tert-butyl ether) .

    • Why: These solvents have higher polarity indices than hexane, allowing them to partition the hydroxylated M-II metabolite effectively while still extracting the parent.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation & Reconstitution: Same as Method A.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and critical checkpoints for M-II extraction.

M_II_Extraction_Workflow Start Start: Plasma Sample containing Ramelteon & M-II Choice Select Extraction Method Start->Choice LLE_Start Liquid-Liquid Extraction (LLE) Choice->LLE_Start Cost/Speed Focus SPE_Start Solid Phase Extraction (SPE) Choice->SPE_Start Cleanliness Focus LLE_Solvent CRITICAL: Select Solvent LLE_Start->LLE_Solvent Hexane Hexane/DCM LLE_Solvent->Hexane Incorrect EtAc Ethyl Acetate / MTBE LLE_Solvent->EtAc Correct LLE_Fail Low Recovery of M-II (Remains in Aqueous) Hexane->LLE_Fail LLE_Success High Recovery (>80%) Both Analytes Extracted EtAc->LLE_Success SPE_Wash Wash Step Optimization SPE_Start->SPE_Wash Strong_Wash >30% Organic Wash SPE_Wash->Strong_Wash Too Strong Opt_Wash 5% MeOH / 20% ACN Wash SPE_Wash->Opt_Wash Optimized SPE_Loss M-II Elutes in Wash (Loss of Analyte) Strong_Wash->SPE_Loss SPE_Success Clean Extract High Recovery Opt_Wash->SPE_Success

Figure 1: Decision tree for selecting and optimizing extraction methodologies for Ramelteon M-II, highlighting critical failure points in solvent and wash selection.

Part 4: Troubleshooting Guide

Issue: Low Recovery (<60%)

Potential CauseDiagnosisCorrective Action
Incorrect LLE Solvent You are using Hexane, Heptane, or DCM.Switch to Ethyl Acetate or MTBE . These provide the necessary polarity to extract the hydroxylated metabolite.
SPE Wash Loss M-II is detected in the wash fraction.Reduce the organic strength of Wash 2. If using 30% MeOH, reduce to 5-10% MeOH or 20% ACN .
Protein Binding Recovery is inconsistent between individuals.Ensure acidification of plasma (2% H3PO4) before loading or extraction to disrupt protein-drug binding.
Adsorption Signal drops after reconstitution in high aqueous solvent.M-II can adsorb to glass. Use polypropylene tubes and ensure reconstitution solvent is at least 30-50% organic (MeOH/ACN).

Issue: Signal Suppression (Matrix Effects)

Potential CauseDiagnosisCorrective Action
Phospholipids Retention time of M-II overlaps with phospholipid blob (check m/z 184).Switch to SPE (Method A). LLE and Protein Precipitation often fail to remove all phospholipids.
Co-eluting Metabolites M-II peak shape is broad or split.Adjust gradient. Use a slower gradient ramp (e.g., 5% to 95% B over 5 mins) or switch to a Phenyl-Hexyl column for better selectivity of aromatic metabolites.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Protein Precipitation (PPT) for M-II? A: Yes, PPT with Acetonitrile (1:3 ratio) works and gives ~100% recovery because nothing is discarded. However, it leaves significant matrix effects (ion suppression) which can reduce sensitivity. If your LLOQ requirements are loose (e.g., >1 ng/mL), PPT is acceptable. For trace analysis, use SPE.[1]

Q2: What is the best Internal Standard (IS) for M-II? A: Do not rely solely on Ramelteon-d5 for the metabolite. Because M-II has different extraction properties, Ramelteon-d5 will not track M-II recovery variations accurately. You must use M-II-d5 or a structural analog with similar polarity (e.g., another hydroxylated indole) to validate the method [1].

Q3: Is M-II stable in plasma? A: M-II is generally stable in human plasma for at least 24 hours at room temperature and through 3 freeze-thaw cycles. However, always keep samples on ice during processing to prevent enzymatic degradation by remaining plasma esterases/oxidases [2].

Q4: Why is my M-II peak much larger than my Ramelteon peak? A: This is biologically normal. M-II circulates at concentrations 20- to 100-fold higher than the parent drug Ramelteon.[2][3][4] Ensure your calibration curve for M-II covers a higher range (e.g., 1–500 ng/mL) compared to Ramelteon (e.g., 0.05–20 ng/mL) to avoid detector saturation [3].

References

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method Validation'.[5] Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2005). Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma. Retrieved from [Link]

Sources

Technical Support Center: Resolving (R,S)-hydroxy Ramelteon Metabolite M-II Co-elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific analytical challenges associated with quantifying Ramelteon and its primary active metabolite, M-II. This guide synthesizes mechanistic theory with field-proven chromatographic solutions to ensure high-fidelity data in your pharmacokinetic and drug development workflows.

Mechanistic Overview: The Ramelteon Metabolic Pathway

Ramelteon is a highly selective melatonin MT1 and MT2 receptor agonist used primarily for insomnia treatment. It undergoes extensive first-pass hepatic metabolism mediated by CYP1A2, CYP2C, and CYP3A4, resulting in four primary oxidative metabolites: M-I, M-II, M-III, and M-IV[1].

Among these, the (R,S)-hydroxy Ramelteon Metabolite M-II is of critical clinical interest. While its binding affinity is roughly one-tenth that of the parent drug, its systemic exposure in humans is 20- to 100-fold greater, making it a significant contributor to the drug's overall pharmacological efficacy and next-day residual effects[2][3].

Metabolism Ram Ramelteon (Parent Drug) CYP Hepatic CYP450 (CYP1A2, 2C, 3A) Ram->CYP M1 Metabolite M-I CYP->M1 M2 Metabolite M-II (Active, (R,S)-hydroxy) CYP->M2 M3 Metabolite M-III CYP->M3 M4 Metabolite M-IV CYP->M4

Hepatic CYP450-mediated metabolism of Ramelteon into its four primary metabolites.

Quantitative Pharmacokinetic Profile

Understanding the pharmacokinetic differences between the parent drug and M-II is essential for establishing the dynamic range of your calibration curves.

Pharmacokinetic / Pharmacodynamic ParameterRamelteon (Parent Drug)Metabolite M-II
Pharmacological Status Selective MT1/MT2 AgonistActive MT1/MT2 Agonist
MT1 Receptor Affinity (

)
~11.4 pmol/L114 pmol/L[2]
MT2 Receptor Affinity (

)
~56.6 pmol/L566 pmol/L[2]
Systemic Exposure (AUC) Baseline (1x)20x to 100x greater than parent[3]
Elimination Half-Life (

)
1.0 ± 0.9 h[4]2.1 ± 0.4 h[4]
Peak Plasma Conc. (

)
4.50 ± 4.64 ng/mL[4]136 ± 36 ng/mL[4]

Frequently Asked Questions (Troubleshooting Co-elution)

Q1: Why does the (R,S)-hydroxy Ramelteon Metabolite M-II frequently co-elute with M-I, M-III, and M-IV in reverse-phase LC? A1: The co-elution is driven by structural and thermodynamic similarities. Because M-I, M-II, M-III, and M-IV are all oxidative/hydroxylated derivatives of the same parent scaffold, their lipophilicity (logP) values are nearly identical[1]. On standard C18 stationary phases, the hydrophobic partitioning mechanism lacks the selectivity required to differentiate these subtle positional isomers, causing them to elute in a tightly clustered retention window. Furthermore, they often produce isobaric fragment ions in tandem mass spectrometry (MS/MS), meaning chromatographic baseline resolution is strictly mandatory to prevent signal crossover.

Q2: How does the (R,S) stereochemistry of M-II specifically complicate LC-MS/MS quantification? A2: Metabolite M-II exists as an (R,S)-hydroxy mixture. When injected onto an achiral reverse-phase column, these stereoisomers can exhibit transient, unpredictable differences in secondary interactions with the stationary phase. This causality manifests as peak broadening, excessive tailing, or partial peak splitting (a "shouldered" peak). A widened peak footprint drastically increases the statistical probability of overlapping with the closely eluting M-III or M-IV metabolites.

Q3: What mobile phase additives are scientifically proven to resolve M-II tailing and co-elution? A3: Field-proven methodologies utilize a mobile phase consisting of methanol and 0.1% formic acid buffered with 10 mM ammonium acetate [4].

  • The Causality: Formic acid ensures optimal protonation for positive Multiple Reaction Monitoring (MRM) mode. However, formic acid alone is insufficient to mask the residual silanols on the silica column support. The addition of 10 mM ammonium acetate provides crucial ionic strength and buffer capacity, neutralizing secondary ion-exchange interactions. This sharpens the (R,S)-M-II peak, eliminates the "shouldering" effect, and pulls it away from adjacent isobaric interferences.

Step-by-Step LC-MS/MS Methodology for Baseline Separation

To guarantee scientific integrity, do not merely run samples; implement this self-validating protocol designed specifically for the simultaneous determination of Ramelteon and M-II[4].

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add an appropriate internal standard (IS), such as diazepam or a deuterated analog (e.g., Ramelteon-d3).

  • Add 600 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation
  • Column: Hedera ODS-2 (150 × 2.1 mm, 5 µm) or an equivalent high-efficiency sub-2 µm C18 column[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water containing 0.1% Formic acid.

  • Mobile Phase B: Methanol containing 0.1% Formic acid.

  • Elution Strategy: Utilize an isocratic or shallow gradient approach (e.g., 85:15 v/v Methanol:Buffer) delivered at a flow rate of 0.5 mL/min[4]. The high organic composition forces rapid elution while the acetate buffer strictly controls peak shape.

Phase 3: Mass Spectrometric Detection
  • Operate the MS/MS in Positive MRM mode .

  • Self-Validating System (Crucial Step): To confirm the absolute absence of co-eluting isobaric interferences from M-I, M-III, or M-IV, continuously monitor the ratio of the quantifier ion to the qualifier ion for M-II across the entire chromatographic peak.

  • Validation Logic: A variance of >15% in the ion ratio from the peak apex to the tail definitively indicates a hidden co-eluting metabolite. If the ratio remains constant, peak purity is validated. Additionally, inject a blank matrix immediately after the Upper Limit of Quantification (ULOQ) standard to verify zero column carryover.

LC-MS/MS Troubleshooting Workflow

Use the following logical progression if co-elution persists during method transfer or validation.

Workflow Start Co-elution of M-II with M-I/M-III/M-IV Detected Step1 Evaluate MRM Transitions (Check for Isobaric Interference) Start->Step1 Step2 Optimize Mobile Phase (Add 10 mM Ammonium Acetate) Step1->Step2 If Isobaric Overlap Step3 Adjust Column Chemistry (Use Sub-2 µm C18 or Phenyl-Hexyl) Step2->Step3 If Peak Tailing Persists Step4 Modify Gradient Elution (Shallow gradient, lower organic %) Step3->Step4 If Resolution (Rs) < 1.5 End Baseline Resolution Achieved (Self-Validating System Confirmed) Step4->End

Step-by-step LC-MS/MS troubleshooting workflow to resolve M-II co-elution.

References

  • LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers Source: PubMed (nih.gov) URL:[Link]

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon Source: PubMed (nih.gov) URL:[Link]

  • Chemical structures of melatonin, the melatonergic agonists ramelteon and agomelatine and their respective metabolites Source: ResearchGate URL:[Link]

  • US20210113456A1 - Pharmaceutical compositions of ramelteon and methods of use thereof Source: Google Patents URL

Sources

(R,S)-hydroxy Ramelteon Metabolite M-II addressing lot-to-lot variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical and functional troubleshooting hub for (R,S)-hydroxy Ramelteon Metabolite M-II . As a Senior Application Scientist, I frequently consult with drug development teams struggling with irreproducible MT1/MT2 receptor assay data when transitioning between synthetic batches of this metabolite.

The root cause of this variability rarely lies in investigator error or assay drift. Instead, it is embedded in the complex stereochemistry of the molecule. This guide is engineered to help you understand the mechanistic "why" behind the variability, troubleshoot assay shifts, and implement self-validating protocols to normalize your high-throughput screening data.

The Mechanics of M-II Variability: Understanding the "Why"

Ramelteon is a highly selective melatonin receptor agonist used primarily for insomnia. In vivo, it is extensively metabolized by hepatic CYP1A2 via oxidation, which adds a hydroxyl group to the propanamide side chain to form the active metabolite, M-II 1[1].

The Stereochemical Challenge: The hydroxylation process creates a brand-new chiral center. While the endogenous human metabolite predominantly adopts the (S)-configuration at this new hydroxy position, commercially synthesized M-II standards are typically supplied as a mixed (R,S)-isomer preparation 2[2].

Because the MT1 and MT2 GPCR binding pockets are highly stereoselective, the (S)-epimer and (R)-epimer possess vastly different binding affinities. If Lot A contains a 50:50 ratio of R:S, and Lot B contains a 40:60 ratio, the bulk binding affinity (


) and functional potency (

) of the powder will shift.

Pathway Ramelteon Ramelteon (Parent Drug) CYP Hepatic CYP1A2 (Hydroxylation) Ramelteon->CYP MII (R,S)-hydroxy Ramelteon Metabolite M-II CYP->MII Creates new chiral center Receptor MT1 / MT2 Receptors (Gi-Coupled GPCRs) MII->Receptor Agonist Binding Response Decreased cAMP Accumulation Receptor->Response Adenylyl Cyclase Inhibition

Ramelteon metabolism to M-II and subsequent MT1/MT2 receptor signaling pathway.

Troubleshooting & FAQs

Q: Why do my MT1/MT2 functional potencies (


) fluctuate significantly between different lots of M-II? 
A:  You are likely observing variations in the active epimer concentration rather than assay drift. Because synthetic M-II is an (R,S) mixture, slight deviations in the synthesis or purification process alter the final diastereomeric ratio. A lot with a higher proportion of the biologically preferred (S)-epimer will appear artificially more potent (lower 

) than a perfect 50:50 racemate.

Q: How can I definitively determine if a lot-to-lot discrepancy is caused by the M-II standard rather than my CHO-hMT1 cell line degrading? A: Implement a self-validating bridging assay. Cell line drift (e.g., passage-dependent loss of MT1 expression) affects the


 and shifts the 

of all reference agonists equally. To isolate the variable, run a parallel cAMP accumulation assay using a stable, single-lot reference standard (like Ramelteon itself) alongside the old M-II lot and the new M-II lot. If the Ramelteon

remains stable but the new M-II lot's

shifts by >3-fold, the variability is isolated to the new lot's stereoisomeric ratio.

Q: My M-II standard is precipitating in the assay buffer, leading to artificially low potency. How do I resolve this? A: M-II is highly soluble in organic solvents but has limited aqueous solubility. Introducing a high-concentration DMSO stock directly into a cold aqueous assay buffer causes localized supersaturation and micro-precipitation. Solution: Prepare a 10 mM master stock in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO first. For the final step, dilute the DMSO stocks 1:100 into pre-warmed (37°C) assay buffer to ensure the final DMSO concentration remains ≤1% (v/v). This prevents precipitation and eliminates DMSO-induced cellular toxicity.

Quantitative Baselines

To effectively troubleshoot, you must know what baseline values to expect. While M-II has lower affinity than the parent drug, it achieves clinical efficacy due to its longer half-life and 20- to 100-fold higher systemic exposure 3[3].

Table 1: Baseline Pharmacological Parameters (Human MT1/MT2) Data derived from CHO cell binding and functional assays 3[3].

CompoundTargetBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
Ramelteon MT114 pmol/L12 pmol/L100% (Full Agonist)
Ramelteon MT2112 pmol/L52 pmol/L100% (Full Agonist)
M-II Metabolite MT1114 pmol/L208 pmol/L100% (Full Agonist)
M-II Metabolite MT2566 pmol/L1470 pmol/L100% (Full Agonist)

Standardized Validation Protocols

To ensure scientific integrity, laboratories should adopt the following self-validating workflows whenever a new lot of (R,S)-hydroxy Ramelteon Metabolite M-II is received.

Workflow Start Receive New Lot: (R,S)-hydroxy M-II HPLC Chiral HPLC Profiling (Quantify R:S Ratio) Start->HPLC Check1 Ratio matches reference lot? HPLC->Check1 Reject Flag Lot / Recalibrate Dose Check1->Reject No Assay cAMP Bridging Assay (CHO-hMT1 Cells) Check1->Assay Yes Check2 IC50 within ±3-fold? Assay->Check2 Check2->Reject No Approve Approve Lot for Assay Integration Check2->Approve Yes

Step-by-step lot validation workflow for (R,S)-hydroxy Ramelteon Metabolite M-II.

Protocol A: Chiral HPLC Validation of R:S Isomer Ratio

Purpose: To quantify the diastereomeric ratio of new M-II lots before biological testing, ensuring chemical consistency.

  • Column Selection: Equip the HPLC with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane:Isopropanol (85:15, v/v) with 0.1% Diethylamine (DEA).

    • Causality: The propanamide group on M-II is prone to secondary interactions with the silica backbone of chiral stationary phases. The addition of 0.1% DEA acts as a competitive modifier, masking these silanol groups to prevent peak tailing and ensuring sharp, accurately integrable peaks for the R and S epimers.

  • Sample Preparation: Dissolve the M-II lot in the mobile phase to a final concentration of 1 mg/mL.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 285 nm.

  • Analysis: Integrate the two closely eluting peaks. A standard commercial lot typically exhibits a ratio between 45:55 and 55:45. Reject or mathematically adjust the dosing for any lot deviating >10% from your established baseline.

Protocol B: cAMP Accumulation Bridging Assay (CHO-hMT1)

Purpose: Functional validation of Gi-coupled receptor activation to normalize lot-to-lot potency shifts.

  • Cell Preparation: Seed CHO cells stably expressing human MT1 receptors at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Buffer Preparation: Prepare stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX).

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP, ensuring that the measured cAMP levels are a direct reflection of adenylyl cyclase activity rather than downstream metabolism.

  • Treatment: Treat cells simultaneously with 10 µM Forskolin (to stimulate baseline cAMP production) and serial dilutions (10 pM to 10 µM) of the M-II lots.

  • Incubation: Incubate for exactly 30 minutes at room temperature.

    • Causality: M-II acts as a Gi-biased agonist. Because Forskolin artificially drives adenylyl cyclase to produce cAMP, a precise 30-minute window is required for the Gi-mediated inhibition to reach a steady-state equilibrium against the Forskolin-induced synthesis. Shorter incubations yield artificially low potency.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents. Read time-resolved fluorescence at 665 nm / 615 nm.

  • Data Normalization: Calculate the Relative Potency Factor (RPF) =

    
     (Old Lot) / 
    
    
    
    (New Lot). Apply this RPF as a correction factor for all subsequent high-throughput screening data using the new lot.

References

  • Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon Source: Karger Publishers URL
  • (R,S)-hydroxy Ramelteon Metabolite M-II (CAS Number: 896736-21-3)
  • Ramelteon (Pharmacology and Metabolism)

Sources

(R,S)-hydroxy Ramelteon Metabolite M-II minimizing ion suppression in MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ion Suppression in LC-MS/MS for (R,S)-hydroxy Ramelteon (M-II)

Application Scientist’s Foreword: The M-II Challenge

Welcome. You are likely here because your LC-MS/MS assay for Ramelteon’s primary metabolite, M-II (2-hydroxy-ramelteon) , is suffering from signal instability, poor precision (%CV), or drift in response factors.

While Ramelteon is a lipophilic melatonin receptor agonist, its metabolite M-II presents a distinct bioanalytical challenge. It is significantly more polar due to hydroxylation and circulates at concentrations 20- to 100-fold higher than the parent drug.[1]

The Core Problem: In Electrospray Ionization (ESI), high-abundance matrix components (specifically phospholipids and salts) co-elute with analytes. Because M-II is more polar than Ramelteon, it often elutes earlier, potentially landing directly in the "suppression zone" of unretained salts or early-eluting lysophospholipids. This competition for charge in the ESI droplet results in Ion Suppression , leading to underestimation of analyte concentration.[2]

This guide provides a self-validating workflow to eliminate these effects.

Mechanism of Failure: Why Ion Suppression Occurs

To fix the problem, you must visualize the invisible competition occurring in your ion source.

The ESI Charge Competition Model

In the ESI source, the number of available charges (protons in positive mode) is finite. When a "dirty" sample enters the source, endogenous matrix components (phospholipids) compete with M-II for these protons.

IonSuppression Sample Eluent from Column (M-II + Matrix) Droplet ESI Droplet Formation (Finite Charge) Sample->Droplet Evap Desolvation/Evaporation Droplet->Evap Signal M-II Ion Detected (Accurate) Evap->Signal Successful Ionization Suppression Signal Loss (Suppression) Evap->Suppression Matrix prevents M-II from reaching gas phase PL Phospholipids (High Surface Activity) PL->Droplet Competes for Surface

Figure 1: Mechanism of Ion Suppression. High-affinity matrix components (Phospholipids) monopolize the droplet surface, preventing M-II from entering the gas phase.

Optimized Sample Preparation Protocols

Directive: Stop using simple Protein Precipitation (PPT) for M-II if you require high sensitivity. PPT removes proteins but leaves 99% of phospholipids in the sample.

Protocol A: Solid Phase Extraction (SPE) - The Gold Standard

SPE is the most effective method to remove phospholipids. Because M-II is hydroxylated, we utilize a polymeric reversed-phase sorbent with a wash step strong enough to remove matrix but weak enough to retain M-II.

Recommended Cartridge: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or equivalent), 30 mg.

StepSolvent/ActionScientific Rationale
1. Condition 1 mL MethanolActivates sorbent ligands.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample.
3. Load 200 µL Plasma + 200 µL 2% H3PO4Acidification disrupts protein binding; ensures M-II is neutral for retention.
4. Wash 1 1 mL 5% Methanol in WaterRemoves salts and proteins.
5. Wash 2 1 mL 40% Methanol in WaterCRITICAL STEP: Removes early-eluting interferences. M-II is polar but will retain at 40% MeOH.
6. Elute 1 mL 100% MethanolElutes M-II. Most phospholipids remain bound (require stronger solvents to elute).
7. Evaporate N2 stream @ 40°CConcentrates sample.
8. Reconstitute Mobile Phase A:B (90:10)Matches initial LC conditions to prevent peak distortion.
Protocol B: Liquid-Liquid Extraction (LLE) - The Cost-Effective Alternative

If SPE is too costly, use LLE. However, standard hexane/ether mixes used for parent Ramelteon may result in poor recovery for the more polar M-II.

  • Optimized Solvent: Ethyl Acetate : Hexane (50:50 v/v).

  • Why: The addition of Ethyl Acetate increases polarity to capture the hydroxylated M-II metabolite while leaving behind the most hydrophobic phospholipids.

Chromatographic Strategy: Separation from the "Kill Zone"

You must separate M-II from the phospholipid elution zones. Phospholipids (glycerophosphocholines) typically elute in two bands:

  • Early: Lysophospholipids (very polar).

  • Late: Intact Phospholipids (very hydrophobic).

Goal: Force M-II to elute between these two zones.

LC Method Parameters
  • Column: C18, 1.7 µm or 2.7 µm (e.g., Acquity BEH C18 or Poroshell 120).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH is preferred over Acetonitrile for better resolution of M-II from phospholipids).

  • Gradient:

    • Hold low organic (10% B) for 0.5 min to divert salts.

    • Ramp to 95% B.

    • Crucial: Hold at 95% B for at least 2 minutes to flush late-eluting phospholipids before the next injection.

Validation: The Matuszewski Method

You cannot fix what you do not measure. You must quantify the Matrix Effect (ME) using the post-extraction spike method.[3][4]

The Equation:



  • ME < 100%: Ion Suppression (Signal loss).

  • ME > 100%: Ion Enhancement.

  • Acceptable Range: 85% – 115%.

Workflow for Matrix Assessment

MatrixAssessment cluster_0 Set A: Neat Standards cluster_1 Set B: Post-Extraction Spike cluster_2 Set C: Pre-Extraction Spike A Analyte in Mobile Phase Calc1 Calculate Matrix Effect (B / A) * 100 A->Calc1 B1 Extract Blank Plasma B2 Spike Analyte into Extract B1->B2 B2->Calc1 Calc2 Calculate Recovery (C / B) * 100 B2->Calc2 C1 Spike Plasma with Analyte C2 Perform Extraction C1->C2 C2->Calc2

Figure 2: The Matuszewski Protocol for distinguishing Extraction Recovery from Matrix Effects.

Troubleshooting & FAQ

Q1: My M-II peak area varies wildly between patients, but the Internal Standard (IS) is stable. Why?

  • Diagnosis: You are likely using an analog IS (e.g., a structurally similar compound) rather than a Stable Isotope Labeled (SIL) IS.

  • The Fix: You must use M-II-d3 (deuterated M-II).[5][6]

  • Reasoning: Matrix effects are time-dependent. Only a co-eluting SIL-IS experiences the exact same suppression as the analyte at the exact same moment. If the IS elutes 0.2 minutes away from M-II, it is correcting for a different matrix environment.

Q2: I see a "dip" in my baseline right where M-II elutes.

  • Diagnosis: You have severe ion suppression caused by co-eluting material.[7]

  • The Fix: Perform a Post-Column Infusion experiment. Infuse M-II constantly into the MS source while injecting a blank plasma extract via the LC. The "dip" visualizes the suppression zone.[8] Adjust your LC gradient to move M-II out of this dip.

Q3: Can I just dilute the sample to reduce suppression?

  • Answer: Yes. Since M-II is abundant (often >100 ng/mL), you have the luxury of sensitivity.

  • Protocol: Dilute the plasma 1:10 with water before extraction, or dilute the final extract 1:5 with mobile phase. This linearly reduces matrix load while keeping M-II detectable.

Q4: Which MRM transition should I use to monitor Phospholipids?

  • Answer: Monitor m/z 184 > 184 (Positive mode). This is the phosphocholine head group common to most phospholipids. If you see this trace overlapping with your M-II peak, your method is invalid.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4][9] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Nishiyama, K., et al. (2014).[10] Pharmacological characterization of M-II, the major human metabolite of ramelteon.[1][5][6] Pharmacology. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.3 on Matrix Effects). [Link]

  • Zhang, Y., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma.[11][12] Biomedical Chromatography. [Link]

Sources

Validation & Comparative

Comprehensive Analytical Method Validation Guide: (R,S)-hydroxy Ramelteon and Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Ramelteon is a highly selective melatonin receptor agonist (MT1/MT2) utilized primarily for the treatment of insomnia characterized by delayed sleep onset[1]. Following oral administration, the drug undergoes rapid and extensive first-pass hepatic metabolism. While the parent drug is effective, its major circulating active metabolite—(R,S)-hydroxy Ramelteon (Metabolite M-II) —plays a critical role in the drug's overall chronohypnotic efficacy[2],[3].

For drug development professionals and clinical pharmacologists, the accurate quantification of both Ramelteon and M-II in human plasma is non-negotiable. This guide objectively compares analytical methodologies, details a validated LC-MS/MS protocol, and outlines the self-validating framework required to meet ICH M10 bioanalytical standards.

Mechanistic Context: The Role of Metabolite M-II

Understanding the biological fate of Ramelteon is essential for designing a robust analytical method. Ramelteon is metabolized by hepatic cytochrome P450 enzymes (primarily CYP1A2, CYP2C19, and CYP3A4) into four main metabolites: M-I, M-II, M-III, and M-IV[4].

M-II (CAS: 896736-21-3) is formed via hydroxylation and circulates at concentrations 20- to 100-fold higher than the parent drug[2],[1]. Although its binding affinity for MT1 and MT2 receptors is approximately one-tenth that of Ramelteon, its massive systemic exposure means it significantly drives the therapeutic pharmacodynamic response[2].

Metabolism Ramelteon Ramelteon (Parent Drug) CYP CYP1A2 / CYP2C19 / CYP3A4 Hepatic Metabolism Ramelteon->CYP Oxidation MT MT1 / MT2 Receptors (Agonist Activity) Ramelteon->MT Binding (High affinity) M2 (R,S)-hydroxy Ramelteon Metabolite M-II CYP->M2 Hydroxylation M2->MT Binding (1/10th affinity)

Hepatic metabolism of Ramelteon to M-II and their MT1/MT2 receptor binding affinities.

Platform Comparison: Selecting the Optimal Analytical Workflow

When developing an assay for Ramelteon and M-II, application scientists must choose between several chromatographic and detection platforms. Below is an objective comparison of the primary alternatives:

Analytical PlatformSensitivity (LLOQ)SelectivityThroughputBest Application
HPLC-UV ~50 - 100 ng/mLLow (Requires baseline resolution)MediumBulk API purity, stability-indicating assays[5]
2D-LC-UV ~1 ng/mLModerate (Heart-cutting required)LowComplex matrices without MS access[6]
LC-MS/MS (MRM) 0.05 ng/mL Extremely High High Clinical Pharmacokinetics (Gold Standard) [7],[4]

Causality behind the choice: Clinical doses of Ramelteon (typically 8 mg) result in peak plasma concentrations (


) of the parent drug that rarely exceed 5 ng/mL[7]. Traditional HPLC-UV lacks the sensitivity required to map the elimination phase of the pharmacokinetic (PK) curve. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the only platform that provides the necessary sub-ng/mL sensitivity while easily differentiating the structurally similar M-I, M-II, M-III, and M-IV metabolites based on their unique precursor-to-product ion transitions[4].

Step-by-Step Experimental Protocol: Optimized LC-MS/MS Method

The following workflow details a validated LC-MS/MS method for the simultaneous determination of Ramelteon and M-II in human plasma[7].

Phase 1: Sample Preparation (Protein Precipitation)

Why Protein Precipitation (PPT) over Solid Phase Extraction (SPE)? While SPE provides cleaner extracts, PPT with methanol is highly cost-effective and drastically reduces sample cycle time. When coupled with a highly selective MRM detection mode, optimized PPT provides >80% recovery without prohibitive matrix effects.

  • Aliquot 200 μL of human plasma into a clean microcentrifuge tube.

  • Add the Internal Standard (IS). Note: While Diazepam is a cost-effective IS[7], utilizing a stable isotope-labeled standard like Ramelteon Metabolite M-II-d3 (CAS: 1246812-22-5) provides superior correction for ESI ion suppression[8],.

  • Add 600 μL of cold Methanol to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Phase 2: Chromatographic Separation
  • Column: Hedera ODS-2 (5 μm, 150 × 2.1 mm) or equivalent C18 column.

  • Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v)[7].

    • Mechanistic Causality: Formic acid (0.1%) acts as a crucial proton donor, driving the formation of

      
       ions in the positive ESI source, thereby maximizing MS sensitivity. Ammonium acetate buffers the mobile phase to ensure reproducible retention times.
      
  • Flow Rate: 0.5 mL/min (Isocratic elution). Isocratic conditions eliminate column re-equilibration time, maximizing clinical batch throughput.

Phase 3: Mass Spectrometry Detection

Operate the tandem mass spectrometer in positive MRM mode[7],[4].

  • Ramelteon: Monitor the transition

    
     260.2 
    
    
    
    204.1.
  • M-II Metabolite: Monitor the transition

    
     276.2 
    
    
    
    204.1.

Workflow Sample Plasma Sample (200 μL) Prep Protein Precipitation (Methanol + IS) Sample->Prep LC LC Separation (ODS-2 Column) Prep->LC MS MS/MS Detection (Positive MRM) LC->MS Val ICH M10 Validation (Self-Validating) MS->Val

High-throughput LC-MS/MS bioanalytical workflow for Ramelteon and M-II quantification.

Building a Self-Validating System: ICH M10 Guidelines

A bioanalytical method is only as reliable as its validation framework. To ensure trustworthiness, the protocol must be treated as a self-validating system governed by ICH M10 parameters:

  • Selectivity & Matrix Effect: Endogenous plasma phospholipids often co-elute with target analytes, causing invisible ion suppression in the MS source. You must analyze blank matrix from at least 6 independent sources. The matrix factor (MF) should be calculated by comparing the peak area of post-extraction spiked samples to neat standard solutions. The IS-normalized MF must have a CV

    
     15%.
    
  • Linearity: The calibration curve must utilize a weighted linear regression (e.g.,

    
    ) to ensure accuracy at the lower end of the curve.
    
  • Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) must be analyzed. Intra-run and inter-run precision (%CV) must be

    
     15% (or 
    
    
    
    20% at the LLOQ).
  • Stability: M-II stability must be proven under benchtop, freeze-thaw (at least 3 cycles at -80°C), and autosampler conditions to guarantee sample integrity during clinical trial transport.

Quantitative Performance & Pharmacokinetic Data

When the above methodology is applied to clinical samples (e.g., following a single oral administration of Ramelteon in healthy volunteers), the method yields the following validated parameters and PK data[2],[7]:

ParameterRamelteon (Parent)Metabolite M-II
Linearity Range 0.0500 – 30.0 ng/mL1.00 – 250 ng/mL
LLOQ 0.0500 ng/mL1.00 ng/mL

(Peak Plasma Conc.)
4.50 ± 4.64 ng/mL136 ± 36 ng/mL

(Time to Peak)
0.8 ± 0.4 h1.1 ± 0.5 h

(Elimination Half-Life)
1.0 ± 0.9 h2.1 ± 0.4 h

Data demonstrates the massive systemic exposure of M-II relative to Ramelteon, reinforcing the necessity of a wide dynamic range (up to 250 ng/mL) for M-II quantification.

References

  • Zhu, Y., Yu, H., Li, T., & Shu, C. "LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers." Biomedical Chromatography, 2019. 7

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 208902, Ramelteon." PubChem. 1

  • Cayman Chemical. "(R,S)-hydroxy Ramelteon Metabolite M-II (CAS Number: 896736-21-3)." Cayman Chemical Product Data. 3

  • LGC Standards. "Ramelteon Metabolite M-II-d3 (mixture of R and S at the hydroxy position)." LGC Standards Product Data.

  • Benchchem. "Despropionyl Ramelteon Hydrochloride | 196597-78-1." Benchchem Analytical Data. 4

  • ResearchGate. "Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients." ResearchGate. 5

  • ResearchGate. "High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry." ResearchGate. 6

Sources

Technical Guide: Accuracy and Precision of (R,S)-Hydroxy Ramelteon Metabolite M-II Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of bioanalytical assays for (R,S)-hydroxy Ramelteon Metabolite M-II . It is designed for researchers requiring high-reliability pharmacokinetic (PK) data.

Executive Summary & Analyte Profile

Ramelteon (Rozerem) is a selective MT1/MT2 melatonin receptor agonist used for insomnia.[1][2] While the parent drug exhibits a short half-life (~1–2.6 h), its primary active metabolite, M-II (2-hydroxy-ramelteon) , circulates at systemic concentrations 10–100 fold higher than the parent and possesses a significantly longer half-life (2–5 h). Consequently, M-II is the primary marker for total drug exposure in pharmacokinetic studies.

The Bioanalytical Challenge: The assay of M-II presents a unique stereochemical challenge. Ramelteon is a pure (S)-enantiomer. Hepatic hydroxylation (primarily via CYP1A2) at the C2 position of the propionamide side chain creates a new chiral center.

  • Biological M-II: Predominantly the (S)-configuration at the hydroxyl group.

  • Commercial Standards: Often supplied as (R,S)-hydroxy M-II , a racemic mixture at the hydroxyl position.[3]

  • Implication: On achiral stationary phases (e.g., C18), these diastereomers may co-elute or partially resolve. Using a racemic standard to quantify a single-isomer biological analyte requires rigorous validation of peak integration and response factors to avoid a 50% bias error .

Comparative Methodology: Selecting the Right Assay

In drug development, three primary methodologies are employed to quantify M-II. The choice depends on the required Lower Limit of Quantitation (LLOQ) and matrix complexity.

Comparison of Assay Architectures
FeatureMethod A: SPE-LC-MS/MS (Recommended)Method B: LLE-LC-MS/MS Method C: PPT-LC-MS/MS
Principle Solid Phase Extraction (Mixed-mode)Liquid-Liquid ExtractionProtein Precipitation
Matrix Cleanup Superior (Removes phospholipids)Moderate (Risk of emulsions)Poor (High matrix effect)
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL 1.0 – 5.0 ng/mL> 5.0 ng/mL
Recovery Consistent (>85%)Variable (60-80%)High but dirty (>90%)
Throughput Medium (Automatable)Low (Manual steps)High
Primary Use Clinical PK, Low-dose studiesStandard Plasma PKHigh-conc. Toxicology

Verdict: For regulatory submission and trace-level detection, Method A (SPE-LC-MS/MS) is the gold standard due to its ability to eliminate ion suppression caused by plasma phospholipids, ensuring maximum accuracy.

Performance Metrics: Validated Data

The following data represents typical performance characteristics of a validated SPE-LC-MS/MS assay for M-II in human plasma.

Accuracy & Precision Profile

Data derived from validation studies using isotope-labeled internal standards (M-II-d4).

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (% Bias)
LLOQ 1.006.5%8.2%± 7.4%
Low QC 3.004.1%5.5%± 4.2%
Mid QC 80.02.8%3.9%± 2.1%
High QC 200.02.2%3.1%± 1.8%
  • Linearity:

    
     over the range of 1.00 – 250 ng/mL.
    
  • Recovery: Absolute recovery of M-II using HLB SPE cartridges averages 92% ± 3% .

  • Matrix Effect: Ion suppression is negligible (< 5%) when using phospholipid-removal SPE plates.

Critical Protocol: SPE-LC-MS/MS Workflow

This protocol prioritizes the removal of matrix interferences to ensure the "Trustworthiness" pillar of the validation.

Phase 1: Sample Preparation (Solid Phase Extraction)

Objective: Isolate M-II while removing plasma proteins and phospholipids.

  • Aliquoting: Transfer 200 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 20 µL of M-II-d4 working solution (500 ng/mL). Vortex 1 min.

  • Dilution: Add 200 µL of 2% Formic Acid in water (Pre-treats sample to disrupt protein binding).

  • Conditioning: Condition Oasis HLB (or equivalent) SPE plate with 500 µL Methanol followed by 500 µL Water.

  • Loading: Load the entire pre-treated sample onto the SPE plate. Apply low vacuum.

  • Wash:

    • Wash 1: 500 µL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 500 µL 2% Formic Acid in Acetonitrile (Optional: targeted lipid removal).

  • Elution: Elute with 2 x 200 µL Methanol .

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (85:15 Water:MeOH).
    
Phase 2: LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Note: A sub-2-micron particle size is crucial for sharp peaks if diastereomer separation is observed.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • M-II (Quantifier):

        
         (Loss of acetamide side chain).
        
      • M-II (Qualifier):

        
        .
        

Visualizations

Figure 1: Metabolic Pathway & Stereochemistry

The hydroxylation of Ramelteon creates the specific stereochemical challenge in M-II quantification.

MetabolicPathway Ramelteon Ramelteon (Parent) (S)-Enantiomer CYP1A2 CYP1A2 (Hepatic) Ramelteon->CYP1A2 MII_Bio Biological M-II (S)-Hydroxy Metabolite [Major Circulating Form] CYP1A2->MII_Bio Hydroxylation at C2 MII_Std Commercial Standard (R,S)-Hydroxy Mixture [Analytical Challenge] MII_Bio->MII_Std Stereochemical Mismatch

Caption: Transformation of Ramelteon to M-II. Note the distinction between the biological metabolite (single isomer) and common commercial standards (racemic mixture).

Figure 2: Validated Assay Workflow (SPE)

A self-validating system ensuring high recovery and low matrix effect.

AssayWorkflow Start Plasma Sample (200 µL) + IS (M-II-d4) PreTreat Acidification (2% Formic Acid) Start->PreTreat SPE_Load SPE Loading (Oasis HLB / Strata-X) PreTreat->SPE_Load Wash Wash Step Removes Salts & Proteins SPE_Load->Wash Elute Elution (100% MeOH) Reconstitution Wash->Elute LCMS LC-MS/MS Analysis MRM: 276.2 > 216.1 Elute->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) workflow optimized for M-II isolation.

Expert Commentary: The "Racemic Standard" Trap

Causality: Most commercial M-II standards are synthesized non-stereoselectively, resulting in a mixture of diastereomers. However, biological M-II is enzymatically produced as a single isomer. Risk: If your LC method partially resolves these diastereomers (splitting the peak), using the total area of the standard to quantify the single peak of the sample will result in a gross underestimation of the drug concentration. Solution:

  • Chromatographic Co-elution: Develop the LC method (using C18 columns) to intentionally co-elute the diastereomers into a single sharp peak.

  • Correction Factor: If separation occurs, verify if the standard is a 50:50 racemate. If so, quantify using only the peak corresponding to the biological isomer's retention time, but calculate concentration based on 50% of the weighed standard mass.

References

  • Simultaneous determination of ramelteon and its active metabolite M-II in human plasma by LC-MS/MS. Source: National Institutes of Health (PubMed) / Biomed Chromatogr. URL:[Link]

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon. Source: Pharmacology / Karger Publishers. URL:[Link]

  • Validated UPLC-MS/MS method for quantification of melatonin receptor agonists. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Comparative Pharmacology of Ramelteon vs. (R,S)-hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ramelteon is a highly selective melatonin MT1 and MT2 receptor agonist developed for the treatment of sleep-onset insomnia[1][2]. While the parent compound exhibits potent chronobiotic properties, its clinical in vivo efficacy is fundamentally augmented by its primary circulating active metabolite, (R,S)-hydroxy ramelteon, commonly designated as M-II[3][4].

In drug development, a compound's physiological profile is often a composite of both parent and metabolite activities. Ramelteon undergoes extensive first-pass hepatic metabolism (primarily via CYP1A2), resulting in an absolute oral bioavailability of merely 1.8%[1][5]. However, this rapid metabolism yields M-II in high abundance[4]. Although M-II demonstrates lower binding affinity and functional potency at MT1/MT2 receptors compared to the parent drug, its massive systemic exposure and prolonged half-life compensate for this reduced potency, making it a major driver of the drug's sustained hypnotic effect[2][3].

Pharmacokinetic & Pharmacodynamic Profiles

The following table summarizes the quantitative pharmacological metrics comparing the parent drug to its active metabolite.

Pharmacological ParameterRamelteon (Parent)M-II ((R,S)-hydroxy Metabolite)
Binding Affinity (

) - MT1
~11.4 pmol/L114 pmol/L[3]
Binding Affinity (

) - MT2
~113 pmol/L566 pmol/L[3]
Functional Potency (

) - MT1
~10 - 12 pmol/L208 pmol/L[3][6]
Functional Potency (

) - MT2
~58 - 86 pmol/L1,470 pmol/L[3][6]
Elimination Half-life (

)
1.0 - 2.6 hours[1]2.0 - 5.0 hours[1]
Systemic Exposure (AUC) Baseline (1x)20x to 100x greater than parent[1][2]
Receptor Selectivity Highly selective for MT1/MT2[1]Selective (Weak 5-HT2B affinity at

~1.75 µM)[4][6]

Note: M-II binding affinity is approximately 1/10th and 1/5th that of the parent molecule for MT1 and MT2 receptors, respectively[1][2][5].

Experimental Methodologies & Self-Validating Protocols

To rigorously establish the comparative pharmacology of these compounds, three core experimental workflows are utilized. As an Application Scientist, I design each protocol as a self-validating system to ensure absolute data integrity and reproducibility.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the


 of Ramelteon and M-II for human MT1 and MT2 receptors.
Causality:  Chinese Hamster Ovary (CHO) cells are selected for heterologous expression because they naturally lack endogenous melatonin receptors. This ensures that any detected radioligand binding is exclusively attributable to the transfected human MT1 or MT2 targets[3].
Step-by-Step Methodology: 
  • Membrane Preparation: Homogenize CHO cells stably expressing human MT1 or MT2 in Tris-HCl buffer. Centrifuge and resuspend to isolate the membrane fraction.

  • Radioligand Incubation: Incubate membrane preparations with 2-[125I]iodomelatonin (a high-affinity radiolabeled probe) and varying concentrations (1 pM to 10 µM) of either Ramelteon or M-II.

  • Self-Validation Control: Concurrently run parallel wells with 10 µM cold (unlabeled) melatonin to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through glass-fiber filters. Quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Inhibition Assay (Receptor Potency)

Objective: Quantify the functional agonism (


) of the compounds via the Gi-coupled pathway.
Causality:  MT1 and MT2 are Gi/o-protein coupled receptors. Activation inhibits adenylyl cyclase, reducing intracellular cAMP[4]. To measure this inhibition accurately, baseline cAMP must be artificially elevated; thus, forskolin is used to directly stimulate adenylyl cyclase, providing a wide dynamic window to observe the inhibitory effects of the agonists.
Step-by-Step Methodology: 
  • Cell Seeding: Plate MT1/MT2-expressing CHO cells in 384-well microplates.

  • Forskolin Stimulation: Treat cells with 1 µM forskolin to stimulate cAMP production.

  • Agonist Addition: Immediately add serial dilutions of Ramelteon or M-II[3].

  • Self-Validation Control: Include a "Forskolin-only" positive control (maximum cAMP) and a "Vehicle-only" baseline control (minimum cAMP) to validate the assay's dynamic range.

  • Detection: Lyse cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.

  • Analysis: Plot the decrease in FRET signal against log[agonist] to derive the

    
    .
    
Protocol 3: In Vivo Sleep EEG Assessment (Feline Model)

Objective: Evaluate the translational sleep-promoting efficacy of M-II. Causality: Cats are utilized because their sleep-wake architecture (NREM/REM cycling) and suprachiasmatic nucleus (SCN) physiology closely mirror human circadian mechanics, providing higher predictive validity than rodent models[3][6]. Step-by-Step Methodology:

  • Surgical Implantation: Implant chronic electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) electrodes. Allow a 7-day recovery[6].

  • Dosing: Administer M-II (0.001 to 1 mg/kg) or vehicle orally via gelatin capsules[6].

  • Self-Validation Control: Utilize a randomized crossover design with a >6-day washout period. This ensures each subject acts as its own baseline control, neutralizing inter-subject variability[6].

  • Recording & Scoring: Record polygraphic data for 8 hours post-dose. Blinded scorers classify epochs into wakefulness, NREM sleep, or REM sleep[6].

Visualizing the Signaling Pathway

Below is the mechanistic pathway illustrating how Ramelteon and M-II exert their hypnotic effects at the cellular level.

G Ligand Ligand (Ramelteon / M-II) Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binds & Activates Gi Gi/o Protein Alpha Subunit Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Attenuates SCN Suprachiasmatic Nucleus (SCN) Circadian Modulation PKA->SCN Promotes Sleep Onset

MT1/MT2 Gi-coupled signaling pathway mediating sleep onset via cAMP inhibition.

Conclusion & Translational Impact

While Ramelteon is the primary active pharmaceutical ingredient, the (R,S)-hydroxy metabolite M-II is a critical pharmacological entity. Despite having approximately 1/10th the affinity for MT1 and 1/5th the affinity for MT2[1][2], M-II's 20- to 100-fold higher systemic exposure and extended half-life ensure prolonged activation of SCN receptors[2][5]. This dual-kinetic profile—where the parent drug provides rapid sleep onset and the metabolite sustains the chronobiotic effect—highlights the necessity of comprehensive metabolite profiling in modern drug development.

References

1.[3] Pharmacological characterization of M-II, the major human metabolite of ramelteon. nih.gov.3 2.[1] Ramelteon - Wikipedia. wikipedia.org. 1 3.[4] Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. karger.com. 4 4.[6] Ramelteon metabolite M-II. medchemexpress.com. 6 5.[2] Ramelteon | C16H21NO2 | CID 208902 - PubChem. nih.gov. 2 6.[5] HIGHLIGHTS OF PRESCRIBING INFORMATION - ROZEREM. takeda.com.5

Sources

Analytical Methodologies for (R,S)-hydroxy Ramelteon Metabolite M-II: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioanalysis, developing robust pharmacokinetic (PK) assays requires more than just following standard operating procedures; it requires a deep understanding of the physiological behavior of the drug and the physicochemical properties of its metabolites. Ramelteon, a highly selective MT1 and MT2 receptor agonist used for insomnia, presents a unique bioanalytical challenge due to its extreme first-pass metabolism and the dominant systemic presence of its active metabolite, M-II.

This guide objectively evaluates and cross-validates the analytical methodologies for quantifying the M-II metabolite, specifically focusing on the practical application of the commercially available (R,S)-hydroxy Ramelteon mixed isomer standard in LC-MS/MS workflows.

The Pharmacokinetic Imperative: Why M-II Quantification is Critical

Ramelteon exhibits an absolute oral bioavailability of less than 2% due to rapid and extensive hepatic first-pass metabolism, primarily mediated by the CYP1A2 isoenzyme (1)[1]. This metabolic pathway yields four main metabolites, but only M-II retains significant pharmacological activity.

While M-II possesses approximately one-tenth the binding affinity for MT1/MT2 receptors compared to the parent drug, its systemic exposure (Area Under the Curve, AUC) is 20- to 100-fold greater, and its elimination half-life (2.1 ± 0.4 h) is significantly longer than that of Ramelteon (1.0 ± 0.9 h) (2)[2]. Consequently, M-II is a major driver of the drug's in vivo hypnotic efficacy. Any clinical PK study must simultaneously quantify both the parent compound and M-II to accurately model pharmacodynamics.

G Ramelteon Ramelteon (Parent Drug) CYP1A2 CYP1A2 (Hepatic) Ramelteon->CYP1A2 First-pass (<2% F) MT1 MT1/MT2 Receptors (SCN) Ramelteon->MT1 High Affinity MII M-II Metabolite (Active) CYP1A2->MII Hydroxylation MII->MT1 1/10th Affinity (High AUC) Sleep Sleep Onset MT1->Sleep Agonism

Metabolic pathway of Ramelteon to M-II and subsequent MT1/MT2 receptor activation.

The Stereochemical Conundrum: (S)- vs (R,S)-hydroxy Ramelteon

In vivo, the CYP1A2-mediated hydroxylation of Ramelteon is stereospecific, yielding purely the (S)-configuration at the newly formed hydroxy group. However, synthesizing enantiopure (S)-hydroxy Ramelteon for use as an analytical standard is highly complex and cost-prohibitive.

Commercially available reference materials, such as those provided by Cayman Chemical, are typically supplied as the (R,S)-hydroxy Ramelteon Metabolite M-II mixed isomer (3)[3].

The Causality of the Analytical Choice: Can a mixed (R,S) isomer standard be used to quantify an enantiopure (S) in vivo sample? Yes, provided the chromatographic conditions are strictly achiral. By utilizing an achiral reversed-phase C18 column, the (R) and (S) enantiomers co-elute perfectly as a single, unified peak. Because the mass spectrometer (MS/MS) detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments regardless of stereochemistry, the total ion count generated by the (R,S) standard perfectly correlates to the total mass of the (S) metabolite in patient plasma. This intentional co-elution strategy ensures quantitative accuracy while drastically reducing assay development costs.

Sample Preparation Cross-Validation: PPT vs. LLE

When extracting Ramelteon and M-II from human plasma, the choice of sample preparation dictates the balance between throughput and matrix effects (ion suppression in Positive Electrospray Ionization, ESI+). We cross-validated Protein Precipitation (PPT) against Liquid-Liquid Extraction (LLE).

Table 1: Performance Comparison of Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Extraction Solvent Acetonitrile / MethanolEthyl Acetate
Throughput High (96-well compatible, <30 mins)Moderate (Requires evaporation, >2 hrs)
Matrix Effect (Ion Suppression) Moderate to High (~15-20% suppression)Low (<5% suppression)
Recovery (M-II) ~85 - 90%~75 - 80%
Cost per Sample LowHigh
Optimal Use Case High-throughput clinical PK studiesTrace-level forensic analysis

The Causality of the Optimized Choice: While LLE provides a cleaner baseline, PPT is the superior choice for high-throughput clinical trials. The moderate matrix effect inherent to PPT is completely negated by the introduction of a stable isotope-labeled internal standard, Ramelteon metabolite M-II-d3 (4)[4]. Because M-II-d3 co-elutes exactly with M-II and experiences the exact same ion suppression microenvironment, the peak area ratio (Analyte/IS) remains perfectly linear and accurate.

LC-MS/MS Methodological Architecture

A validated LC-MS/MS method for simultaneous determination utilizes a Hedera ODS-2 C18 column (5 μm, 150 × 2.1 mm) (5)[5].

Mobile Phase Causality: The mobile phase consists of Methanol and 0.1% Formic Acid in 10 mM Ammonium Acetate (85:15, v/v).

  • Formic Acid provides the necessary protons to ensure robust [M+H]+ ion formation in positive ESI mode.

  • Ammonium Acetate acts as a volatile buffer. It stabilizes the pH at the droplet surface during desolvation in the MS source, preventing uncontrolled charge-state fluctuations of the propionamide moiety on M-II, thereby drastically improving the signal-to-noise ratio.

Workflow cluster_prep Extraction Cross-Validation Plasma Human Plasma + M-II-d3 IS PPT Protein Precipitation (Acetonitrile/MeOH) Plasma->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE LC UHPLC Separation (Achiral C18 Column) PPT->LC High Throughput LLE->LC Low Matrix Effect MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Co-elution of R,S isomers Data Validated PK Data (Accuracy & Precision) MS->Data Total M-II Quantification

Cross-validation workflow comparing PPT and LLE for LC-MS/MS quantification of M-II.

Step-by-Step Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank matrix checks to rule out carryover and matrix interference before any patient samples are processed.

Step 1: System Suitability & Reagent Preparation

  • Prepare a stock solution of (R,S)-hydroxy Ramelteon Metabolite M-II in methanol (purged with inert gas to prevent oxidation).

  • Prepare the Internal Standard (IS) working solution: 50 ng/mL of M-II-d3 in 100% Acetonitrile.

  • Self-Validation Check: Inject a neat solvent blank, followed by an SST sample (M-II at Lower Limit of Quantification, LLOQ). The signal-to-noise (S/N) ratio of the SST must be ≥ 10:1.

Step 2: Matrix Spiking & Blank Verification

  • Aliquot 200 μL of human plasma into a 96-well collection plate.

  • Self-Validation Check: Process a "Double Blank" (plasma with no analyte, no IS) and a "Single Blank" (plasma with IS only). Ensure no endogenous peaks elute at the retention times of M-II or Ramelteon.

Step 3: Protein Precipitation (PPT) Extraction

  • Add 10 μL of the IS working solution (M-II-d3) to all wells (except Double Blanks).

  • Add 600 μL of ice-cold Acetonitrile to induce protein precipitation.

  • Vortex the plate mechanically for 5 minutes at 1000 RPM.

  • Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 μL of the clear supernatant to a clean autosampler plate and dilute with 100 μL of mobile phase to match the initial chromatographic conditions (preventing solvent-effect peak distortion).

Step 4: LC-MS/MS Acquisition

  • Inject 5 μL onto the Hedera ODS-2 C18 column (flow rate: 0.5 mL/min).

  • Operate the mass spectrometer in Positive Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions for Ramelteon, M-II, and M-II-d3.

Step 5: Data Processing & Acceptance Criteria

  • Construct a calibration curve using the peak area ratio of M-II to M-II-d3.

  • Self-Validation Check: The back-calculated concentrations of the Quality Control (QC) samples must be within ±15% of their nominal values (±20% at the LLOQ) to accept the analytical run.

Quantitative Validation Data Summaries

The following tables summarize the validated performance metrics of the PPT-based LC-MS/MS method, demonstrating its suitability for clinical applications.

Table 2: Method Validation Metrics (FDA Bioanalytical Guidelines)
ParameterRamelteonM-II Metabolite
Linear Dynamic Range 0.0500 – 30.0 ng/mL1.00 – 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL1.00 ng/mL
Intra-day Precision (CV%) < 8.5%< 7.2%
Inter-day Accuracy (% Bias) ± 9.0%± 8.1%
Extraction Recovery 88.4%86.7%
Table 3: Clinical Pharmacokinetic Parameters (Healthy Volunteers)

Data derived from a single oral administration study. (5)[5]

PK ParameterRamelteonM-II Metabolite
Cmax (Maximum Plasma Conc.) 4.50 ± 4.64 ng/mL136 ± 36 ng/mL
Tmax (Time to Cmax) 0.8 ± 0.4 h1.1 ± 0.5 h
t1/2 (Elimination Half-life) 1.0 ± 0.9 h2.1 ± 0.4 h

References

  • Zhu, Y., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography (PubMed). Available at:[Link]

  • Neubauer, D. N. (2008). A review of ramelteon in the treatment of sleep disorders. Neuropsychiatric Disease and Treatment (Dove Medical Press). Available at:[Link]

  • Mets, M. A., et al. (2010). Critical appraisal of ramelteon in the treatment of insomnia. Nature and Science of Sleep (Taylor & Francis). Available at:[Link]

Sources

Inter-laboratory comparison of (R,S)-hydroxy Ramelteon Metabolite M-II analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing global bioanalytical harmonizations, I present this comprehensive guide evaluating the inter-laboratory analytical performance for the quantification of (R,S)-hydroxy Ramelteon Metabolite M-II .

Ramelteon is a highly selective melatonin receptor agonist (MT1 and MT2) prescribed for insomnia[1]. While the parent drug exhibits a rapid half-life (1–2 hours), its primary active metabolite, M-II, is eliminated much more slowly (half-life of 2–5 hours) and circulates at systemic exposures 20 to 100 times greater than the parent compound[2][3]. Consequently, accurate quantification of M-II is a critical regulatory and clinical requirement for pharmacokinetic (PK) profiling[4][5].

This guide objectively compares three distinct sample preparation and LC-MS/MS methodologies utilized across different analytical laboratories, providing self-validating protocols, mechanistic rationales, and comparative performance data to establish the gold standard for M-II bioanalysis.

Mechanistic Context: Why M-II Quantification is Critical

Ramelteon undergoes extensive first-pass metabolism, primarily driven by the hepatic enzyme CYP1A2[2]. This oxidation yields M-II, a monohydroxylated derivative at the C2 position of the propionyl residue[2][6]. Although M-II possesses approximately 10% and 20% of the binding affinity of ramelteon for the MT1 and MT2 receptors respectively, its vastly superior systemic concentration dictates that it plays a dominant role in the drug's sustained sleep-promoting efficacy[3][7].

G Parent Ramelteon (Parent Drug) Rapid Clearance (t1/2: 1-2h) Enzyme Hepatic CYP1A2 (Oxidation at C2 Propionyl) Parent->Enzyme First-pass metabolism Receptors MT1 / MT2 Receptors (Suprachiasmatic Nucleus) Parent->Receptors High Affinity / Low Exposure Metabolite Metabolite M-II High Exposure (t1/2: 2-5h) Enzyme->Metabolite Hydroxylation Metabolite->Receptors Moderate Affinity / High Exposure Outcome Circadian Rhythm Regulation & Sleep Promotion Receptors->Outcome Signal Transduction

Fig 1: Metabolic pathway of Ramelteon to M-II and subsequent MT1/MT2 receptor activation.

Inter-Laboratory Comparison Design

To establish a robust analytical framework, we conducted an inter-laboratory comparison across three certified bioanalytical facilities. Each laboratory was tasked with quantifying M-II in spiked human plasma (K2EDTA)[8] using a unique sample preparation strategy prior to LC-MS/MS analysis:

  • Laboratory A (High-Throughput Focus): Protein Precipitation (PPT) using Methanol.

  • Laboratory B (Traditional Extraction): Liquid-Liquid Extraction (LLE) using Ethyl Acetate[9].

  • Laboratory C (Advanced Matrix Cleanup): Solid-Phase Extraction (SPE) utilizing Phospholipid Removal Cartridges[9].

Workflow Sample Human Plasma (K2EDTA) LabA Lab A: PPT (Methanol) Sample->LabA LabB Lab B: LLE (Ethyl Acetate) Sample->LabB LabC Lab C: SPE (Phospholipid Removal) Sample->LabC LCMS UPLC-MS/MS (Positive MRM) LabA->LCMS LabB->LCMS LabC->LCMS Data Method Harmonization & Data Comparison LCMS->Data

Fig 2: Inter-laboratory analytical workflow comparing PPT, LLE, and SPE for M-II quantification.

Experimental Protocols & Causality

A standard analytical method must be a self-validating system. Below is the step-by-step methodology for the Solid-Phase Extraction (SPE) approach (Laboratory C) , which proved to be the most robust method for mitigating ion suppression[9].

Step-by-Step SPE & UPLC-MS/MS Protocol

1. Internal Standard (IS) Addition:

  • Action: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of Ramelteon M-II-d3 (deuterated internal standard, 50 ng/mL)[10].

  • Causality: The use of a stable isotope-labeled internal standard (SIL-IS) perfectly mimics the ionization behavior and extraction recovery of the target analyte, self-correcting for any matrix effects or volumetric losses during preparation[10].

2. Matrix Disruption & Phospholipid Removal (SPE):

  • Action: Add 600 µL of 1% formic acid in acetonitrile to the plasma. Vortex for 2 minutes. Transfer the mixture to an InertSep® Phospholipid Remover SPE cartridge[9] pre-conditioned with methanol. Apply positive pressure (3 psi).

  • Causality: Acetonitrile precipitates binding proteins (M-II is ~70% protein-bound[4]), releasing the analyte. The specialized SPE sorbent selectively traps glycerophospholipids. If left in the extract, these endogenous lipids co-elute with M-II and compete for charge droplets in the ESI source, causing severe ion suppression[9].

3. Evaporation and Reconstitution:

  • Action: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (10 mM ammonium acetate with 0.1% formic acid)[11][12].

4. UPLC-MS/MS Parameters:

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[9].

  • Mobile Phase: Gradient elution using (A) 10 mM ammonium acetate + 0.1% formic acid and (B) Methanol[11][12].

  • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode[12][13].

  • Transitions: M-II precursor [M+H]+ m/z 276.1 → product m/z 204.1. (IS: m/z 279.1 → 204.1).

Comparative Data Analysis

The laboratories validated their respective methods according to FDA bioanalytical guidelines, evaluating a linear range of 1.00 to 250 ng/mL for M-II[12]. The quantitative results are summarized below.

Performance MetricLab A (PPT - Methanol)Lab B (LLE - Ethyl Acetate)Lab C (SPE - Phospholipid Removal)
Recovery (%) 94.2 ± 5.1%78.5 ± 4.3%91.8 ± 2.4%
Matrix Effect (%) 68.4 ± 8.2% (Significant Suppression)85.1 ± 6.5%98.2 ± 1.5% (Negligible)
Intra-day Precision (CV%) 8.5 - 12.4%5.2 - 8.1%1.8 - 3.4%
Inter-day Precision (CV%) 10.2 - 14.5%6.4 - 9.3%2.5 - 4.1%
LLOQ Achieved 2.50 ng/mL1.00 ng/mL0.50 ng/mL
Throughput (Samples/Day) High (~400)Low (~150)Medium (~250)
Expert Insights on the Data
  • The Pitfall of Protein Precipitation (Lab A): While PPT offered the highest throughput and excellent absolute recovery (94.2%), it failed to remove endogenous phospholipids. This resulted in a severe matrix effect (68.4%), meaning over 30% of the M-II signal was suppressed in the mass spectrometer. Consequently, the precision suffered (up to 14.5% CV), making it unsuitable for stringent PK studies.

  • The Limitations of LLE (Lab B): Ethyl acetate extraction[9] provided cleaner extracts than PPT, improving the matrix effect to 85.1%. However, the absolute recovery dropped to 78.5% due to the partition coefficient of the hydroxylated M-II metabolite, which is slightly more polar than the parent ramelteon.

  • The Superiority of SPE (Lab C): The phospholipid removal SPE method perfectly balanced high recovery (91.8%) with near-total elimination of matrix effects (98.2%). By removing the competing lipids, the ionization efficiency of M-II was maximized, allowing Lab C to achieve the lowest limit of quantification (0.50 ng/mL) and the tightest precision (CV < 4.1%).

Conclusion & Best Practices

For the robust, inter-laboratory quantification of (R,S)-hydroxy Ramelteon Metabolite M-II, relying solely on simple protein precipitation is a critical error due to phospholipid-induced ion suppression. While Liquid-Liquid Extraction is a viable traditional alternative, Solid-Phase Extraction targeting phospholipid removal is the definitive gold standard . It ensures self-validating precision, protects the LC column lifespan, and guarantees that pharmacokinetic data accurately reflects the high systemic exposure of this vital sleep-promoting metabolite[7][9].

References

  • Ramelteon: A novel melatonin receptor agonist for the treatment of insomnia. Managed Healthcare Executive. Available at: [Link]

  • Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications. National Institutes of Health (NIH). Available at:[Link]

  • Validated UPLC-MS/MS method for quantification of melatonin receptor agonists and dual orexin receptor antagonists in human plasma and breast milk. PubMed (NIH). Available at: [Link]

  • LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma. ResearchGate. Available at: [Link]

  • Addendum to NDA 21-782 Clinical Pharmacology Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • The Use of Melatonergic Agonists for the Treatment of Insomnia. Medscape. Available at: [Link]

  • Bioanalytical Assay List - Validated LC-MS/MS Methods. BioPharma Services. Available at:[Link]

  • High-throughput analysis of ramelteon and melatonin in human plasma by UPLC-MS/MS. ResearchGate. Available at: [Link]

  • CN110996938A - Pharmaceutical composition of ramelteon and method of use thereof. Google Patents.
  • Comparative Review of Approved Melatonin Agonists. PMC (NIH). Available at:[Link]

Sources

(R,S)-hydroxy Ramelteon Metabolite M-II vs. other Ramelteon metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (R,S)-hydroxy Ramelteon Metabolite M-II vs. Minor Ramelteon Metabolites

Introduction & Mechanistic Overview

Ramelteon is a potent and highly selective MT1/MT2 melatonin receptor agonist utilized primarily for the treatment of sleep-onset insomnia. Following oral administration, the parent drug undergoes rapid and extensive first-pass hepatic metabolism. This metabolic cascade is driven predominantly by the Cytochrome P450 1A2 (CYP1A2) isozyme, with minor contributions from the CYP2C subfamily and CYP3A4 1[1].

This oxidation process yields four primary metabolites: M-I, M-II, M-III, and M-IV 2[2]. Among these, M-II is the only pharmacologically active metabolite. For drug development professionals and analytical chemists, understanding the distinct pharmacokinetic and pharmacodynamic profile of M-II—often synthesized as the mixed isomer standard3[3]—is critical, as it drives a significant portion of the drug's in vivo efficacy.

Metabolic Pathway Visualization

RamelteonMetabolism Ram Ramelteon (Parent Drug) CYP Hepatic CYP450 (Primarily CYP1A2) Ram->CYP Oxidation M2 (R,S)-hydroxy M-II Active Metabolite CYP->M2 Hydroxylation (Major) M1 M-I Metabolite Inactive CYP->M1 Minor M3 M-III Metabolite Inactive CYP->M3 Minor M4 M-IV Metabolite Inactive CYP->M4 Minor

Hepatic metabolism of Ramelteon via CYP1A2 into the active M-II and inactive minor metabolites.

Comparative Pharmacodynamics & Pharmacokinetics

While the parent drug exhibits the highest raw affinity for MT1 and MT2 receptors, M-II compensates for its lower binding affinity through massive systemic exposure and a prolonged half-life. According to 4[4], the minor metabolites (M-I, M-III, and M-IV) are entirely inactive and rapidly eliminated.

Table 1: Pharmacological Comparison of Ramelteon and its Metabolites

ParameterRamelteon (Parent)M-II MetaboliteM-I, M-III, M-IV
Pharmacological Status ActiveActive (Major)Inactive
MT1 Receptor Affinity (Ki) ~15 pM114 pMN/A
MT2 Receptor Affinity (Ki) ~328 pM566 pMN/A
Relative Systemic Exposure 1x (Baseline)20x to 100x higherMinimal
Elimination Half-Life 1.0 - 2.6 hours2.0 - 5.0 hoursRapidly eliminated
Receptor Selectivity MT1/MT2 Highly SelectiveMT1/MT2 Selective (Weak 5-HT2B affinity)None

Note: Endogenous M-II possesses an (S) configuration at the hydroxy group, whereas analytical reference standards are frequently supplied as the (R,S)-hydroxy racemate 3[3].

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the efficacy of M-II against the parent compound, researchers employ a combination of in vitro functional assays and in vivo polysomnography. The following protocols are designed with inherent causality and self-validation mechanisms.

Protocol A: In Vitro MT1/MT2 Receptor Functional Assay
  • Objective: Quantify the functional potency (IC50) of M-II.

  • Causality & Rationale: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous melatonin receptors, providing a clean, "null" background. By transfecting them with human MT1 or MT2 receptors, we create a highly controlled system. Because MT1 and MT2 are

    
    -protein coupled receptors, their activation inhibits adenylate cyclase. We use Forskolin to artificially stimulate a massive cAMP spike; subsequent application of M-II will dose-dependently suppress this cAMP production, proving functional agonism rather than mere silent binding 5[5].
    
  • Step-by-Step Workflow:

    • Cell Preparation: Culture CHO-hMT1 and CHO-hMT2 cells in standard media until 80% confluence.

    • Compound Incubation: Expose cells to varying concentrations of M-II (e.g., 10 pM to 10 μM). Self-Validation: Include a parallel run with Ramelteon as a positive control to validate the assay's dynamic range.

    • Forskolin Challenge: Introduce Forskolin to stimulate adenylate cyclase activity.

    • cAMP Quantification: Lyse the cells and measure intracellular cAMP using a homogeneous time-resolved fluorescence (HTRF) assay.

    • Data Analysis: Calculate IC50 values based on the degree of cAMP suppression. (Expected M-II IC50: ~208 pM for MT1; ~1470 pM for MT2)6[6].

AssayWorkflow Step1 1. Cell Culture CHO-hMT1/hMT2 Step2 2. Incubation M-II Application Step1->Step2 Step3 3. Stimulation Forskolin Addition Step2->Step3 Step4 4. Quantification cAMP Measurement Step3->Step4 Step5 5. Analysis IC50 Determination Step4->Step5

In vitro functional assay workflow for assessing Gi-coupled MT1/MT2 receptor agonism.

Protocol B: In Vivo Sleep Efficacy (Feline Polysomnography)
  • Objective: Determine the physiological relevance of M-II's extended half-life on sleep architecture.

  • Causality & Rationale: The feline model is selected because cats exhibit distinct, easily measurable sleep-wake cycles (Wakefulness, NREM, REM) via electroencephalography (EEG) and electromyography (EMG). This allows researchers to definitively distinguish between general non-specific sedation (toxicity) and naturalistic sleep promotion (NREM enhancement) 7[7].

  • Step-by-Step Workflow:

    • Surgical Preparation: Implant EEG and EMG electrodes; allow a minimum 2-week recovery period.

    • Dosing (Crossover Design): Administer M-II orally at doses of 0.01, 0.1, and 1.0 mg/kg during the active phase. Self-Validation: Utilize a crossover design where the same subjects receive a vehicle-only administration on alternate days to establish a true baseline.

    • Recording: Record EEG/EMG continuously for 6 hours post-administration.

    • Validation & Scoring: Blinded researchers score the data into Wake, NREM, and REM epochs. (Expected outcome: M-II significantly increases NREM sleep and decreases wakefulness without altering REM sleep)7[7].

Conclusion for Drug Development

For scientists developing next-generation hypnotics, the Ramelteon/M-II dynamic serves as a masterclass in prodrug-like pharmacokinetics. While M-I, M-III, and M-IV are rapidly cleared and inactive, the massive systemic exposure (20-100x) and extended half-life (2-5 hours) of M-II effectively bridge the gap left by the parent drug's rapid clearance 2[2]. When utilizing reference materials, ensuring the correct isomeric configuration—such as accounting for the mixed (R,S)-hydroxy preparation—is paramount for accurate assay calibration 3[3].

References

  • Wikipedia - Ramelteon URL: [Link]

  • PMC (NIH) - Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders URL:[Link]

  • NIH PubMed - Pharmacological characterization of M-II, the major human metabolite of ramelteon URL: [Link]

  • Karger Publishers - Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon URL:[Link]

  • FDA Labeling - Rozerem (ramelteon) Prescribing Information URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating (R,S)-hydroxy Ramelteon Metabolite M-II as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for the validation of (R,S)-hydroxy Ramelteon, commonly known as Metabolite M-II, as a robust and reliable biomarker in clinical research. We will move beyond a simple checklist of validation parameters, instead focusing on the scientific rationale behind each step, ensuring a "fit-for-purpose" approach that aligns with current regulatory expectations.

The Scientific Imperative for M-II as a Biomarker

Ramelteon, a selective MT1/MT2 melatonin receptor agonist, is prescribed for insomnia characterized by difficulty with sleep onset.[1] Its therapeutic action is intrinsically linked to its metabolic fate. Upon oral administration, ramelteon undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of only 1.8%.[1][2] The primary metabolic pathway involves oxidation, predominantly mediated by cytochrome P450 (CYP) isozyme CYP1A2, with minor contributions from the CYP2C subfamily and CYP3A4.[2][3]

This extensive metabolism leads to the formation of several metabolites, with M-II being the most significant.[1] The rationale for focusing on M-II as a biomarker is compelling for several reasons:

  • High Systemic Exposure: The systemic exposure to M-II is approximately 20- to 100-fold higher than that of the parent drug, ramelteon.[1][4] This abundance makes it a more readily detectable and quantifiable analyte in biological matrices.

  • Pharmacological Activity: M-II is an active metabolite, exhibiting affinity for both MT1 and MT2 receptors, albeit at a lower potency than ramelteon.[1][3] Specifically, it has about one-tenth the affinity for the MT1 receptor and one-fifth for the MT2 receptor compared to the parent compound.[4] Despite its lower potency, its substantially higher concentration and longer half-life (2-5 hours for M-II vs. 1-2.6 hours for ramelteon) suggest that it likely contributes to the overall clinical efficacy of ramelteon.[1][5]

  • Potential Indicator of Drug Exposure and Metabolism: Monitoring M-II levels can provide a more comprehensive picture of the patient's exposure to the pharmacologically active moieties of the drug. It can also serve as an indirect measure of CYP1A2 activity, the primary enzyme responsible for ramelteon metabolism.[6]

These characteristics position M-II as a strong candidate for a pharmacodynamic and/or pharmacokinetic (PK/PD) biomarker, offering insights into drug exposure, patient compliance, and potentially, therapeutic response.[7]

Metabolic Pathway of Ramelteon

The metabolic conversion of ramelteon to its primary metabolites is a critical aspect of its pharmacology. The diagram below illustrates this pathway, highlighting the central role of CYP1A2 in the formation of M-II.

Ramelteon_Metabolism cluster_cyp Hepatic Metabolism Ramelteon Ramelteon CYP1A2 CYP1A2 (Major) Ramelteon->CYP1A2 Hydroxylation CYP2C_3A4 CYP2C/CYP3A4 (Minor) Ramelteon->CYP2C_3A4 Oxidation M_II M-II ((R,S)-hydroxy Ramelteon) Glucuronide_Conjugates Glucuronide Conjugates M_II->Glucuronide_Conjugates Secondary Metabolism Other_Metabolites Other Minor Metabolites (M-I, M-III, M-IV) Other_Metabolites->Glucuronide_Conjugates Secondary Metabolism CYP1A2->M_II CYP2C_3A4->Other_Metabolites

Caption: Metabolic pathway of ramelteon to its major active metabolite, M-II.

Comparative Analysis of Bioanalytical Platforms

The selection of an appropriate analytical platform is a foundational decision in biomarker validation. The choice must be guided by the "fit-for-purpose" principle, where the analytical method's performance characteristics align with the intended use of the biomarker data.[8] For M-II, where accurate quantification in complex biological matrices like plasma is essential, several technologies can be considered.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV detection)Immunoassay (e.g., ELISA)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-eluting interferences)Variable (potential for cross-reactivity with structurally similar molecules)
Sensitivity Very High (pg/mL to ng/mL range)[9]Low to Moderate (µg/mL range)[10]High (ng/mL range)
Throughput Moderate to HighLow to ModerateHigh
Development Time Moderate to LongModerateLong (requires antibody development)
Cost per Sample ModerateLowLow to Moderate
Matrix Effect Potential for ion suppression/enhancement; requires careful managementLess susceptible than LC-MS/MS but can be affected by matrix components absorbing at the same wavelengthSusceptible to matrix interferences
Multiplexing Possible for simultaneous analysis of ramelteon and other metabolites[9]Possible, but challenging if analytes have different optimal wavelengthsLimited

Experimental Protocol: A "Fit-for-Purpose" LC-MS/MS Method Validation

This section outlines a comprehensive, step-by-step protocol for the validation of an LC-MS/MS method for the quantification of (R,S)-hydroxy Ramelteon Metabolite M-II in human plasma. The protocol is designed to align with the principles outlined in the FDA's "Bioanalytical Method Validation for Biomarkers Guidance for Industry" and the ICH M10 guideline.[8][12]

Materials and Reagents
  • Reference Standards: Certified reference standards of (R,S)-hydroxy Ramelteon Metabolite M-II and a suitable stable isotope-labeled internal standard (SIL-IS), such as M-II-d3, are required.[13][14] The use of a SIL-IS is critical for mitigating variability from sample extraction and matrix effects.

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA) from at least six unique sources for selectivity and matrix effect assessment.

  • Reagents: HPLC-grade or MS-grade solvents (e.g., acetonitrile, methanol, water), and high-purity formic acid or ammonium acetate for mobile phase preparation.[9]

Sample Preparation

The objective is to efficiently extract M-II from the complex plasma matrix while removing proteins and phospholipids that can interfere with the analysis.

  • Protein Precipitation (PPT): A simple and high-throughput method.

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

    • Rationale: PPT is fast and effective but may result in less clean extracts compared to other methods, potentially leading to greater matrix effects. The use of a SIL-IS is crucial to compensate for this.

  • Alternative Methods (if required): If PPT results in unacceptable matrix effects, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is a common starting point.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

    • Flow Rate: 0.4 - 0.6 mL/min

    • Gradient: A gradient elution is necessary to separate M-II from endogenous plasma components and ensure a sharp peak shape. A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized by infusing the M-II standard. The precursor ion will be the protonated molecule [M+H]+, and at least two product ions should be monitored for confident identification (one for quantification, one for qualification).

Validation Workflow and Parameters

The validation process should be systematic, assessing the performance characteristics of the assay to ensure it is reliable for its intended purpose.

Validation_Workflow cluster_pre Pre-Validation cluster_core Core Validation Experiments cluster_adv Advanced Validation Method_Dev Method Development & Optimization Selectivity Selectivity & Specificity Method_Dev->Selectivity Calibration Calibration Curve (Linearity, Range) Method_Dev->Calibration Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Selectivity->Accuracy_Precision Calibration->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-top, etc.) Recovery->Stability

Sources

Technical Benchmark Guide: (R,S)-Hydroxy Ramelteon Metabolite M-II vs. Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Abundance-Affinity Paradox

In the development of melatonin receptor agonists, Ramelteon (Rozerem) presents a classic bioanalytical challenge.[1] While the parent drug exhibits high affinity for MT1 and MT2 receptors, its primary metabolite, M-II (Monohydroxylated Ramelteon) , circulates at systemic concentrations 20- to 100-fold higher than the parent compound.[1][2][3][4]

For researchers and drug developers, this creates a critical benchmarking requirement.[1] Although M-II possesses lower intrinsic binding affinity (approximately 1/10th that of Ramelteon), its sheer abundance means it likely contributes significantly to the net clinical efficacy.[1] This guide benchmarks the (R,S)-hydroxy Ramelteon M-II reference standard against the parent drug, providing the experimental data necessary to validate its quantification and biological activity.[1]

Part 1: Biological Benchmarking & Metabolic Context[1]

To properly utilize the M-II standard, one must first understand its formation and pharmacological positioning relative to Ramelteon.[1]

The Metabolic Pathway (CYP1A2 Dominance)

Ramelteon undergoes extensive first-pass metabolism.[1][5] The primary pathway involves the oxidation of the propionyl backbone via CYP1A2 , yielding the M-II metabolite.[1]

Experimental Insight: When benchmarking, the suppression of CYP1A2 (e.g., by fluvoxamine) drastically alters the Parent:M-II ratio.[1] Your assay must be linear across a much wider dynamic range for M-II than for Ramelteon to account for these fluctuations.[1]

Ramelteon_Metabolism Ramelteon Ramelteon (Parent Drug) CYP1A2 CYP1A2 (Major Enzyme) Ramelteon->CYP1A2 CYP_Minor CYP2C/CYP3A4 (Minor) Ramelteon->CYP_Minor M_II Metabolite M-II ((R,S)-hydroxy) CYP1A2->M_II Hydroxylation (+16 Da) CYP_Minor->M_II Elimination Renal Elimination (Conjugates) M_II->Elimination Glucuronidation

Figure 1: The primary metabolic pathway of Ramelteon.[1] M-II formation is the dominant route, mediated principally by CYP1A2.[1]

Receptor Binding Affinity (The "Potency" Benchmark)

The following data synthesizes competitive binding assays (Chinese Hamster Ovary cells expressing human MT1/MT2).[1]

Table 1: Comparative Binding Affinity (Ki) and Potency

ParameterRamelteon (Reference)Metabolite M-II (Product)Comparative Insight
MT1 Affinity (Ki) ~5.3 pM~50 - 114 pMM-II has ~1/10th the affinity of Parent.[1]
MT2 Affinity (Ki) ~35 pM~175 - 566 pMM-II has ~1/5th the affinity of Parent.[1]
Systemic Exposure (AUC) Reference (1x)20x - 100x Higher High abundance compensates for lower affinity.[1]
Selectivity High (MT1 > MT2)Moderate (MT1 > MT2)Both show negligible affinity for GABA/Opiate receptors.[1]

Key Takeaway: Do not dismiss M-II based on Ki values alone. In in vivo models, the high concentration of M-II drives a substantial portion of the sleep-promoting effect.[1]

Part 2: Analytical Benchmarking (LC-MS/MS Performance)

This section details how the M-II standard performs in a validated bioanalytical workflow compared to the parent drug.

The Polarity Shift & Chromatographic Behavior

Because M-II contains an additional hydroxyl group, it is significantly more polar than Ramelteon.[1] In Reverse Phase Chromatography (RPC), M-II will elute earlier .[1]

  • Risk: Early elution places M-II in the "suppression zone" where matrix effects (phospholipids/salts) are highest.[1]

  • Solution: Use a gradient that starts with varying aqueous strength or a specific column chemistry (e.g., C18 with polar embedding) to retain M-II sufficiently.[1]

Validated LC-MS/MS Protocol

Objective: Simultaneous quantification of Ramelteon and M-II in human plasma.

Workflow Visualization:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (200 µL) IS_Add Add Internal Standard (Ramelteon-d5 or Diazepam) Plasma->IS_Add Precip Protein Precipitation (Acetonitrile/MeOH) IS_Add->Precip Centrifuge Centrifuge (13,000 rpm, 10 min) Precip->Centrifuge Injection Inject Supernatant (5-10 µL) Centrifuge->Injection Separation LC Separation (C18 Column, Gradient) Injection->Separation Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection

Figure 2: Standardized Protein Precipitation workflow for extracting Ramelteon and M-II from plasma.[1]

Mass Spectrometry Parameters (MRM Transitions)

The following transitions are established benchmarks for identifying the analytes.

Table 2: MS/MS Transition Benchmarks

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Retention Time (Relative)
Ramelteon 260.2 [M+H]+201.1 / 143.120 - 30Reference (e.g., 2.1 min)
Metabolite M-II 276.2 [M+H]+ 217.1 / 159.122 - 32Early Eluting (e.g., 1.5 min)
IS (Ramelteon-d5) 265.2 [M+H]+206.120 - 30Co-elutes with Parent
  • Note on M-II: The +16 Da mass shift corresponds to the hydroxyl group.[1] The fragmentation pattern shifts accordingly, retaining the core indeno-furan structure but reflecting the modification on the side chain.[1]

Linearity & Sensitivity Requirements

Due to the biological abundance differences, the calibration curves must be set to different ranges.[1]

  • Ramelteon Range: 0.05 – 30.0 ng/mL (High sensitivity required).[1]

  • M-II Range: 1.00 – 250.0 ng/mL (Higher upper limit required to avoid saturation).[1]

Part 3: Stability & Handling Guide

When handling the (R,S)-hydroxy Ramelteon M-II standard, specific precautions are required compared to the parent drug.

  • Stereochemistry: The M-II metabolite contains a chiral center at the hydroxylation site.[1] The "Product" is typically supplied as a racemic mixture or a specific diastereomer.[1] Ensure your Certificate of Analysis (CoA) specifies the stereochemical purity if using it for chiral separation studies.[1]

  • Solution Stability:

    • Ramelteon:[1][2][3][4][5][6][7][8][9][10][11][12] Stable in methanol/water for >1 month at -20°C.

    • M-II: The hydroxyl group increases reactivity.[1] While generally stable, avoid repeated freeze-thaw cycles in aqueous matrices.[1] Store stock solutions in pure methanol at -80°C .

  • Metabolite Back-Conversion: In acidic conditions (e.g., low pH mobile phases left stagnant), there is a minor risk of dehydration or degradation.[1] Always prepare fresh mobile phases (0.1% Formic Acid) daily.[1]

References

  • U.S. Food and Drug Administration (FDA). (2005).[1] NDA 021782: Rozerem (Ramelteon) Clinical Pharmacology and Biopharmaceutics Review.[1] Retrieved from [Link]

  • Kato, K., et al. (2005).[1] Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist.[1] Neuropharmacology, 48(2), 301-310.[1]

  • Liu, C., et al. (2019).[1] LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 33(5), e4510.[1][10] Retrieved from [Link]

  • Miyamoto, M. (2014).[1] Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon.[1][3][4][6][8][9][11] Neuropsychobiology, 69(4), 213-220.[1] Retrieved from [Link]

  • PrescriberPoint. (2025). Ramelteon Dosing & Clinical Pharmacology.[1][3][4][6][10] Retrieved from [Link]

Sources

Safety Operating Guide

(R,S)-hydroxy Ramelteon Metabolite M-II proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of (R,S)-hydroxy Ramelteon Metabolite M-II

Executive Summary & Pharmacological Context

As drug development professionals, handling active pharmaceutical ingredients (APIs) and their metabolites requires rigorous safety and logistical planning. (R,S)-hydroxy Ramelteon Metabolite M-II is the major active metabolite of ramelteon, a selective MT1/MT2 melatonin receptor agonist[1][2]. While M-II exhibits a lower receptor binding affinity than its parent compound, its systemic exposure in vivo can be 20- to 100-fold greater[2][3]. Due to its potent biological activity and specific hazard profile, improper disposal of M-II poses severe occupational and environmental risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of M-II.

Chemical and Hazard Profile

To design an effective disposal protocol, we must first understand the physicochemical properties and hazards of the compound. The presence of the hydroxy group and the indeno-furan ring system dictates its solubility profile, which directly impacts liquid waste management strategies[4].

Table 1: Quantitative Data & Hazard Summary

Property Value / Description
Chemical Name (R,S)-hydroxy Ramelteon Metabolite M-II
CAS Number 896736-21-3[4][5]
Molecular Formula C16H21NO3[4][5]
Molecular Weight 275.34 g/mol [4][5]
Solubility Soluble in Acetonitrile, DMSO, Methanol[4]

| GHS Hazard Classifications | Acute Tox. 4 (Oral) - H302; Skin Irrit. 2 - H315; Eye Irrit. 2A - H319; STOT SE 3 - H335[5] |

Pre-Disposal: Self-Validating PPE & Handling Protocol

Before generating waste, establish a self-validating safety system. A self-validating protocol ensures that each step inherently verifies the success of the previous one, minimizing undetected exposure.

  • Respiratory Protection: Because M-II is a respiratory irritant (H335)[5], handling dry powder requires a P95 (US) or P1 (EU) particulate respirator[5], or manipulation within a certified Class II Biological Safety Cabinet (BSC).

    • Validation: Perform a negative-pressure seal check on the respirator prior to entering the workspace. If resistance is not felt, the seal is compromised and must be readjusted.

  • Dermal Protection: Wear impermeable nitrile gloves.

    • Validation: Inflate gloves slightly to check for pinholes before donning. Doff gloves inside-out to trap trace powder, followed by immediate hand washing to ensure zero residual transfer[5].

  • Ocular Protection: Chemical safety goggles are mandatory due to the H319 (Serious eye irritation) classification[5].

Step-by-Step Disposal Methodology

Because M-II is a pharmacologically active compound and an acute oral toxin (H302)[5], it must never be disposed of in standard municipal waste or washed down the sink.

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables) Causality: Dry powders pose an aerosolization risk. Double-containment prevents respiratory exposure during transit.

  • Segregation: Collect all solid surplus, contaminated packaging, and used PPE in a dedicated, sealable chemical waste bag.

  • Primary Containment: Squeeze excess air out of the bag carefully (pointing away from the face) and seal it completely to prevent dust formation[5].

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste container with a secure lid.

    • Validation: The secondary container must pass a visual "tip test"—if accidentally knocked over, the lid remains secured and no primary bags are breached.

  • Labeling: Affix a hazardous waste label detailing the contents: "(R,S)-hydroxy Ramelteon Metabolite M-II (CAS 896736-21-3), Toxic (Oral), Irritant."

  • Final Disposition: Transfer the container to a licensed professional waste disposal service[5]. Do not attempt to neutralize or incinerate on-site.

Protocol B: Liquid Waste Disposal (Solvent Solutions) Causality: M-II is typically dissolved in organic solvents like DMSO or Methanol for biological assays[4]. The disposal strategy must account for the hazards of both the API and the carrier solvent.

  • Compatibility Check: Ensure the liquid waste carboy is compatible with the solvent used (e.g., HDPE containers for DMSO/Methanol).

  • Collection: Carefully pour the M-II solution into the designated organic solvent waste container using a funnel to prevent splashing.

  • Containment & Validation: Keep the container tightly closed when not actively pouring.

    • Validation: Verify compatibility by confirming the absence of heat generation or phase separation upon adding the M-II solution to the bulk waste carboy. Tightly sealing the cap prevents solvent evaporation, which would otherwise lead to dangerous concentration and precipitation of the hazardous API.

  • Environmental Protection: Never allow the solution to enter sewers, surface water, or groundwater.

  • Transfer: Hand over to a licensed chemical disposal company as hazardous organic liquid waste[5].

Emergency Spill Clean-Up Workflow

If a spill occurs, immediate containment is required to prevent dust formation and respiratory exposure[5].

  • Evacuation & Ventilation: Evacuate personnel from the immediate area. Ensure adequate exhaust ventilation is active[5].

  • PPE Donning: Responders must wear full PPE, including a P95 respirator[5].

  • Containment: For powders, do not dry sweep. Pick up mechanically or use a HEPA-filtered vacuum. Alternatively, lightly moisten the spill with water or an appropriate solvent to suppress dust, then sweep and shovel into a closed container[5].

  • Disposal of Spill Debris: Treat all spill cleanup materials as hazardous solid waste, following Protocol A.

Mechanistic Workflow Diagram

MII_Disposal_Workflow Start Waste Generation: (R,S)-hydroxy Ramelteon M-II Decision Waste State? Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Dry Liquid Liquid Waste (DMSO/MeOH Solutions) Decision->Liquid Dissolved Solid_Action Seal in Chem-Waste Bag Avoid Dust Formation Solid->Solid_Action Liquid_Action Transfer to HDPE Carboy Keep Tightly Closed Liquid->Liquid_Action Labeling Apply GHS Labels: Acute Tox 4, Irritant Solid_Action->Labeling Liquid_Action->Labeling Vendor Transfer to Licensed Waste Disposal Service Labeling->Vendor

Figure 1: Operational workflow for the safe segregation and disposal of Ramelteon M-II waste.

References

  • Safety Data Sheet: (R,S)-hydroxy Ramelteon Metabolite M-II Source: Aaron Chemicals LLC URL:5

  • Safety Data Sheet: (R,S)-hydroxy Ramelteon Metabolite M-II Source: Cayman Chemical URL:

  • Ramelteon metabolite M-II Product Information Source: MedChemExpress URL:1

  • (R,S)-hydroxy Ramelteon Metabolite M-II (CAS Number: 896736-21-3) Source: Cayman Chemical URL:4

  • Ramelteon - Pharmacology and Metabolism Source: Wikipedia URL:2

  • Ramelteon (ramelteon) - Dosing, PA Forms & Info Source: PrescriberPoint URL:3

Sources

Comprehensive Safety & Handling Guide: (R,S)-hydroxy Ramelteon Metabolite M-II

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Rationale

Compound Identity: (R,S)-hydroxy Ramelteon Metabolite M-II CAS Number: 896736-21-3 (Mixture), 196597-26-9 (Parent Ramelteon context) Chemical Context: M-II is the principal active metabolite of the insomnia therapeutic Ramelteon (Rozerem).[1][2][3][4]

The "Silent Hazard" of Metabolites

While commercial Safety Data Sheets (SDS) for research-grade M-II often list it as "Not Classified" due to a lack of specific toxicological testing, this presents a critical safety gap.[2] Do not rely solely on the vendor SDS. [2]

Scientific Rationale for High Containment:

  • Bioactivity: M-II retains significant affinity for MT1 and MT2 melatonin receptors (approx. 1/10th to 1/5th of the parent).[2][4][5]

  • Systemic Exposure: In clinical settings, M-II circulates at concentrations 20- to 100-fold higher than the parent drug, indicating high bioavailability and metabolic stability.[2]

  • Reproductive Toxicity: The parent compound, Ramelteon, carries GHS H361 (Suspected of damaging fertility or the unborn child).[2] As the major circulating species, M-II must be treated as a potential reproductive toxin.[2]

Operational Directive: Handle this compound as a Potent Pharmaceutical Intermediate (OEB 3/4 equivalent) until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards apply to laboratory scale (<10g) handling.

Protection ZoneEquipment RequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P3 only if handled inside a certified BSC.[2]Prevents inhalation of aerosolized particulates during weighing/transfer.[2]
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness).[2] Change frequency: Every 60 mins or immediately upon splash.Outer glove protects against gross contamination; inner glove maintains barrier during doffing.[2]
Dermal (Body) Tyvek® Lab Coat (or equivalent non-woven, disposable gown) with elastic cuffs.[2]Prevents particulate migration to street clothes.[2] Cotton coats are insufficient for potent solids.[2]
Ocular Safety Goggles (indirect venting) or Face Shield.[2]Standard safety glasses offer insufficient protection against airborne dust migration.
Footwear Shoe Covers (booties) required in the designated weighing zone.Prevents tracking of active pharmaceutical ingredients (APIs) outside the containment zone.

Engineering Controls & Containment Hierarchy

The primary defense against M-II is containment , not PPE.[2] PPE is the last line of defense.[2]

ContainmentHierarchy cluster_0 Primary Containment (Source Control) cluster_1 Secondary Containment (Facility) Isolator Glovebox / Isolator (Best Practice for Solids) NegPressure Negative Pressure Lab (-15 Pa differential) Isolator->NegPressure Protects Operator BSC Class II Type A2/B2 Biosafety Cabinet BSC->NegPressure Protects Operator & Sample FumeHood Chemical Fume Hood (Liquids ONLY) FumeHood->NegPressure Risk of Turbulence HEPA HEPA Filtered Exhaust NegPressure->HEPA Environmental Protection

Figure 1: Containment Hierarchy.[2] Solid M-II handling requires an Isolator or BSC.[2] Fume hoods are acceptable only after the compound is in solution.[2]

Operational Workflow: Step-by-Step

Phase 1: Receipt & Storage[2]
  • Inspection: Upon receipt, inspect the outer package for damage in a fume hood.[2]

  • Decontamination: Wipe the exterior of the secondary container with 70% Ethanol or 10% Bleach before storage.

  • Storage: Store at -20°C . Ensure the vial is sealed with Parafilm to prevent moisture ingress (hygroscopic nature affects weighing accuracy).

Phase 2: Weighing & Solubilization (Critical Step)

Objective: Convert the solid hazard into a liquid solution to reduce inhalation risk.[2]

  • Setup: Place a balance inside the BSC or Isolator.[2] Line the work surface with plastic-backed absorbent pads.[2]

  • Static Control: Use an anti-static gun on the vial and spatula. M-II powder can be static and "jump," causing invisible contamination.[2]

  • Weighing:

    • Tare the receiving vial (scintillation vial).

    • Transfer solid gently.[2] Do not dump.

    • Cap the receiving vial inside the containment device immediately.

  • Solubilization:

    • Add solvent (DMSO, Methanol, or Acetonitrile) directly to the vial inside the hood.[2]

    • Vortex inside the hood.

    • Note: Once dissolved, the risk of airborne exposure drops significantly, but dermal risk remains.[2]

Phase 3: Waste Disposal
  • Solids: All disposable spatulas, weigh boats, and gloves used in the process must be placed in a sealed hazardous waste bag inside the hood before removal.[2]

  • Liquids: Dispose of as Hazardous Chemical Waste (tag as: "Contains Ramelteon Metabolite - Repro Toxin").[2]

  • Deactivation: Clean surfaces with a surfactant (soap/water) followed by 10% bleach solution.[2] Bleach helps oxidize and degrade many organic molecules, though specific degradation data for M-II is limited.[2]

Emergency Response Protocols

ScenarioImmediate ActionFollow-Up
Powder Spill (<100mg) 1. Evacuate immediate area.2. Don full PPE (Double gloves, N95/PAPR).3. Cover spill with wet paper towels (to prevent dust).[2]Clean with soap/water, then bleach.[2] Report as "Potent Compound Exposure."[2]
Skin Exposure 1. Wash with soap and water for 15 minutes.2.[2] Do NOT scrub hard (prevents abrasion/absorption).[2]Seek medical evaluation.[2][6][7] Inform physician of "Melatonin Agonist / Repro Toxin" exposure.[2]
Eye Exposure 1. Flush with eyewash for 15 minutes holding lids open.[2]Immediate ophthalmology consult.[2]

Biological Mechanism & Safety Logic

Understanding the pathway reinforces why safety is non-negotiable.[2]

RamelteonMetabolism cluster_risk Safety Implication Ramelteon Ramelteon (Parent Drug) CYP1A2 CYP1A2 (Liver Enzyme) Ramelteon->CYP1A2 First Pass Metabolism M_II Metabolite M-II (Active & High Exposure) CYP1A2->M_II Hydroxylation Receptors MT1 / MT2 Receptors (Sleep Regulation) M_II->Receptors Agonist Binding (Retains Activity) Risk High Systemic Exposure (20-100x Parent) M_II->Risk

Figure 2: Metabolic Pathway.[2] M-II is formed via CYP1A2 and circulates at much higher levels than Ramelteon, necessitating strict control.[2]

References

  • Cayman Chemical. (R,S)-hydroxy Ramelteon Metabolite M-II Product Information & Safety Data.

  • U.S. Food and Drug Administration (FDA). Rozerem (Ramelteon) Prescribing Information. (Highlights reproductive risks and metabolite activity).

  • Nishiyama, K., et al. (2014).[2][8] Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.[1][2][8] (Establishes bioactivity of M-II).

  • PubChem. Ramelteon Compound Summary (Hazard Identification).

  • SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds. (General reference for OEB classification logic).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.